3,4-Dimethyl-N-(4-fluorobenzylidene)aniline
Description
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-1-(4-fluorophenyl)methanimine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN/c1-11-3-8-15(9-12(11)2)17-10-13-4-6-14(16)7-5-13/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBEHYGAVDFVSNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N=CC2=CC=C(C=C2)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50359459 | |
| Record name | 3,4-Dimethyl-N-(4-fluorobenzylidene)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50359459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
198879-69-5 | |
| Record name | 3,4-Dimethyl-N-(4-fluorobenzylidene)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50359459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-Dimethyl-N-(4-fluorobenzylidene)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 3,4-Dimethyl-N-(4-fluorobenzylidene)aniline
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive overview and a detailed experimental protocol for the synthesis of 3,4-Dimethyl-N-(4-fluorobenzylidene)aniline, a Schiff base (or imine) of interest in medicinal and materials chemistry. N-benzylideneanilines serve as crucial intermediates in organic synthesis and as bioisosteres for compounds like stilbene and resveratrol, exhibiting a range of biological activities.[1][2] This document details the underlying chemical principles, a field-proven experimental procedure, characterization data, and the mechanistic rationale behind the synthetic strategy. The protocol is designed to be self-validating, ensuring reproducibility and high purity of the final product.
Introduction and Strategic Overview
The synthesis of imines, characterized by the carbon-nitrogen double bond (C=N), is a cornerstone reaction in organic chemistry.[3] The target molecule, this compound, is formed through the condensation reaction of a primary amine (3,4-dimethylaniline) and an aldehyde (4-fluorobenzaldehyde).[4][5] This reaction is a reversible, acid-catalyzed process where a molecule of water is eliminated.[6][7]
The strategic choice for this synthesis is a direct condensation under reflux conditions. This approach is favored for its simplicity, efficiency, and high atom economy.[8] Ethanol is selected as the solvent due to its ability to dissolve both reactants and its suitable boiling point for facilitating the reaction without requiring excessively high temperatures that could lead to side-product formation.[9] The formation of the imine product is often driven to completion by the stabilization gained from the conjugation of the two aromatic rings through the C=N double bond.[10]
Mechanistic Insights: The Chemistry of Imine Formation
The formation of the Schiff base proceeds through a well-established multi-step mechanism, which is typically acid-catalyzed.[11][12] Even without the addition of an external acid catalyst, trace acidic impurities or the solvent can facilitate the process. The pH must be carefully controlled; optimal rates are often observed around a pH of 5.[7]
The key mechanistic steps are as follows:
-
Nucleophilic Attack: The reaction initiates with the lone pair of electrons on the nitrogen atom of 3,4-dimethylaniline acting as a nucleophile, attacking the electrophilic carbonyl carbon of 4-fluorobenzaldehyde.[3] This forms a tetrahedral intermediate known as a carbinolamine.[12]
-
Proton Transfer: A proton is transferred from the positively charged nitrogen to the negatively charged oxygen, yielding a neutral carbinolamine intermediate.[3][4]
-
Protonation of the Hydroxyl Group: The oxygen of the hydroxyl group is protonated by an acid catalyst, converting it into a good leaving group (–OH₂⁺).[12]
-
Elimination of Water: The protonated hydroxyl group departs as a water molecule, and the lone pair on the adjacent nitrogen atom forms a double bond with the carbon, resulting in a resonance-stabilized iminium ion.[12]
-
Deprotonation: A base (such as a water molecule or another amine molecule) removes a proton from the nitrogen atom to yield the neutral imine product and regenerate the acid catalyst.[7][11]
Below is a diagram illustrating the general mechanism of imine formation.
Caption: Generalized mechanism of acid-catalyzed imine formation.
Detailed Experimental Protocol
This protocol is adapted from a verified synthetic procedure for N-[(E)-4-Fluorobenzylidene]-3,4-dimethylaniline.[5]
Reagents and Materials
| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Amount (mmol) | Mass/Volume |
| 4-Fluorobenzaldehyde | C₇H₅FO | 124.11 | 1.0 | 20 | 2.48 g |
| 3,4-Dimethylaniline | C₈H₁₁N | 121.18 | 1.0 | 20 | 2.42 g |
| Ethanol (Solvent) | C₂H₅OH | 46.07 | - | - | Sufficient Qty. |
| Methanol (Recrystallization) | CH₃OH | 32.04 | - | - | Sufficient Qty. |
Equipment
-
Round-bottom flask (appropriate size)
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Büchner funnel and filter flask
-
Standard laboratory glassware
Step-by-Step Synthesis Procedure
The overall experimental workflow is outlined in the diagram below.
Sources
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Crystal Structure Analysis of N-[(E)-4-Fluorobenzylidene]-3,4-dimethylaniline: A Technical Guide for Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the crystal structure of N-[(E)-4-Fluorobenzylidene]-3,4-dimethylaniline, a Schiff base of interest in medicinal chemistry. We delve into the synthesis, single-crystal X-ray diffraction analysis, and interpretation of the structural data. This document is designed for researchers, scientists, and drug development professionals, offering insights into the structure-property relationships of this class of compounds. The guide elucidates the experimental rationale, presents a detailed examination of the molecular geometry and intermolecular interactions, and discusses the implications of these findings for rational drug design.
Introduction: The Significance of Schiff Bases in Medicinal Chemistry
Schiff bases, characterized by the azomethine group (-C=N-), are a versatile class of organic compounds with a wide spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor effects[1][2]. Their therapeutic potential often stems from their ability to chelate metal ions and interact with biological macromolecules[3][4]. The compound N-[(E)-4-Fluorobenzylidene]-3,4-dimethylaniline belongs to this important class. Understanding its three-dimensional structure at an atomic level is paramount for elucidating its mechanism of action and for designing more potent and selective analogues.
The fluorobenzylidene moiety is a common feature in many bioactive molecules, often enhancing metabolic stability and binding affinity. Similarly, the dimethylaniline fragment can influence the electronic properties and steric profile of the molecule. The crystal structure provides a precise map of how these fragments are spatially arranged, offering crucial insights for structure-activity relationship (SAR) studies.
Experimental Methodology: From Synthesis to Structure Determination
The journey from a powdered compound to a detailed three-dimensional structure involves a series of precise experimental and computational steps. This section outlines the self-validating protocols employed in the analysis of N-[(E)-4-Fluorobenzylidene]-3,4-dimethylaniline.
Synthesis and Crystallization
The synthesis of the title compound is achieved through a condensation reaction between 4-fluorobenzaldehyde and 3,4-dimethylaniline.
Protocol:
-
Equimolar amounts of 4-fluorobenzaldehyde (2.48 g, 20 mmol) and 3,4-dimethylaniline (2.42 g, 20 mmol) are dissolved in ethanol.
-
The solution is refluxed for 1 hour.[5]
-
The solvent is evaporated, and the crude product is recrystallized from methanol to yield pure, single crystals suitable for X-ray diffraction.
The choice of methanol for recrystallization is critical as it allows for slow crystal growth, which is essential for obtaining high-quality crystals with minimal defects[6].
Caption: Synthetic workflow for N-[(E)-4-Fluorobenzylidene]-3,4-dimethylaniline.
Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is the definitive technique for determining the atomic arrangement within a crystalline solid[6][7][8]. The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.
Data Collection and Refinement: A suitable single crystal of the title compound was mounted on a diffractometer. The data was collected at 293 K using Mo Kα radiation (λ = 0.71073 Å)[5]. The structure was solved using direct methods with SHELXS97 and refined by full-matrix least-squares on F² using SHELXL97[5].
Caption: Single-crystal X-ray diffraction workflow.
Results and Discussion: Unveiling the Molecular Architecture
The crystallographic analysis provides a wealth of information about the molecular structure and its packing in the solid state.
Crystallographic Data
The key crystallographic parameters for N-[(E)-4-Fluorobenzylidene]-3,4-dimethylaniline are summarized in the table below.
| Parameter | Value[5] |
| Chemical Formula | C₁₅H₁₄FN |
| Molecular Weight | 227.27 g/mol |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 7.7487 (3) |
| b (Å) | 11.3404 (3) |
| c (Å) | 14.2969 (4) |
| V (ų) | 1256.31 (7) |
| Z | 4 |
| T (K) | 293 |
| R-factor | 0.040 |
Molecular Geometry
The molecule adopts an E conformation about the C=N imine bond. The key bond lengths and angles are within the expected ranges for Schiff bases. The N=C bond length of 1.263 (2) Å is significantly shorter than the N-C single bond length of 1.426 (2) Å, confirming the double bond character of the imine linkage[5]. The C-N-C bond angle is 118.5 (2)°[5].
A notable feature of the molecular structure is the significant twist between the two aromatic rings. The dihedral angle between the fluorobenzylidene ring and the dimethylaniline ring is 51.22 (5)°[5]. This non-planar conformation is a common feature in related Schiff bases and has important implications for the molecule's conformational flexibility and its ability to adopt specific orientations when binding to a biological target.
Intermolecular Interactions and Crystal Packing
While the primary publication does not detail intermolecular interactions, a Hirshfeld surface analysis can be employed to visualize and quantify these interactions. This analysis is crucial for understanding the forces that govern the crystal packing. The Hirshfeld surface is a graphical tool used to visualize intermolecular interactions in a crystal. The analysis of similar Schiff base structures reveals that H···H, C-H···π, and in the case of our fluoro-substituted compound, potential C-H···F interactions are likely to be significant contributors to the crystal packing[9][10][11]. These weak interactions play a crucial role in the stability of the crystal lattice and can influence the physicochemical properties of the solid, such as solubility and melting point.
Theoretical Calculations: Complementing Experimental Data
Density Functional Theory (DFT) calculations can provide further insights into the electronic structure and properties of the molecule, complementing the experimental X-ray data[10][12][13]. For instance, DFT can be used to calculate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are important for understanding the molecule's reactivity and electronic transitions[10]. These theoretical calculations can also be used to predict spectroscopic properties, such as NMR and IR spectra, which can be compared with experimental data for further validation of the structure[12].
Implications for Drug Development
The detailed structural information obtained from this analysis provides a solid foundation for the rational design of new drug candidates.
-
Structure-Activity Relationships (SAR): The precise bond lengths, angles, and dihedral angles can be used to build accurate pharmacophore models. The significant twist between the aromatic rings suggests that the molecule has a distinct three-dimensional shape that may be crucial for its biological activity.
-
Lead Optimization: The crystal structure can guide the modification of the lead compound to improve its potency, selectivity, and pharmacokinetic properties. For example, the fluoro and dimethyl substituents can be systematically varied to probe their influence on binding and metabolism.
-
In Silico Screening: The crystallographic data provides an excellent starting point for computational studies, such as molecular docking, to predict the binding mode of the compound with its biological target.
Conclusion
This technical guide has provided a comprehensive overview of the crystal structure analysis of N-[(E)-4-Fluorobenzylidene]-3,4-dimethylaniline. Through a combination of experimental techniques and theoretical considerations, we have elucidated the key structural features of this medicinally relevant Schiff base. The detailed understanding of its molecular geometry and potential intermolecular interactions is invaluable for guiding future drug discovery and development efforts in this chemical space.
References
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Jin, Y.-B., Chang, Y.-K., Zhang, Y., & Lei, K.-W. (2012). N-[(E)-4-Fluorobenzylidene]-3,4-dimethylaniline. Acta Crystallographica Section E: Structure Reports Online, 68(8), o2415. [Link]
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Fiveable. (n.d.). Single crystal X-ray diffraction | Crystallography Class Notes. [Link]
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Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2016). Synthesis, Characterization, and DFT Calculations of a New Sulfamethoxazole Schiff Base and Its Metal Complexes. Molecules, 21(5), 613. [Link]
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Singh, N., & Singh, N. (2021). Medicinal Utility of Some Schiff Bases and their Complexes with First Transition Series Metals: A Review. Journal of Chemical Reviews, 3(2), 109-126. [Link]
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Platypus Technologies. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? [Link]
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Jassem, M. A., et al. (2021). Crystal structure and Hirshfeld surface analysis of a Schiff base: (Z)-6-[(5-chloro-2-methoxyanilino)methylidene]-2-hydroxycyclohexa-2,4-dien-1-one. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 10), 1017–1021. [Link]
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Various Authors. (2024). Review on drug synthesis based on schiff base. IOP Conference Series: Earth and Environmental Science, 1234, 012067. [Link]
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Sharma, K., & Jain, R. (2016). Role of Schiff Base in Drug Discovery Research. Journal of Applied Pharmaceutical Science, 6(4), 197-202. [Link]
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Sowmya, V., et al. (2022). Biological applications of Schiff bases: An overview. GSC Biological and Pharmaceutical Sciences, 21(3), 203-215. [Link]
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Al-Hamdani, A. A. S., et al. (2023). Structural Investigation and Hirshfeld Surface Analysis of Two [ONO]-Type Schiff Bases. Chemistry, 5(3), 1709-1725. [Link]
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Ullah, F., et al. (2022). Synthesis, Characterizations, Hirshfeld Surface Analysis, DFT, and NLO Study of a Schiff Base Derived from Trifluoromethyl Amine. ACS Omega, 7(47), 43059-43071. [Link]
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Rosli, S. N. A. M., et al. (2022). Synthesis, Structural Characterization, Hirshfeld Surface Analysis, and Antibacterial Study of Pd(II) and Ni(II) Schiff Base Complexes Derived from Aliphatic Diamine. ACS Omega, 7(47), 43169-43181. [Link]
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Tlahuext-Aca, A., et al. (2023). Crystal Structure, Hirshfeld Surface Analysis, and Biological Activities of Schiff-Base Derivatives of 4-Aminoantipyrine. ACS Omega, 8(45), 42721-42734. [Link]
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ResearchGate. (n.d.). Role of Schiff Base in Drug Discovery Research. [Link]
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Chopra, D. (2020). Preliminary understanding of experiments on single crystal X-ray crystallography. Journal of the Indian Chemical Society, 97(11b), 2029-2037. [Link]
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Ali, B. G., et al. (2025). Synthesis, Characterization, Biological Evaluation, DFT Calculations, and Molecular Docking Study of Transition Metal Complexes Derived From a Schiff Base Ligand. Chemistry & Biodiversity, e202500940. [Link]
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El-Gammal, O. A., et al. (2023). Synthesis, characterization, DFT calculations and biological activity of new Schiff base complexes. Heliyon, 9(8), e18804. [Link]
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Carleton College. (n.d.). Single-crystal X-ray Diffraction. [Link]
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Molecular formula and weight of 3,4-Dimethyl-N-(4-fluorobenzylidene)aniline
An In-depth Technical Guide: 3,4-Dimethyl-N-(4-fluorobenzylidene)aniline
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides a comprehensive overview of this compound (CAS No: 198879-69-5), a substituted Schiff base with significant potential in synthetic and medicinal chemistry. This document details its core molecular and physicochemical properties, provides an experimentally validated synthesis protocol with mechanistic insights, and explores its current and potential applications. The guide is structured to serve as a practical resource for laboratory professionals, emphasizing the rationale behind procedural steps and ensuring scientific integrity through authoritative citations.
Molecular Identity and Physicochemical Properties
This compound, also known as N-(4-Fluorobenzylidene)-3,4-xylidine, is an aromatic imine, or Schiff base, derived from the condensation of 4-fluorobenzaldehyde and 3,4-dimethylaniline. Its structure combines the functionalities of these two precursors, leading to a unique set of chemical properties and potential reactivities.
Nomenclature and Identifiers
For clarity and cross-referencing in research, the compound is identified by several names and registry numbers.
| Identifier | Value |
| IUPAC Name | N-(3,4-dimethylphenyl)-1-(4-fluorophenyl)methanimine[1] |
| Synonyms | N-(4-Fluorobenzylidene)-3,4-xylidine, this compound |
| CAS Number | 198879-69-5[2][3] |
| Molecular Formula | C₁₅H₁₄FN[1][2][3][4][5] |
| SMILES String | Cc1ccc(cc1C)\N=C\c2ccc(F)cc2[2] |
| InChI Key | HBEHYGAVDFVSNN-LICLKQGHSA-N[2] |
Core Molecular Data
The fundamental quantitative descriptors of the molecule are summarized below.
| Property | Value | Source |
| Molecular Weight | 227.28 g/mol | [2][3] |
| Exact Mass | 227.11102 Da | [5] |
| Monoisotopic Mass | 227.11102 Da | [5] |
Physicochemical Properties
These properties are critical for determining appropriate handling, storage, and reaction conditions.
| Property | Value | Source |
| Physical Form | Solid | [2] |
| Melting Point | 49-53 °C (lit.) | [2] |
| Flash Point | >109.9 °C (>229.8 °F) | [2] |
Structural Analysis
The core of the molecule's reactivity is the azomethine group (C=N), which is characteristic of all Schiff bases.[6] X-ray crystallography studies reveal that the two benzene rings are not coplanar, forming a significant dihedral angle of 51.22 (5)°.[4] This non-planar structure influences the molecule's electronic properties and steric accessibility. The C=N imine double bond length is 1.263 (2) Å, which is typical for this functional group.[4]
Caption: 2D structure of this compound.
Synthesis and Mechanism
Principle of Synthesis: Schiff Base Condensation
The synthesis of this compound is a classic example of a Schiff base condensation reaction. This reaction involves the nucleophilic addition of a primary amine (3,4-dimethylaniline) to the carbonyl carbon of an aldehyde (4-fluorobenzaldehyde), forming a hemiaminal intermediate. This intermediate then undergoes acid-catalyzed dehydration to yield the final imine product. The reaction is typically reversible, and removal of water can be used to drive the equilibrium toward the product.
Optimized Laboratory Protocol
The following protocol is adapted from established literature procedures and optimized for high purity and yield.[4]
Materials:
-
4-Fluorobenzaldehyde (2.48 g, 20 mmol)
-
3,4-Dimethylaniline (2.42 g, 20 mmol)
-
Ethanol (50 mL)
-
Round-bottom flask (100 mL) with reflux condenser
-
Heating mantle and magnetic stirrer
Procedure:
-
Reactant Dissolution: Combine 4-fluorobenzaldehyde and 3,4-dimethylaniline in the round-bottom flask. Add 50 mL of ethanol and a magnetic stir bar.
-
Rationale: Ethanol serves as an effective solvent for both reactants and facilitates a homogeneous reaction mixture. Its boiling point is suitable for reflux conditions.
-
-
Reaction: Attach the reflux condenser and heat the mixture to reflux with continuous stirring for 1 hour.
-
Rationale: Refluxing provides the necessary thermal energy to overcome the activation barrier for both the initial nucleophilic attack and the subsequent dehydration step, significantly accelerating the reaction rate.
-
-
Solvent Removal: After 1 hour, remove the flask from the heat and allow it to cool. Remove the solvent under reduced pressure using a rotary evaporator.
-
Rationale: This step isolates the crude product and prepares it for purification.
-
-
Purification by Recrystallization: Dissolve the resulting crude solid in a minimal amount of hot methanol. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Rationale: Recrystallization is a highly effective method for purifying solid compounds. The desired product is less soluble in cold methanol than the impurities, allowing it to crystallize out in a pure form.
-
-
Isolation and Drying: Collect the pure yellow crystals by vacuum filtration, wash with a small amount of cold methanol, and dry in a vacuum oven.
-
Expected Yield: ~82.5%[4]
-
Self-Validation: The purity of the final product should be confirmed by a sharp melting point range (49-53 °C) and spectroscopic analysis as described in Section 3.
-
Synthesis Workflow
Sources
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- 6. researchgate.net [researchgate.net]
Spectroscopic Elucidation of 3,4-Dimethyl-N-(4-fluorobenzylidene)aniline: An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data for the Schiff base, 3,4-Dimethyl-N-(4-fluorobenzylidene)aniline. While direct experimental spectra for this specific molecule are not widely published, this document leverages data from analogous structures and theoretical predictions to offer a detailed interpretation of its expected Infrared (IR) and Mass Spectrometry (MS) data. This guide is intended for researchers, scientists, and professionals in drug development and materials science who require a deep understanding of the structural characterization of this class of compounds. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and provide a robust framework for the analysis of this and related N-benzylideneaniline derivatives.
Introduction
Schiff bases, characterized by the azomethine or imine (-C=N-) functional group, are a cornerstone in the fields of coordination chemistry, medicinal chemistry, and materials science. Their versatile applications stem from their synthetic accessibility and rich coordination chemistry. The compound this compound is a Schiff base formed from the condensation of 3,4-dimethylaniline and 4-fluorobenzaldehyde. The presence of the fluorine atom and methyl groups can significantly influence its electronic properties, stability, and biological activity. Accurate structural elucidation is paramount, and spectroscopic techniques such as Infrared (IR) spectroscopy and Mass Spectrometry (MS) are indispensable tools in this endeavor. This guide will provide a detailed exposition of the expected IR and MS spectral features of this compound, explaining the causal relationships between molecular structure and spectral output.
Synthesis of this compound
The synthesis of the title compound is typically achieved through a condensation reaction between 3,4-dimethylaniline and 4-fluorobenzaldehyde. A general and efficient procedure has been reported in the literature.[1]
Experimental Protocol: Synthesis
-
Reactant Preparation: In a round-bottom flask, dissolve 3,4-dimethylaniline (1 equivalent) in a suitable solvent such as ethanol.
-
Addition of Aldehyde: To this solution, add 4-fluorobenzaldehyde (1 equivalent).
-
Reaction Condition: The mixture is then refluxed for a period of 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography.
-
Isolation and Purification: Upon completion, the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent like methanol or ethanol to yield the pure this compound.[1]
Infrared (IR) Spectroscopy Analysis
Interpretation of Key IR Absorptions
The primary diagnostic peaks for this molecule are associated with the C=N (imine) stretch, C-F stretch, aromatic C-H and C=C stretches, and the C-N stretch.
-
C=N Stretching Vibration: The most characteristic band for a Schiff base is the stretching vibration of the azomethine group. For N-benzylideneanilines, this band typically appears as a strong absorption in the range of 1600-1630 cm⁻¹.[2][5] The exact position is influenced by the electronic effects of the substituents on the aromatic rings.
-
Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the aromatic rings are expected to appear above 3000 cm⁻¹, typically in the 3000-3100 cm⁻¹ region.[2]
-
Aliphatic C-H Stretching: The methyl groups on the aniline ring will exhibit symmetric and asymmetric C-H stretching vibrations, which are anticipated in the 2850-3000 cm⁻¹ range.[6][7]
-
Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the benzene rings typically give rise to a series of bands in the 1450-1600 cm⁻¹ region.
-
C-F Stretching: The carbon-fluorine bond is expected to produce a strong absorption band in the fingerprint region, typically between 1000 and 1400 cm⁻¹.
-
C-N Stretching: The stretching vibration of the C-N single bond is generally found in the 1200-1350 cm⁻¹ region.[4]
Predicted IR Data Summary
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3000-3100 | Medium-Weak | Aromatic C-H Stretch |
| 2850-3000 | Medium-Weak | Aliphatic C-H Stretch (CH₃) |
| 1600-1630 | Strong | C=N Stretch (Imine) |
| 1450-1600 | Medium-Strong | Aromatic C=C Stretch |
| 1200-1350 | Medium | C-N Stretch |
| 1000-1400 | Strong | C-F Stretch |
Molecular Structure and Key Vibrational Modes
Figure 1. Molecular structure of this compound with key IR vibrational assignments.
Mass Spectrometry (MS) Analysis
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which is crucial for determining the molecular weight and deducing the structure. The molecular formula for this compound is C₁₅H₁₄FN, with a monoisotopic mass of approximately 227.11 g/mol .[8]
Molecular Ion and Predicted Fragmentation Pattern
The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak [M]⁺ at m/z 227. A plausible fragmentation pathway for this molecule would involve cleavages at the bonds adjacent to the imine group and within the aromatic rings.
-
Molecular Ion Peak [M]⁺: The peak corresponding to the intact molecule, C₁₅H₁₄FN⁺, is expected at m/z 227.
-
Formation of [M-H]⁺: Loss of a hydrogen atom can lead to a fragment at m/z 226.
-
Cleavage of the C-N bond: Scission of the C-N single bond can result in two primary fragments: the 3,4-dimethylphenyl radical and the (4-fluorobenzylidene)iminium cation, or vice versa. The fragment C₈H₁₀N⁺ would appear at m/z 120, and the C₇H₅F⁺ fragment at m/z 109.
-
Formation of the Fluorotropylium Ion: The benzylidene portion of the molecule can rearrange to form a stable fluorotropylium cation (C₇H₆F⁺) at m/z 109.
-
Loss of Methyl Group: Fragmentation involving the loss of a methyl group (CH₃) from the molecular ion would result in a fragment at m/z 212.
Predicted Mass Spectrometry Data
| m/z | Proposed Fragment Ion |
| 227 | [C₁₅H₁₄FN]⁺ (Molecular Ion) |
| 226 | [C₁₅H₁₃FN]⁺ |
| 212 | [C₁₄H₁₁FN]⁺ |
| 120 | [C₈H₁₀N]⁺ |
| 109 | [C₇H₆F]⁺ |
Proposed Fragmentation Pathway
Figure 2. Proposed mass spectral fragmentation pathway for this compound.
Experimental Protocols for Spectroscopic Analysis
To ensure the acquisition of high-quality and reliable spectroscopic data, the following standardized protocols are recommended.
Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample (1-2 mg) is finely ground with anhydrous potassium bromide (KBr) (100-200 mg) using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Instrument Setup: An FTIR spectrometer is purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.
-
Data Acquisition: A background spectrum of the empty sample compartment is recorded. The KBr pellet containing the sample is then placed in the sample holder, and the spectrum is recorded, typically over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Data Processing: The resulting spectrum is baseline-corrected and the peak positions are identified.
Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS) if the compound is sufficiently volatile and thermally stable.
-
Ionization: Electron ionization (EI) is a common method for this type of molecule, using a standard electron energy of 70 eV.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: The detector records the abundance of each ion, generating a mass spectrum.
-
Data Interpretation: The molecular ion peak is identified, and the fragmentation pattern is analyzed to confirm the structure of the compound.
Conclusion
This technical guide has provided a detailed predictive analysis of the IR and Mass spectra of this compound. By drawing upon established spectroscopic principles and data from analogous compounds, a comprehensive interpretation of the expected spectral features has been presented. The characteristic C=N stretch in the IR spectrum and the predicted fragmentation pattern in the mass spectrum serve as key identifiers for this molecule. The outlined experimental protocols provide a framework for obtaining reliable and high-quality data. This guide serves as a valuable resource for scientists and researchers engaged in the synthesis and characterization of Schiff bases and related compounds.
References
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Journal of Chemical and Pharmaceutical Research, 2012, 4(1):726-731. [Link]
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JETIR, August 2020, Volume 7, Issue 8. "SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACTIVITY OF SCHIFF BASE AND ITS TRANSITION METAL COMPLEXES". [Link]
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Jin, L., Wei, L., & Wang, L. (2012). N-[(E)-4-Fluorobenzylidene]-3,4-dimethylaniline. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o2415. [Link]
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Der Pharma Chemica, 2014, 6(2):38-41. "Synthesis, spectroscopic characterization of schiff bases derived from 4,4'-methylen di aniline". [Link]
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An In-Depth Technical Guide to the Physical Properties of 3,4-Dimethyl-N-(4-fluorobenzylidene)aniline
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction: The Significance of Physicochemical Profiling in Drug Discovery
In the landscape of modern drug development, a thorough understanding of a compound's physical properties is not merely academic; it is a critical determinant of its journey from a promising lead to a viable therapeutic agent. The molecule 3,4-Dimethyl-N-(4-fluorobenzylidene)aniline, a member of the Schiff base class of compounds, represents a scaffold of significant interest due to the diverse biological activities exhibited by N-benzylideneanilines, including potential antimicrobial and anticancer properties.[1] The physical characteristics of this molecule, such as its melting point, boiling point, and solubility, directly influence its absorption, distribution, metabolism, and excretion (ADME) profile, which in turn governs its bioavailability and therapeutic efficacy.[2]
This technical guide provides a comprehensive examination of the core physical properties of this compound. It is designed to equip researchers and drug development professionals with the foundational knowledge and practical methodologies necessary to handle, characterize, and optimize this and structurally related compounds. By delving into the causality behind experimental choices and providing self-validating protocols, this document aims to serve as an authoritative resource grounded in scientific integrity.
Molecular Structure and Core Physicochemical Properties
This compound possesses a molecular structure characterized by a central imine (C=N) bond, linking a 3,4-dimethyl substituted aniline ring to a 4-fluorobenzylidene group. This structure imparts a specific set of physical and chemical attributes that are crucial for its behavior in both chemical and biological systems.
The molecular formula of the compound is C₁₅H₁₄FN, with a corresponding molecular weight of approximately 227.28 g/mol .[3] A crystallographic study has confirmed its orthorhombic crystal structure and provided precise bond lengths, including the characteristic imine double bond (N=C) length of 1.263 Å.[4] The two benzene rings are not coplanar, exhibiting a dihedral angle of 51.22°.[4]
A summary of the core physicochemical properties is presented below:
| Property | Value | Source(s) |
| Molecular Formula | C₁₅H₁₄FN | [4][5] |
| Molecular Weight | 227.28 g/mol | [3] |
| Appearance | Solid | [3] |
| Melting Point | 49-53 °C | [3] |
| Boiling Point | 361.5 °C at 760 mmHg | [6] |
| Predicted XlogP | 4.1 | [5] |
Synthesis of this compound
The synthesis of this compound is typically achieved through a condensation reaction between 3,4-dimethylaniline and 4-fluorobenzaldehyde. This reaction is a classic example of Schiff base formation.
A general and efficient protocol involves the refluxing of equimolar amounts of the amine and aldehyde in an alcoholic solvent, such as ethanol. The reaction proceeds readily, and the product can be isolated and purified by recrystallization, often from methanol, to yield a pure yellow product.[4]
Experimental Protocol for Synthesis
Materials:
-
4-Fluorobenzaldehyde
-
3,4-Dimethylaniline (3,4-xylidine)
-
Ethanol (absolute)
-
Methanol
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Rotary evaporator
-
Crystallization dish
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve 20 mmol of 4-fluorobenzaldehyde and 20 mmol of 3,4-dimethylaniline in a suitable volume of absolute ethanol.[4]
-
Attach a reflux condenser and heat the mixture to reflux for approximately 1 hour.[4]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator to obtain the crude product.[4]
-
Recrystallize the crude solid from methanol. It may be necessary to perform a second recrystallization to achieve high purity.[4]
-
Collect the purified yellow crystals by filtration, wash with a small amount of cold methanol, and dry under vacuum.
Detailed Physical Properties
Melting Point: A Key Indicator of Purity
The melting point of a solid crystalline compound is a fundamental physical property that provides a strong indication of its purity. Pure compounds typically exhibit a sharp melting range of 1-2°C, whereas the presence of impurities tends to depress and broaden the melting range. The experimentally determined melting point for this compound is in the range of 49-53 °C.[3]
Experimental Protocol for Melting Point Determination
Materials:
-
Purified this compound
-
Melting point capillary tubes
-
Melting point apparatus
-
Mortar and pestle
Procedure:
-
Ensure the sample of this compound is completely dry.
-
Place a small amount of the solid on a clean, dry surface and finely powder it using a mortar and pestle.
-
Tap the open end of a melting point capillary tube into the powdered sample to pack a small amount (2-3 mm in height) into the sealed end.
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Heat the sample rapidly to a temperature approximately 10-15 °C below the expected melting point.
-
Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.
-
Record the temperature at which the first drop of liquid appears (the beginning of melting).
-
Record the temperature at which the entire solid has transformed into a clear liquid (the completion of melting). The recorded range is the melting point of the compound.
Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid, and the liquid changes into a vapor. For a solid compound like this compound, the boiling point is determined at a reduced pressure to prevent decomposition at high temperatures. The boiling point has been reported as 361.5 °C at a standard pressure of 760 mmHg.[6]
Solubility Profile: Implications for Formulation and Bioavailability
Predicted Solubility of this compound:
| Solvent | Predicted Solubility | Rationale |
| Water | Insoluble | The molecule is largely nonpolar due to the two aromatic rings. |
| Methanol | Soluble | Schiff bases are generally soluble in polar protic solvents like methanol.[6] |
| Ethanol | Soluble | Similar to methanol, ethanol is a polar protic solvent in which Schiff bases typically dissolve.[6] |
| Chloroform | Soluble | The compound's overall nonpolar character suggests good solubility in chlorinated solvents. |
| Acetone | Soluble | Acetone is a polar aprotic solvent that is often effective at dissolving Schiff bases.[6] |
| DMSO | Soluble | Dimethyl sulfoxide is a strong polar aprotic solvent capable of dissolving a wide range of organic compounds, including Schiff bases.[7] |
| Hexane | Sparingly Soluble to Insoluble | As a nonpolar solvent, hexane is less likely to effectively solvate the polar imine group.[6] |
Experimental Protocol for Qualitative Solubility Determination
Materials:
-
Purified this compound
-
A range of solvents (e.g., water, methanol, ethanol, chloroform, acetone, DMSO, hexane)
-
Small test tubes
-
Spatula
-
Vortex mixer
Procedure:
-
Place approximately 10-20 mg of the solid compound into a series of clean, dry test tubes.
-
To each test tube, add 1 mL of a different solvent.
-
Agitate each test tube vigorously using a vortex mixer for 30-60 seconds.
-
Visually inspect each tube for the presence of undissolved solid.
-
Classify the solubility as "soluble" (no visible solid), "sparingly soluble" (some solid remains), or "insoluble" (most or all of the solid remains).
Spectroscopic Characterization
Spectroscopic analysis is indispensable for the structural elucidation and confirmation of a synthesized compound. While experimental spectra for this compound are not widely published, the expected spectral features can be predicted based on its chemical structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the dimethylaniline and fluorobenzylidene rings, as well as singlets for the two methyl groups and the imine proton. The aromatic region will likely be complex due to spin-spin coupling.
¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments. Key signals would include those for the imine carbon, the carbons of the two aromatic rings, and the two methyl carbons.
Predicted ¹H and ¹³C NMR Chemical Shifts: Due to the lack of experimental data, precise chemical shifts are not provided. However, the expected regions for the key signals are as follows:
| Group | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
| Aromatic Protons | 6.5 - 8.0 | 115 - 165 |
| Imine Proton (-CH=N-) | 8.0 - 8.5 | 158 - 164[8] |
| Methyl Protons (-CH₃) | 2.0 - 2.5 | 18 - 22 |
Infrared (IR) Spectroscopy
The IR spectrum of this compound will be characterized by several key absorption bands. The most diagnostic peak will be the stretching vibration of the C=N (imine) group.
Expected Key IR Absorptions:
| Functional Group | Characteristic Absorption (cm⁻¹) |
| C=N Stretch (Imine) | 1600 - 1650[9] |
| C=C Stretch (Aromatic) | 1450 - 1600[10] |
| C-H Stretch (Aromatic) | 3000 - 3100[10] |
| C-H Stretch (Alkyl) | 2850 - 3000 |
| C-F Stretch | 1000 - 1400 |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns. For this compound, the molecular ion peak ([M]⁺) would be expected at an m/z corresponding to its molecular weight (approximately 227.11).[5] Fragmentation may occur at the C-N and C=N bonds, leading to characteristic fragment ions.[11]
Conclusion
This technical guide has provided a detailed overview of the essential physical properties of this compound, a compound of interest in the field of drug discovery. By presenting its molecular structure, synthesis, and key physicochemical characteristics, along with practical experimental protocols, this document serves as a valuable resource for researchers. A thorough understanding and characterization of these properties are paramount for the rational design and development of new therapeutic agents based on the N-benzylideneaniline scaffold. The methodologies and data presented herein are intended to facilitate further research and development efforts in this promising area of medicinal chemistry.
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Diagnostic MS/MS fragmentation patterns for the discrimination between Schiff bases and their Amadori or Heyns rearrangement products. (n.d.). PubMed. Retrieved January 14, 2026, from [Link]
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Solubility of the Schiff base and the M(III) complexes. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
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Solubility of the Schiff Base Ligand and the Organoaluminum Supported by the Ligand in Pure Solvents: Characterization, Determination, Analysis, and Model Correlation. (n.d.). ACS Publications. Retrieved January 14, 2026, from [Link]
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Solubility test of the Schiff base ligand and its metal(II) complexes. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
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Synthesis, growth and characterization of benzylideneaniline compounds: N-(4-bromobenzylidene)-4-fluoroaniline and N-(4-bromobenzylidene)-4-methoxyaniline. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Synthesis and Biological Evaluation of Some Novel Substituted N-Benzylideneaniline Derivatives. (n.d.). RJPBCS. Retrieved January 14, 2026, from [Link]
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Mass spectral fragmentation of Schiff base 5 leading to fragment ion 6 as the base peak. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
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Mass fragmentation pattern of ATS Schiff base. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
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Mass fragmentation pattern of Schiff base ligand, H 2 L where the... (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
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Mass spectrum and fragmentation pattern of Fe(III) complex. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
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13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0246529). (n.d.). HMDB. Retrieved January 14, 2026, from [Link]
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Physical properties and phase solubility studies of Schiff base and their inclusion complexe. (n.d.). Retrieved January 14, 2026, from [Link]
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Substituted benzylideneanilines: A family of solvatochromic probes. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
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Supplementary Data. (n.d.). The Royal Society of Chemistry. Retrieved January 14, 2026, from [Link]
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N-Benzylideneaniline. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]
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3,4-Dimethylaniline. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]
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Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved January 14, 2026, from [Link]
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N-[(E)-4-Fluorobenzylidene]-3,4-dimethylaniline. (n.d.). National Institutes of Health. Retrieved January 14, 2026, from [Link]
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This compound. (n.d.). PubChemLite. Retrieved January 14, 2026, from [Link]
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1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001020). (n.d.). HMDB. Retrieved January 14, 2026, from [Link]
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SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY. (n.d.). Jetir.org. Retrieved January 14, 2026, from [Link]
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N-(4-Fluorobenzylidene)aniline. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]
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The FT-IR of synthesized imine compounds. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
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The Electron Ionization Mass Spectra of ONO, ONNO and O3N3 Type Schiff Base Complexes Containing First Row Transition Metal Ions. (n.d.). DergiPark. Retrieved January 14, 2026, from [Link]
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Mass spectra of the Schiff base. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
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Mass spectroscopic data for Schiff base ligands and some metal complexes. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
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Preparation and Characterization of Some Schiff Base Compounds. (n.d.). Retrieved January 14, 2026, from [Link]
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Enhanced Compound Analysis Using Reactive Paper Spray Mass Spectrometry: Leveraging Schiff Base Reaction for Amino Acid Detection. (n.d.). ACS Publications. Retrieved January 14, 2026, from [Link]
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This compound. (n.d.). PubChemLite. Retrieved January 14, 2026, from [Link]
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N-[(E)-4-Fluorobenzylidene]-3,4-dimethylaniline. (n.d.). Sci-Hub. Retrieved January 14, 2026, from [Link]
-
Synthesis and Spectroscopic Studies of New Schiff Bases. (n.d.). National Institutes of Health. Retrieved January 14, 2026, from [Link]
-
Synthesis, growth and characterization of benzylideneaniline compounds: N-(4-bromobenzylidene)-4-fluoroaniline and N-(4-bromobenzylidene)-4-methoxyaniline. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
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CAS SciFinder. (n.d.). CAS. Retrieved January 14, 2026, from [Link]
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Spectroscopy of Aromatic Compounds. (n.d.). OpenStax. Retrieved January 14, 2026, from [Link]
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Infrared Spectra of Some Common Functional Groups. (n.d.). Chemistry LibreTexts. Retrieved January 14, 2026, from [Link]
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Mechanochemical Synthesis of Fluorinated Imines. (n.d.). National Institutes of Health. Retrieved January 14, 2026, from [Link]
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Biological activity of fluorinated Schiff base compounds
An In-Depth Technical Guide to the Biological Activity of Fluorinated Schiff Base Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine into Schiff base scaffolds has emerged as a powerful approach in medicinal chemistry, yielding compounds with enhanced biological activities. This guide provides a comprehensive technical overview of the synthesis, characterization, and diverse biological applications of fluorinated Schiff base compounds. We delve into the mechanistic underpinnings of their antimicrobial, anticancer, antioxidant, and enzyme inhibitory effects, supported by detailed experimental protocols and structure-activity relationship analyses. This document serves as a critical resource for researchers engaged in the discovery and development of novel therapeutic agents, offering field-proven insights and methodologies to accelerate innovation.
Introduction: The Synergy of Fluorine and the Schiff Base Moiety
Schiff bases, characterized by the azomethine (-C=N-) functional group, are a versatile class of organic compounds formed through the condensation of primary amines with aldehydes or ketones.[1][2][3] Their structural flexibility and the coordinating ability of the imine nitrogen have made them privileged ligands in coordination chemistry and foundational scaffolds in medicinal chemistry.[2][4] These compounds and their metal complexes exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[5][6][7]
The introduction of fluorine into organic molecules can profoundly alter their physicochemical and biological properties.[8] Key effects of fluorination include:
-
Increased Metabolic Stability: The strength of the C-F bond can block metabolic pathways, increasing the compound's in vivo half-life.[5]
-
Enhanced Lipophilicity: Fluorine substitution can increase a molecule's ability to cross cell membranes.[9]
-
Modulation of Acidity/Basicity: The high electronegativity of fluorine can influence the pKa of nearby functional groups, affecting receptor binding and enzyme interactions.[10]
-
Conformational Changes: Fluorine can induce specific molecular conformations that may be more favorable for binding to biological targets.[9]
The combination of the Schiff base pharmacophore with fluorine atoms often results in synergistic effects, leading to compounds with significantly augmented potency and selectivity.[5][11] This guide explores the multifaceted biological activities of these promising compounds.
Synthesis and Characterization of Fluorinated Schiff Bases
The synthesis of fluorinated Schiff bases is typically a straightforward condensation reaction.[1]
General Synthesis Workflow
The core of the synthesis involves the reaction of a fluorinated aldehyde or ketone with a primary amine, often catalyzed by a small amount of acid or base and carried out in a suitable solvent like ethanol.[1]
Caption: General workflow for the synthesis of fluorinated Schiff bases.
Experimental Protocol: Synthesis of a Representative Fluorinated Schiff Base
This protocol details the synthesis of N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(4-fluorophenyl)methanimine, a compound with demonstrated antimicrobial properties.[1]
Materials:
-
4-fluorobenzaldehyde
-
(1H-benzo[d]imidazol-2-yl)methanamine
-
Ethanol
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware
Procedure:
-
Prepare a solution of 4-fluorobenzaldehyde (1.0 mmol) in 10 mL of ethanol.
-
In a separate flask, prepare a solution of (1H-benzo[d]imidazol-2-yl)methanamine (1.0 mmol) in 10 mL of ethanol.
-
Combine the two solutions in a round-bottom flask equipped with a magnetic stir bar.
-
Stir the reaction mixture continuously at room temperature for 6 hours.
-
Observe the formation of a yellowish-orange precipitate, indicating the formation of the Schiff base.
-
Collect the precipitate by vacuum filtration.
-
Wash the precipitate with cold ethanol to remove any unreacted starting materials.
-
Dry the product in a desiccator. The yield for this specific reaction is reported to be around 68%.[1]
Characterization: The synthesized compound should be characterized using standard analytical techniques to confirm its structure and purity.
-
FT-IR Spectroscopy: To identify the characteristic C=N (azomethine) stretching vibration.
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the presence of fluorine-coupled signals.[12]
-
Elemental Analysis: To determine the elemental composition (C, H, N) and compare it with the calculated values.[1]
-
Mass Spectrometry: To confirm the molecular weight of the compound.[13]
Antimicrobial Activity
Fluorinated Schiff bases and their metal complexes are widely recognized for their potent antimicrobial activities against a range of pathogenic bacteria and fungi.[14][15] The presence of fluorine often enhances this activity.
Mechanism of Action
The precise mechanism is multifaceted, but several key theories exist:
-
Cell Membrane Disruption: The lipophilic nature of the compounds, enhanced by fluorine, facilitates their passage through the lipid-rich cell membranes of microorganisms, leading to increased permeability and cell death.[2]
-
Enzyme Inhibition: The azomethine nitrogen can chelate with metal ions present in the active sites of various microbial enzymes, inhibiting their function and disrupting essential metabolic pathways.[4]
-
DNA Interaction: Some Schiff base complexes can bind to DNA, interfering with replication and transcription processes, ultimately leading to microbial cell death.[2]
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The Versatile Scaffold: A Technical Guide to the Potential Applications of N-Benzylideneaniline Derivatives
Abstract
N-benzylideneaniline, a foundational Schiff base, and its derivatives represent a class of organic compounds with remarkable versatility and a wide spectrum of applications. Characterized by the presence of an azomethine (-CH=N-) group, these molecules serve as crucial building blocks in medicinal chemistry, material science, and catalysis. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, properties, and, most importantly, the diverse applications of N-benzylideneaniline derivatives. We will delve into their significant potential as anticancer, antimicrobial, and antioxidant agents, their role in the development of advanced materials such as liquid crystals and polymers, and their utility as corrosion inhibitors and catalysts. This guide will further provide detailed experimental protocols and visual diagrams to facilitate a deeper understanding and practical application of these multifaceted compounds.
Introduction: The N-Benzylideneaniline Core
N-benzylideneaniline and its derivatives are Schiff bases typically synthesized through the condensation reaction of a primary amine (aniline or its substituted forms) and an aldehyde or ketone (benzaldehyde or its derivatives).[1][2] This reaction, first reported by Hugo Schiff in 1864, results in the formation of a carbon-nitrogen double bond, known as an imine or azomethine group, which is the key functional group responsible for the diverse chemical and biological activities of these compounds.[1] The general structure of N-benzylideneaniline allows for extensive modification of both the aniline and benzaldehyde rings, enabling the fine-tuning of its electronic and steric properties for specific applications.
The inherent structural features of N-benzylideneaniline derivatives, including the imine linkage and the aromatic rings, contribute to their significant biological and physicochemical properties. The lone pair of electrons on the nitrogen atom of the azomethine group and the π-electrons of the aromatic system play a crucial role in their ability to coordinate with metal ions, interact with biological macromolecules, and exhibit unique optical and electronic properties.[3]
Medicinal and Pharmaceutical Applications
The N-benzylideneaniline scaffold is a prominent pharmacophore in drug discovery, with derivatives exhibiting a broad range of biological activities.[4][5] The ease of synthesis and the ability to introduce various functional groups make them attractive candidates for the development of novel therapeutic agents.
Anticancer Activity
A significant body of research has focused on the anticancer potential of N-benzylideneaniline derivatives and their metal complexes.[6][7] These compounds have demonstrated cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer), HeLa (cervical cancer), and HepG2 (liver cancer).[8][9] The anticancer activity is often attributed to their ability to induce apoptosis, inhibit cell proliferation, and interact with DNA.[10]
The mechanism of their antitumor activity is still under investigation but is thought to involve multiple pathways. Some derivatives have been shown to generate reactive oxygen species (ROS), leading to oxidative stress and subsequent cancer cell death.[10] Furthermore, the formation of metal complexes with Schiff bases can enhance their anticancer efficacy.[7][8] For instance, copper(II) complexes of certain Schiff bases have shown potent anticancer activity with lower IC50 values than the parent ligands and even the standard drug cisplatin in some cases.[8]
Table 1: Anticancer Activity of Selected N-Benzylideneaniline Derivatives and their Metal Complexes
| Compound/Complex | Cancer Cell Line(s) | IC50 Value (µM) | Reference |
| Cu(II) complex of a Schiff base derived from di-2-pyridine ketone and isonicotinic acid hydrazide | Bel-7402, HeLa, MCF-7, MCF-7/ADR | 1.47-4.12 | [8] |
| Lanthanide complexes of N,N'-bis(anthracen-9-ylmethylene)pyridine-2,3-diamine | Vero, MCF-7, HeLa | Dose-dependent apoptosis | [8] |
| Azosal and its tin(IV) complexes | U-1242 MG, HCT-116 | High to excellent activity | [7] |
| Quinazoline derivatives | HepG2, MCF-7 | Very high activity | [7] |
Antimicrobial and Antioxidant Properties
N-benzylideneaniline derivatives have also emerged as promising antimicrobial agents, exhibiting activity against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[1][11][12] The presence of the azomethine group is considered crucial for their antimicrobial action. The mode of action is believed to involve the inhibition of essential enzymes or interference with the microbial cell wall synthesis. The introduction of electron-withdrawing groups, such as halogens or nitro groups, on the aromatic rings can significantly enhance the antimicrobial potency of these compounds.[1][13]
In addition to their antimicrobial effects, many N-benzylideneaniline derivatives possess antioxidant properties.[1][5] They can act as radical scavengers, mitigating the damaging effects of oxidative stress, which is implicated in various diseases. The antioxidant activity is often evaluated using assays such as the hydrogen peroxide (H2O2) scavenging activity.[1]
Applications in Material Science
The unique molecular structure and properties of N-benzylideneaniline derivatives make them valuable components in the design of advanced materials.
Liquid Crystals
The rod-like molecular structure of many N-benzylideneaniline derivatives, coupled with the presence of polarizable aromatic rings and the potential for introducing long alkyl chains, makes them excellent candidates for liquid crystalline materials.[14][15] These compounds can exhibit various mesophases, such as nematic and smectic phases, which are crucial for applications in displays and optical devices.[16][17] The mesomorphic properties can be tuned by modifying the terminal substituents and the length of the alkoxy chains.[14]
Caption: Relationship between synthesis, properties, and application of N-benzylideneaniline derivatives as liquid crystals.
Polymers and Photoresponsive Materials
N-benzylideneaniline derivatives can be incorporated into polymer chains, either as part of the main chain or as side groups, to create materials with unique optical and electronic properties.[18] Polymethacrylates with N-benzylideneaniline side groups, for example, have been explored as photoresponsive materials.[18] Irradiation with linearly polarized light can induce molecular reorientation of the N-benzylideneaniline side groups, leading to the formation of birefringent films and surface relief gratings.[18] This photo-induced anisotropy is a key feature for applications in optical data storage and other photonic devices.
Furthermore, the N-benzylideneaniline moiety can be chemically modified in situ within a polymer film. For instance, hydrolysis of the imine bond followed by condensation with 2-hydroxybenzaldehyde derivatives can lead to the formation of N-salicylideneaniline derivatives, which exhibit polarized fluorescence.[19][20][21][22]
Corrosion Inhibitors
N-benzylideneaniline derivatives have proven to be effective corrosion inhibitors for various metals and alloys, particularly mild steel in acidic media.[3][23][24] The inhibition efficiency is attributed to the adsorption of the inhibitor molecules onto the metal surface, forming a protective film that isolates the metal from the corrosive environment.[25] The presence of heteroatoms (like nitrogen in the azomethine group) and π-electrons in the aromatic rings facilitates the adsorption process through both physisorption and chemisorption.[3] The effectiveness of these inhibitors can be enhanced by the presence of electron-donating or electron-withdrawing substituents on the aromatic rings.[3]
Catalytic Applications
The azomethine group in N-benzylideneaniline derivatives can act as a coordination site for metal ions, making them valuable ligands in catalysis.[26] Metal complexes of Schiff bases have been employed as catalysts in a variety of organic transformations. Furthermore, N-benzylideneaniline itself can be synthesized via photocatalytic methods, highlighting the interplay between these compounds and catalytic processes.[27] For instance, a one-pot photocatalytic synthesis of N-benzylideneaniline from nitrobenzene and benzyl alcohol has been reported, offering a greener and more efficient synthetic route.[27][28]
Experimental Protocols
Synthesis of a Representative N-Benzylideneaniline Derivative
This protocol describes a general and efficient method for the synthesis of N-benzylideneaniline.[29][30]
Materials:
-
Benzaldehyde (1.0 eq)
-
Aniline (1.0 eq)
-
Ethanol (as solvent)
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve aniline in ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add a catalytic amount of glacial acetic acid to the solution.
-
Add benzaldehyde dropwise to the stirred solution at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to induce crystallization.
-
Collect the crystalline product by vacuum filtration and wash it with cold ethanol.
-
Recrystallize the crude product from ethanol to obtain pure N-benzylideneaniline.
-
Characterize the final product using techniques such as melting point determination, FT-IR, and NMR spectroscopy.
Caption: Experimental workflow for the synthesis of N-benzylideneaniline.
Evaluation of Antimicrobial Activity using the Agar Well Diffusion Method
This protocol outlines a standard method for assessing the in vitro antimicrobial activity of synthesized N-benzylideneaniline derivatives.[11][31]
Materials:
-
Synthesized N-benzylideneaniline derivatives
-
Bacterial and/or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Nutrient agar or Sabouraud dextrose agar
-
Sterile petri dishes
-
Sterile cork borer
-
Dimethyl sulfoxide (DMSO, as solvent)
-
Standard antibiotic and/or antifungal drugs (e.g., Ciprofloxacin, Fluconazole)
-
Incubator
Procedure:
-
Prepare sterile agar plates by pouring molten agar into petri dishes and allowing them to solidify.
-
Prepare a microbial inoculum by suspending a fresh culture of the test microorganism in sterile saline to a standard turbidity.
-
Evenly spread the microbial inoculum over the surface of the agar plates using a sterile cotton swab.
-
Using a sterile cork borer, create wells of a specific diameter in the agar.
-
Prepare solutions of the synthesized compounds and standard drugs in DMSO at a known concentration (e.g., 100 µg/ml).
-
Pipette a fixed volume (e.g., 100 µL) of each test solution, standard drug solution, and pure DMSO (as a negative control) into separate wells.
-
Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25-28°C for fungi) for 24-48 hours.
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.
-
Compare the zones of inhibition of the test compounds with those of the standard drugs to evaluate their antimicrobial efficacy.
Conclusion and Future Perspectives
N-benzylideneaniline derivatives have unequivocally demonstrated their immense potential across a spectrum of scientific disciplines. Their facile synthesis, structural versatility, and wide array of biological and physicochemical properties have established them as a privileged scaffold in medicinal chemistry and material science. The ongoing research into their anticancer and antimicrobial activities continues to yield promising lead compounds for drug development. In the realm of material science, their application in liquid crystals, polymers, and corrosion inhibition is expanding, driven by the demand for novel functional materials.
Future research in this field is likely to focus on several key areas. The elucidation of the precise mechanisms of action for their biological activities will be crucial for the rational design of more potent and selective therapeutic agents. The development of novel synthetic methodologies, particularly those employing green chemistry principles, will further enhance their accessibility and environmental sustainability.[32][33] Moreover, the exploration of their potential in emerging fields such as nonlinear optics and photocatalysis is expected to uncover new and exciting applications for this remarkable class of compounds.[27] The continued investigation of N-benzylideneaniline derivatives holds the promise of significant advancements in both human health and materials technology.
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A Technical Guide to the Synthesis and Properties of Substituted N-Benzylideneanilines
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
N-benzylideneanilines, a prominent class of Schiff bases, are characterized by the azomethine (-C=N-) functional group and serve as versatile scaffolds in medicinal chemistry, materials science, and organic synthesis.[1] Their biological significance is largely attributed to the toxophoric imine group, which is a key structural requirement for bioactivity.[2] This in-depth technical guide provides a comprehensive overview of the synthesis, characterization, and structure-property relationships of substituted N-benzylideneanilines. We explore both classical and modern green synthetic methodologies, detail their extensive physicochemical and spectroscopic properties, and elucidate how substituent modifications on the aromatic rings modulate their biological and material functions. This document is designed to be a critical resource for researchers, offering field-proven insights and detailed protocols to facilitate the rational design and development of novel N-benzylideneaniline-based compounds.
Introduction to N-Benzylideneanilines
N-benzylideneaniline, also known as benzalaniline, is an aromatic Schiff base formed from the condensation of benzaldehyde and aniline.[3] The core structure consists of a central imine group that connects a benzylidene group to a phenyl group.[3] These compounds are not merely synthetic curiosities; they are crucial intermediates in the synthesis of dyes, pharmaceuticals, and agrochemicals.[1][3] Furthermore, the imine linkage serves as an effective coordination site, making N-benzylideneanilines valuable ligands in the preparation of metal complexes.[3][4]
The true power of this molecular scaffold lies in its tunability. By introducing various substituents onto the aniline and/or benzaldehyde rings, researchers can systematically alter the steric and electronic properties of the molecule. This modulation directly impacts the compound's reactivity, stability, spectroscopic behavior, and, most importantly, its biological activity and material properties. Derivatives have shown a wide spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant effects.[3][4][5] In materials science, their unique electronic and photophysical properties, such as photochromism and thermochromism, make them excellent candidates for advanced applications like nonlinear optical (NLO) materials and fluorescent sensors.[6][7]
Synthesis of Substituted N-Benzylideneanilines
The synthesis of N-benzylideneanilines is fundamentally a condensation reaction between a primary aromatic amine (an aniline derivative) and an aromatic aldehyde or ketone (a benzaldehyde derivative).[8] The reaction proceeds via a nucleophilic addition to form a hemiaminal intermediate, which then undergoes dehydration to yield the final imine product.[2]
Reaction Mechanism: The Causality of Catalysis
The formation of the C=N double bond is the cornerstone of this synthesis. The mechanism involves two key steps:
-
Nucleophilic Attack: The lone pair of electrons on the amine nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde.[2] This forms a zwitterionic intermediate which quickly undergoes proton transfer to yield a neutral hemiaminal (or carbinolamine).
-
Dehydration: The hemiaminal is then protonated on the oxygen atom, typically by an acid catalyst, turning the hydroxyl group into a good leaving group (water). The nitrogen's lone pair assists in eliminating the water molecule, forming the C=N double bond of the imine.
The reaction is often catalyzed by a small amount of acid, which serves to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the initial nucleophilic attack.
Synthetic Methodologies: From Classical to Green Approaches
While the fundamental reaction is straightforward, the choice of methodology can significantly impact yield, reaction time, and environmental footprint.
| Synthesis Method | Catalyst/Medium | Reaction Time | Temperature | Typical Yield (%) | Ref |
| Conventional Reflux | Ethanol | 4 hours | 80°C | Good | [9] |
| Microwave-Assisted | Solvent-free | ~8 minutes | N/A | High | [9] |
| Mechanochemical (Grinding) | Iron (II) Sulfate | 2 minutes | Room Temp. | 57% | [9] |
| Mechanochemical (Grinding) | Kinnow Peel Powder | 3 minutes | Room Temp. | 85% | [9][10] |
Green Chemistry Approaches: Traditional methods often require long reaction times and the use of volatile organic solvents.[9] Modern "green" chemistry approaches offer significant advantages:
-
Microwave-Assisted Synthesis: Provides rapid and uniform heating, drastically reducing reaction times and often improving yields.[9]
-
Mechanochemistry (Solvent-Free Grinding): This method involves grinding the solid reactants together, sometimes with a catalyst, eliminating the need for solvents entirely. It is energy-efficient and environmentally benign.[9] Catalysts like iron (II) sulfate or even biowaste such as Kinnow peel powder have been used effectively.[9][10]
Experimental Protocols
Protocol 1: Microwave-Assisted Solvent-Free Synthesis
This protocol is valued for its speed and high efficiency, aligning with green chemistry principles.
-
Preparation: Place equimolar amounts (e.g., 1 mmol) of the desired substituted benzaldehyde and substituted aniline into a microwave-safe reaction vessel.
-
Irradiation: Expose the mixture to microwave radiation (e.g., at 2450 MHz). The reaction is often complete within 8 minutes.[9]
-
Monitoring: Track the reaction's progress via Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., hexane:ethyl acetate 9:1).
-
Purification: The crude product is typically a solid. Purify by recrystallization from a suitable solvent such as ethanol.[11]
Protocol 2: Mechanochemical Synthesis using a Green Catalyst
This method exemplifies a solvent-free, room-temperature approach.
-
Preparation: Add equimolar amounts (e.g., 1 mmol) of the substituted benzaldehyde and substituted aniline to a mortar.
-
Catalyst Addition: Add a catalytic amount (e.g., 10 mg) of dried Kinnow peel powder.[9]
-
Reaction: Vigorously grind the mixture with a pestle at room temperature for approximately 3 minutes.[9]
-
Monitoring & Work-up: Monitor the reaction progress by TLC. Once complete, the resulting solid product can be directly purified by recrystallization from ethanol to remove the catalyst and any unreacted starting materials.
Physicochemical Properties and Spectroscopic Characterization
The identity and purity of synthesized N-benzylideneanilines are confirmed through a combination of physical measurements and spectroscopic analysis.
Physical Properties
N-benzylideneanilines are typically pale yellow to yellow-brown crystalline solids at room temperature.[1][3] They are generally insoluble in water but soluble in many organic solvents like ethanol, chloroform, and methanol.[1][11]
| Property | Value for N-Benzylideneaniline | Reference(s) |
| Molecular Formula | C₁₃H₁₁N | [1][3] |
| Molecular Weight | 181.23 g/mol | [1][12] |
| Melting Point | 49-54 °C | [1][3][11] |
| Boiling Point | 300 °C at 760 mmHg | [1][3] |
Spectroscopic Characterization
Spectroscopy is essential for structural elucidation and confirming the formation of the imine bond.
-
Infrared (IR) Spectroscopy: The most definitive evidence for the formation of an N-benzylideneaniline is the appearance of a strong absorption band corresponding to the C=N (azomethine) stretching vibration. This band typically appears in the region of 1625-1630 cm⁻¹ .[13] The absence of the C=O stretch from the starting aldehyde and the N-H stretches from the starting aniline further confirms the reaction's completion.
-
¹H NMR Spectroscopy: The proton of the azomethine group (CH=N) is highly characteristic. It appears as a singlet in the downfield region of the spectrum, typically between δ 8.3-8.6 ppm .[14] The exact chemical shift is influenced by the electronic nature of the substituents on the aromatic rings. The aromatic protons appear in their expected regions, typically between δ 7.2-7.9 ppm.[3]
-
¹³C NMR Spectroscopy: The carbon atom of the azomethine group (CH=N) provides another key signal, appearing significantly downfield around δ 158-162 ppm .[14] The parent N-benzylideneaniline complex shows this carbon at 193.8 ppm.[13]
-
UV-Visible Spectroscopy: N-benzylideneanilines exhibit characteristic electronic transitions. These are generally π → π* and n → π* transitions. The position and intensity of these absorption bands are sensitive to the substituents on the phenyl rings and can provide insight into the electronic structure of the molecule.[15]
Structure-Property Relationships
The true utility of the N-benzylideneaniline scaffold lies in the ability to tune its properties by altering substituents. The electronic nature of these groups—whether they are electron-donating (EDG) or electron-withdrawing (EWG)—profoundly influences the molecule's electronic structure, reactivity, and biological activity.
Electronic Effects on Reactivity and Properties
Computational studies, particularly using Density Functional Theory (DFT), have provided deep insights into these relationships.[16] The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators. The HOMO-LUMO energy gap (ΔE) is a critical measure of chemical reactivity; a smaller gap generally implies higher reactivity and greater polarizability.[16]
| Substituent on Benzylidene Ring | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Interpretation | Ref |
| -H (Unsubstituted) | -5.80 | -1.41 | 4.39 | Baseline Reactivity | [16] |
| -CH₃ (EDG, para-position) | -5.44 | -1.33 | 4.11 | More Reactive (smaller gap) | [16] |
| -NO₂ (EWG, para-position) | -6.23 | -2.87 | 3.36 | Significantly More Reactive | [16] |
-
Electron-Donating Groups (EDGs) like methyl (-CH₃) or methoxy (-OCH₃) increase the electron density of the π-system, raising the HOMO energy level and generally making the compound more susceptible to oxidation.
-
Electron-Withdrawing Groups (EWGs) like nitro (-NO₂) or halogens (-Cl, -F) decrease the electron density, lowering both the HOMO and LUMO energy levels. The significant lowering of the LUMO makes the molecule a better electron acceptor and thus more reactive towards nucleophiles.[16]
Impact on Biological Activity
The azomethine group is a well-established pharmacophore.[17] The modulation of electronic properties by substituents directly correlates with biological efficacy.
-
Antimicrobial Activity: The activity is often linked to the molecule's ability to interact with cellular components. For instance, a study on (E)-N-benzylidene-4-nitroanilines found that a 4-methyl substituted derivative showed significant antibacterial activity against Bacillus subtilis.[17] This suggests that the electron-donating character of the methyl group can favorably contribute to antimicrobial properties. In other series, halogen-substituted derivatives have also shown potent activity, indicating that both lipophilicity and electronic effects play a role.[5]
-
Anticancer Activity: Schiff bases are investigated for their ability to interact with biological macromolecules. The planarity of the molecule and its electronic distribution are key. EWGs can enhance the electrophilic character of the imine carbon, potentially making it more susceptible to nucleophilic attack by residues in biological targets.
Applications in Research and Development
The versatile nature of substituted N-benzylideneanilines has led to their application in diverse scientific fields.
-
Drug Development: They are considered privileged scaffolds in medicinal chemistry. Their broad biological activities, including antibacterial, antifungal, anticancer, and antioxidant properties, make them attractive starting points for drug discovery programs.[3][4][5][18] The relative ease of synthesis allows for the rapid creation of large libraries for high-throughput screening.
-
Materials Science: The conjugated π-system of N-benzylideneanilines gives rise to interesting optical and electronic properties. Compounds designed with significant intramolecular charge transfer (CT), often by placing a strong EDG on one ring and a strong EWG on the other, are investigated as materials for non-linear optics (NLO).[7] Their ability to coordinate with metal ions also makes them useful as chemosensors, where binding events can trigger a change in fluorescence or color.
-
Coordination Chemistry: As ligands, N-benzylideneanilines can form stable complexes with a variety of metal ions.[4] These metal complexes themselves have applications in catalysis and as therapeutic agents. For example, Schiff base metal complexes have been studied as catalysts for oxidation reactions.[15]
Conclusion and Future Outlook
Substituted N-benzylideneanilines represent a remarkably versatile and synthetically accessible class of compounds. The foundational condensation reaction, now enhanced by green chemistry principles, allows for the efficient production of a vast array of derivatives. The clear and predictable relationships between substituent electronics and the resulting physicochemical properties empower researchers to rationally design molecules for specific applications.
Future research will likely focus on expanding the complexity of these scaffolds, exploring their use in asymmetric catalysis, and developing more sophisticated materials for optoelectronics and sensing. In medicinal chemistry, the focus will continue on optimizing their potency and selectivity against various biological targets, with the ultimate goal of translating these promising compounds into novel therapeutic agents. This guide serves as a foundational resource, providing the necessary theoretical background and practical protocols to drive innovation in this exciting and impactful area of chemical science.
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ResearchGate. (n.d.). Mechanism of Schiff base (imine) Formation. Retrieved from [Link]
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Schiff's bases mechanism: Significance and symbolism. (2024). In unknown. Retrieved from [Link]
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ACS Omega. (2024). Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies. ACS Publications. Retrieved from [Link]
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PubMed Central. (n.d.). Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies. Retrieved from [Link]
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Refaata, M. F., et al. (2009). Spectroscopic characterization of metal complexes of novel Schiff base. Synthesis, thermal and biological activity studies. PubMed, 40(7), 1365-1373. Retrieved from [Link]
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DSpace at Kasdi Merbah University Ouargla. (2012). Synthesis of N benzylidene aniline by green chemistry. Retrieved from [Link]
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ResearchGate. (2025). Synthesis and Biological Evaluation of Some Novel Substituted N-Benzylideneaniline Derivatives. Retrieved from [Link]
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ResearchGate. (2025). Synthesis and biological evaluation of some novel substituted N-benzylideneaniline derivatives. Retrieved from [Link]
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ResearchGate. (2025). Non-centrosymmetric crystals of new N-benzylideneaniline derivatives as potential materials for non-linear optics. Retrieved from [Link]
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Chemistry and Materials Research. (2019). Synthesis and Characterization of N-Benzylidene Aniline Ligand for Spectrophotometric Determination of Nickel. IISTE.org. Retrieved from [Link]
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Methodological & Application
Application Note: Evaluating the Anti-E. coli Activity of 3,4-Dimethyl-N-(4-fluorobenzylidene)aniline
Introduction and Scientific Principle
The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for antibiotic development. Schiff bases, characterized by their azomethine group (-C=N-), represent a promising class of compounds with a wide spectrum of biological activities, including significant antibacterial potential.[1][2] The imine group is considered crucial for their biological activity, offering opportunities for interaction with various biological targets.[2] This application note provides a detailed guide for assessing the antimicrobial efficacy of a specific Schiff base, 3,4-Dimethyl-N-(4-fluorobenzylidene)aniline (herein referred to as DNFBA), against the Gram-negative bacterium Escherichia coli, a common human pathogen.
The structural features of DNFBA—a derivative of 3,4-dimethylaniline and 4-fluorobenzaldehyde—suggest a potential mechanism of action involving the disruption of the bacterial cell envelope. The lipophilic nature of the molecule, conferred by the dimethyl and fluoro-substituted benzene rings, may facilitate its partitioning into the lipid-rich outer membrane of E. coli. The proposed mechanism posits that DNFBA compromises the integrity of the bacterial membranes, leading to leakage of cellular contents and ultimately, cell death. This hypothesis is grounded in the known mechanisms of other lipophilic antimicrobials and Schiff bases which often target the bacterial membrane.[3][4]
This document outlines a series of robust, validated protocols to quantify the antimicrobial activity of DNFBA. These include determining its Minimum Inhibitory Concentration (MIC), assessing its bactericidal or bacteriostatic properties through a time-kill kinetic assay, and investigating its effect on bacterial membrane integrity. The methodologies are based on internationally recognized standards, primarily those from the Clinical and Laboratory Standards Institute (CLSI), to ensure reproducibility and accuracy.[5][6]
Proposed Mechanism of Action
The primary hypothesized mechanism for DNFBA against E. coli is the disruption of the cell membrane's structural and functional integrity. This process is thought to occur in a multi-step manner, targeting both the outer and inner membranes.
Caption: Proposed mechanism of DNFBA action against E. coli.
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination
Principle: The broth microdilution method is a standardized technique used to determine the lowest concentration of an antimicrobial agent that visibly inhibits the growth of a microorganism.[5][6] This protocol adheres to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[7][8] A two-fold serial dilution of DNFBA is prepared in a 96-well microtiter plate, which is then inoculated with a standardized suspension of E. coli. The MIC is determined after incubation by observing the lowest concentration that prevents visible turbidity.
Workflow for MIC Determination
Caption: Workflow for the Broth Microdilution MIC Assay.
Step-by-Step Methodology:
-
Preparation of Bacterial Inoculum:
-
Aseptically pick 3-5 isolated colonies of E. coli (e.g., ATCC 25922) from a non-selective agar plate (e.g., Tryptic Soy Agar) and inoculate into 5 mL of Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Incubate at 37°C with shaking (220 rpm) until the culture reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Preparation of DNFBA Dilutions:
-
Prepare a stock solution of DNFBA in dimethyl sulfoxide (DMSO). The concentration should be at least 100-fold higher than the highest concentration to be tested to minimize the final DMSO concentration.
-
In a 96-well, U-bottom microtiter plate, add 100 µL of CAMHB to wells 2 through 12.
-
Add 200 µL of the working DNFBA solution (diluted from stock in CAMHB) to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and repeating this process down to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no compound), and well 12 will serve as the sterility control (no bacteria).
-
-
Inoculation and Incubation:
-
Add 10 µL of the diluted bacterial suspension to wells 1 through 11, resulting in a final volume of 110 µL and the target inoculum of ~5 x 10⁵ CFU/mL. Do not add bacteria to well 12.
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
-
Interpretation:
-
The MIC is the lowest concentration of DNFBA at which there is no visible growth (turbidity) compared to the growth control well.
-
Optionally, add 20 µL of a resazurin solution (0.015% w/v) to each well and incubate for 2-4 hours. A color change from blue to pink indicates viable bacteria, confirming the MIC value.
-
Hypothetical Data Summary:
| Compound | E. coli Strain | MIC (µg/mL) | Interpretation |
| DNFBA | ATCC 25922 | 16 | Moderate Activity |
| Ciprofloxacin | ATCC 25922 | ≤0.25 | Potent Activity (Control) |
Protocol 2: Time-Kill Kinetic Assay
Principle: This assay determines the rate at which an antimicrobial agent kills a bacterial population over time.[9][10] It provides critical information on whether the compound is bactericidal (causes cell death) or bacteriostatic (inhibits growth). A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[9]
Step-by-Step Methodology:
-
Preparation:
-
Prepare a mid-logarithmic phase culture of E. coli in CAMHB with a starting density of ~5 x 10⁵ to 1 x 10⁶ CFU/mL.
-
Prepare flasks containing CAMHB with DNFBA at concentrations corresponding to 1x MIC, 2x MIC, and 4x MIC. Include a growth control flask with no compound.
-
-
Execution:
-
Quantification:
-
Perform ten-fold serial dilutions of each aliquot in sterile phosphate-buffered saline (PBS).
-
Plate 100 µL of appropriate dilutions onto Tryptic Soy Agar plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the colonies on plates containing 30-300 colonies and calculate the CFU/mL for each time point.
-
-
Data Analysis:
-
Plot the log₁₀ CFU/mL versus time (hours) for each concentration and the control.
-
Hypothetical Data Summary:
| Time (h) | Growth Control (log₁₀ CFU/mL) | 1x MIC DNFBA (log₁₀ CFU/mL) | 2x MIC DNFBA (log₁₀ CFU/mL) | 4x MIC DNFBA (log₁₀ CFU/mL) |
| 0 | 5.70 | 5.71 | 5.69 | 5.70 |
| 2 | 6.85 | 5.50 | 4.85 | 4.10 |
| 4 | 7.90 | 5.15 | 3.90 | 2.55 |
| 6 | 8.65 | 4.90 | <2.00 | <2.00 |
| 8 | 9.10 | 4.88 | <2.00 | <2.00 |
| 24 | 9.25 | 5.20 (Regrowth) | <2.00 | <2.00 |
Interpretation: At 2x and 4x MIC, DNFBA shows a >3-log₁₀ reduction by 6 hours, indicating a bactericidal effect.
Protocol 3: Assessment of Cell Membrane Integrity
Principle: To validate the hypothesized mechanism of action, two fluorescence-based assays are employed to measure the permeability of the outer and inner membranes of E. coli.[13] These assays provide real-time evidence of membrane disruption.
A. Outer Membrane Permeability: N-Phenyl-1-naphthylamine (NPN) Uptake Assay
Causality: NPN is a hydrophobic fluorescent probe that is normally excluded by the intact outer membrane of Gram-negative bacteria.[14][15] When the outer membrane is damaged, NPN can partition into the hydrophobic interior of the membrane, resulting in a significant increase in fluorescence.[15][16] This assay specifically measures damage to the outer membrane.[14]
Methodology:
-
Wash mid-log phase E. coli cells and resuspend them in 5 mM HEPES buffer (pH 7.2) to an OD₆₀₀ of ~0.5.[16]
-
In a 96-well black plate, add cells, DNFBA (at various concentrations), and NPN (final concentration 10 µM).
-
Immediately measure fluorescence using a microplate reader with an excitation wavelength of 350 nm and an emission wavelength of 420 nm.[13][14]
-
Monitor the fluorescence kinetically for 15-30 minutes. An increase in fluorescence relative to an untreated control indicates outer membrane permeabilization.
B. Inner (Cytoplasmic) Membrane Permeability: Propidium Iodide (PI) Uptake Assay
Causality: Propidium Iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells.[17][18] If the inner cytoplasmic membrane is compromised, PI enters the cell, binds to DNA, and exhibits a strong red fluorescence.[13][19] This provides a direct measure of severe membrane damage and loss of viability.
Methodology:
-
Treat mid-log phase E. coli cells with DNFBA (e.g., at 1x and 2x MIC) for a set period (e.g., 1-2 hours) at 37°C. Include an untreated control and a positive control (e.g., cells treated with 70% isopropanol).
-
Add PI to each sample to a final concentration of 5 µg/mL.[18]
-
Incubate in the dark for 15 minutes at room temperature.[20]
-
Analyze the samples via fluorescence microscopy or flow cytometry. The excitation/emission wavelengths for PI are approximately 535/617 nm.[13][20]
-
An increase in the population of red-fluorescent cells indicates that DNFBA has permeabilized the inner membrane.
References
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M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute (CLSI). [Link]
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Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria. Journal of Visualized Experiments. [Link]
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N-Phenyl-1-naphthylamine (NPN) uptake assay to measure outer membrane permeability. ResearchGate. [Link]
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Is outer memebrane permeability (NPN) assay specific for gram negative bacteria? ResearchGate. [Link]
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A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies. Molecules. [Link]
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Fluorometric assessment of gram-negative bacterial permeabilization. PubMed. [Link]
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Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. PubMed. [Link]
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Small Schiff Base Molecules—A Possible Strategy to Combat Biofilm-Related Infections. International Journal of Molecular Sciences. [Link]
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NPN assays The outer membrane permeability of the gram-negative... ResearchGate. [Link]
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M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. ResearchGate. [Link]
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Membrane integrity assay using propidium iodide (PI) staining. ResearchGate. [Link]
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A Rapid Fluorescence-Based Microplate Assay to Investigate the Interaction of Membrane Active Antimicrobial Peptides with Whole Gram-Positive Bacteria. National Institutes of Health (NIH). [Link]
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A low-footprint, fluorescence-based bacterial time-kill assay for estimating dose-dependent cell death dynamics. PLOS ONE. [Link]
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Synthesis and Antibacterial Activities of Some Schiff Bases. ResearchGate. [Link]
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Antibacterial activity of Schiff base-2 against Escherichia coli. ResearchGate. [Link]
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Integrity of the Escherichia coli O157:H7 Cell Wall and Membranes After Chlorine Dioxide Treatment. Frontiers in Microbiology. [Link]
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Fluorescence Microscopy Methods for Determining the Viability of Bacteria in Association with Mammalian Cells. Journal of Visualized Experiments. [Link]
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Antimicrobial Activities of Schiff Base Metal Complexes of First Transition Series. Biosciences Biotechnology Research Asia. [Link]
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CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests. Journal of Clinical Microbiology. [Link]
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In Vitro and In Silico Approaches for the Evaluation of Antimicrobial Activity, Time-Kill Kinetics, and Anti-Biofilm Potential of Thymoquinone. Molecules. [Link]
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CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole. Brazilian Journal of Microbiology. [Link]
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Time-Kill Kinetics Assay. Emery Pharma. [Link]
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Biological applications of Schiff bases: An overview. GSC Biological and Pharmaceutical Sciences. [Link]
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N-[(E)-4-Fluorobenzylidene]-3,4-dimethylaniline. Acta Crystallographica Section E. [Link]
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Synthesis, Antimicrobial And Anticorrosive Activities Of N4-Substituted Benzylidene-N1-(2- Bromo-3-Phenylallylidene). International Journal of Pharmaceutical Sciences and Research. [Link]
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Synthesis, antimicrobial, anti-biofilm evaluation, and molecular modelling study of new chalcone linked amines derivatives. Scientific Reports. [Link]
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Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species. PubMed. [Link]
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Antifungal properties of fluorinated anilines against Aspergillus niger
Application Note & Protocol: Evaluating the Antifungal Properties of Fluorinated Anilines Against Aspergillus niger
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Imperative for Novel Antifungal Agents
Aspergillus niger is a ubiquitous filamentous fungus, commonly known as a "black mold," found in soil, decaying vegetation, and indoor environments.[1] While it is a cornerstone of industrial biotechnology for producing enzymes and citric acid, it is also a significant opportunistic pathogen.[1][2] In immunocompromised individuals, A. niger can cause a range of diseases from painful ear infections (otomycosis) to life-threatening invasive pulmonary aspergillosis.[2][3][4] The increasing incidence of fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to public health, necessitating the discovery and development of novel antifungal agents.[5]
Fluorine chemistry has become a pillar of modern medicinal chemistry. The strategic incorporation of fluorine atoms into a molecule can profoundly alter its physicochemical and pharmacokinetic properties, such as metabolic stability, membrane permeability, and binding affinity to target proteins.[6][7][8] These modifications often lead to enhanced potency and an improved pharmacological profile.[9][10] Anilines, a class of aromatic amines, serve as versatile scaffolds in drug discovery. The combination of these two—fluorinated anilines—represents a promising, yet underexplored, frontier for new antifungal therapeutics.[11]
This document provides a comprehensive set of protocols for the systematic evaluation of the in vitro antifungal activity of novel fluorinated aniline compounds against Aspergillus niger. The methodologies are grounded in the internationally recognized standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure reproducibility and scientific rigor.[12][13]
Proposed Mechanism of Action: The Fluorine Advantage
While the precise antifungal mechanism of fluorinated anilines is an active area of research, a plausible hypothesis can be formulated based on established antifungal targets and the unique properties of organofluorine compounds. Many antifungal drugs function by disrupting the fungal cell membrane, cell wall, or critical metabolic pathways.[14][15]
We hypothesize that fluorinated anilines may act as potent enzyme inhibitors. The high electronegativity of fluorine can alter the electronic distribution of the aniline scaffold, potentially enhancing its binding affinity to the active site of a key fungal enzyme. A primary target could be an enzyme within the ergosterol biosynthesis pathway, similar to the mechanism of azole antifungals.[15] Alternatively, some fluorinated compounds have been shown to induce the production of reactive oxygen species (ROS), leading to oxidative damage and cell death.[16]
Caption: Hypothesized mechanisms of fluorinated anilines against A. niger.
Materials and Reagents
Fungal Strain and Media
-
Fungal Strain: Aspergillus niger (e.g., ATCC 16404). A well-characterized quality control strain is essential for reproducibility.
-
Growth Media:
-
Potato Dextrose Agar (PDA) or Sabouraud Dextrose Agar (SDA) for routine culture and sporulation.
-
RPMI-1640 Medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with 0.165 M morpholinepropanesulfonic acid (MOPS). Per CLSI/EUCAST standards, this is the definitive medium for susceptibility testing.[12][17]
-
Sterile Saline (0.85% NaCl) with 0.1% Tween 20.
-
Test and Control Compounds
-
Fluorinated Anilines: Synthesized and purified test compounds.[18][19][20][21] Stock solutions prepared in dimethyl sulfoxide (DMSO).
-
Positive Control: Voriconazole or Amphotericin B (reagent-grade powder).
-
Negative Control: DMSO (solvent for compounds).
Consumables and Equipment
-
Sterile, flat-bottom, 96-well microdilution plates.
-
Hemocytometer or spectrophotometer.
-
Sterile glass beads.
-
Incubator (35°C).
-
Micropipettes and sterile tips.
-
Vortex mixer.
Experimental Protocols
Protocol 1: Fungal Culture and Inoculum Preparation
Rationale: The density of the starting inoculum is the most critical variable for ensuring the reproducibility of antifungal susceptibility testing.[22] Both CLSI and EUCAST have precise guidelines for inoculum preparation to standardize this factor across experiments and laboratories.[23][24]
-
Culture Activation: Streak the A. niger isolate onto a PDA or SDA plate and incubate at 35°C for 3-5 days, or until adequate sporulation (visible black conidia) is observed.
-
Conidia Harvesting: Aseptically flood the surface of the mature culture with ~5 mL of sterile saline-Tween 20 solution. Gently dislodge the conidia using a sterile loop or by swirling with sterile glass beads.
-
Suspension Preparation: Transfer the resulting conidial suspension to a sterile tube. Allow the heavy hyphal fragments to settle for 5 minutes.
-
Inoculum Standardization: Carefully transfer the upper conidial suspension to a new sterile tube. Adjust the conidial density using one of the following methods:
-
Hemocytometer Method: Count the conidia in a hemocytometer and dilute with sterile saline to a working concentration of approximately 0.8 x 10⁴ to 1 x 10⁵ CFU/mL for the CLSI M38-A2 method[17][24] or a higher concentration for the EUCAST method.[23][25]
-
Spectrophotometer Method: Adjust the suspension to a specific optical density (e.g., 0.4 to 0.7 McFarland standard at 530 nm) that has been previously correlated with a viable cell count via quantitative plating.[24]
-
-
Final Dilution: The standardized suspension is further diluted in RPMI-1640 medium to achieve the final target inoculum density specified in the susceptibility testing protocol.
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
Rationale: The broth microdilution method is the gold standard for determining the quantitative susceptibility of a fungus to an antifungal agent.[12] It allows for the precise determination of the lowest compound concentration that inhibits visible fungal growth. This protocol follows the principles outlined in CLSI document M38.[13][26]
Caption: Workflow for the broth microdilution MIC assay.
-
Plate Preparation:
-
Dispense 100 µL of RPMI-1640 medium into wells 2 through 12 of a 96-well plate.
-
Prepare a 2X working solution of the fluorinated aniline in RPMI-1640. Add 200 µL of this solution to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.
-
Well 11 serves as the growth control (no drug). Well 12 serves as the sterility control (no drug, no inoculum).
-
-
Inoculation: Prepare the final inoculum in RPMI-1640 at a concentration of 0.8 x 10⁴ to 1 x 10⁵ CFU/mL. Add 100 µL of this suspension to wells 1 through 11. This halves the drug concentration to the final test range and achieves the target inoculum density.
-
Incubation: Seal the plate and incubate at 35°C for 46-50 hours.[17]
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is complete visual inhibition of growth compared to the drug-free growth control well.
Protocol 3: Determination of Minimum Fungicidal Concentration (MFC)
Rationale: The MIC value indicates growth inhibition (fungistatic activity), but not necessarily fungal killing (fungicidal activity). The MFC assay is a crucial next step to differentiate between these two outcomes.
-
Subculturing: Following MIC determination, take a 10-20 µL aliquot from each well that showed complete growth inhibition (i.e., the MIC well and all wells with higher concentrations).
-
Plating: Spot the aliquot onto a drug-free PDA or SDA plate.
-
Incubation: Incubate the plate at 35°C for 48 hours or until growth is clearly visible in the control spots.
-
MFC Determination: The MFC is the lowest concentration of the compound from which less than three colonies grow (representing a ≥99.9% reduction in viability compared to the initial inoculum).
Data Presentation and Interpretation
Results should be tabulated for clear comparison. The activity of novel compounds is best understood relative to established antifungal agents.
Table 1: Example Antifungal Susceptibility Data for Fluorinated Anilines against A. niger
| Compound ID | Structure Modification | MIC (µg/mL) | MFC (µg/mL) | MFC/MIC Ratio |
| FA-01 | 4-fluoroaniline | 16 | >64 | >4 |
| FA-02 | 2,4-difluoroaniline | 8 | 32 | 4 |
| FA-03 | 4-(trifluoromethyl)aniline | 2 | 4 | 2 |
| Voriconazole | (Positive Control) | 1 | 4 | 4 |
| DMSO | (Solvent Control) | >128 | >128 | - |
Interpretation:
-
A lower MIC/MFC value indicates higher potency.
-
The MFC/MIC ratio provides insight into the nature of the antifungal activity. A ratio of ≤4 is generally considered indicative of fungicidal activity, while a ratio >4 suggests fungistatic activity.
-
In the example data, compound FA-03 shows the most promising activity, with fungicidal properties comparable to the control drug.
References
-
Priya A, Mahesh Kumar N and Shachindra L Nargund. (2025). Fluorine in drug discovery: Role, design and case studies. Journal of Drug Delivery and Therapeutics. [Link]
-
O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(9), 790-804. [Link]
-
Kirk, K. L. (2006). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 49(15), 4681-4692. [Link]
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EUCAST. (2008). EUCAST DEFINITIVE DOCUMENT E.DEF 9.1: Method for the determination of broth dilution minimum inhibitory concentrations of antifungal agents for conidia forming moulds. ResearchGate. [Link]
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Pfaller, M. A., et al. (2009). In Vitro Susceptibility of Clinical Isolates of Aspergillus spp. to Anidulafungin, Caspofungin, and Micafungin: a Head-to-Head Comparison Using the CLSI M38-A2 Broth Microdilution Method. Journal of Clinical Microbiology, 47(10), 3323-3325. [Link]
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Sun, N., et al. (2023). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. Molecules, 28(8), 3373. [Link]
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Application Notes and Protocols: Evaluating the In Vitro Cytotoxicity of 3,4-Dimethyl-N-(4-fluorobenzylidene)aniline on Cancer Cell Lines
Introduction: The Therapeutic Potential of Schiff Base Derivatives
The search for novel anticancer agents is a cornerstone of oncological research. Among the vast array of synthetic compounds, Schiff bases, characterized by the azomethine group (-C=N-), have garnered significant attention for their diverse biological activities, including anticancer properties.[1] These compounds and their metal complexes have demonstrated potential as cytotoxic agents against various cancer cell lines.[2][3] The specific compound, 3,4-Dimethyl-N-(4-fluorobenzylidene)aniline, is a Schiff base derivative whose therapeutic potential warrants thorough investigation.
These application notes provide a comprehensive guide for researchers to evaluate the in vitro cytotoxic effects of this compound. The protocols herein are designed to be robust and self-validating, enabling the determination of the compound's potency, mechanism of cell death, and effects on cell cycle progression in cancer cell lines.
Part 1: Foundational Cytotoxicity Assessment - The MTT Assay
The initial step in evaluating a novel compound's anticancer potential is to determine its effect on cell viability.[4] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method for this purpose.[5] It quantitatively assesses the metabolic activity of cells, which is an indicator of cell viability.[4] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Experimental Workflow: MTT Assay
Caption: Workflow for determining cell viability using the MTT assay.
Protocol: MTT Cell Viability Assay
This protocol is adapted from standard methodologies.[6][7]
Materials:
-
This compound (stock solution in DMSO)
-
Selected cancer cell lines (e.g., MCF-7, HeLa, A549) and a normal cell line (e.g., HEK293) for selectivity assessment[4][5]
-
Complete culture medium (e.g., DMEM or RPMI 1640 with 10% FBS and 1% Penicillin-Streptomycin)[5]
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells. Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[8]
-
Include wells for a negative control (cells with medium only) and a blank (medium only).
-
Incubate the plates at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.[6]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound from the stock solution in culture medium.
-
After 24 hours, carefully remove the medium from the wells and add 100 µL of the various concentrations of the compound. For the negative control wells, add fresh medium.
-
Incubate the plates for a predetermined period, typically 48 or 72 hours.[9]
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).
-
Incubate the plates for 2-4 hours at 37°C, allowing the formazan crystals to form.[6]
-
-
Solubilization and Absorbance Reading:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[7]
-
Gently shake the plates on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader.
-
Data Presentation and Interpretation
The cytotoxic effect of this compound is quantified by its half-maximal inhibitory concentration (IC50). This is the concentration of the compound that reduces cell viability by 50% compared to the untreated control.[5] The IC50 values should be presented in a clear, tabular format for easy comparison across different cell lines.
Table 1: Hypothetical Cytotoxic Activity of this compound
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) ± SD |
| MCF-7 | Breast Adenocarcinoma | 48 | [Insert Value] |
| HeLa | Cervical Cancer | 48 | [Insert Value] |
| A549 | Lung Carcinoma | 48 | [Insert Value] |
| HEK293 | Normal Kidney | 48 | [Insert Value] |
A lower IC50 value indicates higher potency. Comparing the IC50 values between cancer cell lines and a normal cell line can provide an initial indication of the compound's selectivity.[4]
Part 2: Elucidating the Mechanism of Cell Death - Apoptosis vs. Necrosis
Understanding how a compound induces cell death is crucial. Apoptosis, or programmed cell death, is a preferred mechanism for anticancer agents. The Annexin V/Propidium Iodide (PI) assay is a standard flow cytometry method to differentiate between healthy, apoptotic, and necrotic cells.[10]
Healthy cells maintain an asymmetric plasma membrane, with phosphatidylserine (PS) located on the inner leaflet. During early apoptosis, this asymmetry is lost, and PS is translocated to the outer leaflet, where it can be detected by Annexin V.[10] Propidium Iodide is a fluorescent nucleic acid stain that cannot penetrate the intact membrane of live or early apoptotic cells. It can, however, enter late apoptotic and necrotic cells where membrane integrity is compromised.[10]
Experimental Workflow: Annexin V/PI Apoptosis Assay
Caption: Workflow for apoptosis detection using Annexin V and PI staining.
Protocol: Annexin V/PI Staining for Flow Cytometry
This protocol is based on established methods.[10][11][12][13]
Materials:
-
Cells treated with this compound (at its IC50 concentration)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Cold 1X PBS
-
Flow cytometer
Procedure:
-
Cell Treatment and Collection:
-
Treat cells with the predetermined IC50 concentration of the compound for a specified time (e.g., 24 hours).
-
Harvest the cells (including any floating cells in the supernatant) and collect them by centrifugation.[12]
-
-
Washing:
-
Wash the cells once with cold 1X PBS.[13]
-
Centrifuge and carefully discard the supernatant.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[13]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5-10 µL of Propidium Iodide solution.[11]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Data Interpretation
The flow cytometry data will allow for the quantification of four cell populations:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
A significant increase in the Annexin V+ populations (early and late apoptotic) following treatment with this compound would suggest that the compound induces cell death primarily through apoptosis.
Part 3: Investigating Effects on Cell Cycle Progression
Many anticancer drugs exert their effects by disrupting the cell cycle, leading to cell growth arrest and subsequent cell death.[14] Flow cytometry analysis of DNA content using Propidium Iodide is a standard method to determine the distribution of a cell population in the different phases of the cell cycle (G0/G1, S, and G2/M).[15][16]
Protocol: Cell Cycle Analysis using Propidium Iodide
This protocol is a standard procedure for cell cycle analysis.[15][16][17][18][19]
Materials:
-
Cells treated with this compound
-
Cold 70% ethanol
-
1X PBS
-
PI staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)[18]
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting:
-
Treat cells with the IC50 concentration of the compound for 24 or 48 hours.
-
Harvest the cells and wash once with PBS.
-
-
Fixation:
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells twice with PBS to remove the ethanol.
-
Resuspend the cell pellet in the PI/RNase A staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer. The PI fluorescence intensity corresponds to the DNA content.
-
Data Interpretation
The resulting histogram of DNA content will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle. By analyzing the percentage of cells in each phase, one can determine if this compound causes cell cycle arrest at a specific checkpoint. For example, an accumulation of cells in the G2/M phase would suggest that the compound interferes with mitosis.
Potential Signaling Pathways
While the precise mechanism of this compound is yet to be elucidated, related aniline and Schiff base derivatives have been shown to induce apoptosis through various signaling pathways.[8][20] These can include the intrinsic (mitochondrial) pathway, often involving the release of cytochrome c and the activation of caspases, or the extrinsic pathway.[8][20] Some aniline derivatives have also been found to inhibit key signaling molecules like EGFR and VEGFR-2.[21] Further investigation through techniques like Western blotting would be necessary to identify the specific proteins and pathways modulated by this compound.
Hypothetical Signaling Pathway for Apoptosis Induction
Caption: A potential intrinsic apoptosis pathway induced by the compound.
Conclusion and Future Directions
These application notes provide a foundational framework for the initial cytotoxic evaluation of this compound. By following these protocols, researchers can obtain critical data on the compound's potency, its ability to induce apoptosis, and its effects on the cell cycle. Positive results from these in vitro assays would justify further investigation into the specific molecular mechanisms of action and preclinical in vivo studies to assess its therapeutic potential as an anticancer agent.
References
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PMC - NIH. (2022). Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][2]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity. Retrieved from
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Application Notes and Protocols: 3,4-Dimethyl-N-(4-fluorobenzylidene)aniline as a Ligand in Metal Complex Synthesis
Introduction: The Versatility of Schiff Base Ligands
Schiff bases, characterized by their azomethine or imine (-C=N-) functional group, are a cornerstone of modern coordination chemistry. Their facile synthesis, typically through the condensation of a primary amine and a carbonyl compound, combined with their rich electronic properties and structural diversity, makes them exceptionally versatile ligands.[1][2] The imine nitrogen provides a key coordination site, and the electronic properties of the ligand can be finely tuned by modifying the substituents on the aromatic rings of both the amine and aldehyde precursors.
This guide focuses on a specific Schiff base, 3,4-Dimethyl-N-(4-fluorobenzylidene)aniline . This ligand is synthesized from 3,4-dimethylaniline and 4-fluorobenzaldehyde. The electron-donating methyl groups on the aniline ring and the electron-withdrawing fluorine atom on the benzaldehyde ring create a unique electronic profile, influencing the stability and reactivity of its subsequent metal complexes. These complexes are of significant interest to researchers in catalysis and drug development due to the established catalytic and biological activities of related Schiff base-metal systems.[3][4] Metal complexation often enhances the biological activity of the parent Schiff base ligand.[5][6][7]
This document provides detailed, field-proven protocols for the synthesis of the ligand and its potential metal complexes, methodologies for their characterization, and an overview of their prospective applications in research and development.
Part 1: Synthesis Protocols
Protocol 1.1: Synthesis of the Ligand, this compound
This protocol is adapted from a verified synthetic procedure that resulted in a crystallographically characterized product.[8] The reaction involves a straightforward condensation reaction.
Rationale: The condensation of an amine and an aldehyde to form an imine is a reversible reaction. Using an alcohol as the solvent and applying heat (reflux) drives the reaction towards the product by facilitating the removal of the water byproduct.
Caption: Workflow for the synthesis of the Schiff base ligand.
-
Reactant Preparation: In a round-bottom flask, dissolve equimolar amounts of 3,4-dimethylaniline (e.g., 20 mmol, 2.42 g) and 4-fluorobenzaldehyde (e.g., 20 mmol, 2.48 g) in an appropriate volume of ethanol (e.g., 50 mL).[8]
-
Reaction: Equip the flask with a reflux condenser and heat the solution to reflux. Maintain reflux for 1 hour with magnetic stirring. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).
-
Isolation of Crude Product: After 1 hour, remove the heat source and allow the solution to cool. Remove the ethanol under reduced pressure using a rotary evaporator. This will yield the crude solid product.
-
Purification: Purify the crude product by recrystallization. The reported procedure specifies recrystallizing twice from methanol to obtain a pure, yellow crystalline product.[8]
-
Drying and Yield Calculation: Dry the purified crystals in a vacuum desiccator. Weigh the final product and calculate the percentage yield. A yield of 82.5% has been reported for this procedure.[8]
Protocol 1.2: General Protocol for the Synthesis of Metal(II) Complexes
While specific metal complexes of this compound are not widely reported, this general protocol, based on standard methods for synthesizing Schiff base complexes, can be applied.[9][10] Transition metals like Cu(II), Co(II), Ni(II), and Zn(II) are common choices.
Rationale: The Schiff base ligand is first dissolved in a suitable solvent. A solution of the metal salt (often a chloride, acetate, or sulfate) is then added. The metal ion coordinates with the ligand, typically through the imine nitrogen atom. Refluxing the mixture provides the necessary energy to facilitate complex formation, which often results in a color change and precipitation of the complex.
Caption: General workflow for Schiff base metal complex synthesis.
-
Ligand Solution: Dissolve the synthesized this compound ligand (e.g., 2 mmol) in hot ethanol (e.g., 25 mL).
-
Metal Salt Solution: In a separate flask, dissolve the chosen metal(II) salt (e.g., CuCl₂·2H₂O, Co(OAc)₂·4H₂O; 1 mmol) in ethanol (e.g., 15 mL).
-
Reaction: Add the metal salt solution dropwise to the stirring ligand solution. A 2:1 ligand-to-metal molar ratio is common, but this can be varied. Upon mixing, a color change is often observed.
-
Reflux: Heat the resulting mixture under reflux for 2-4 hours. The formation of a precipitate during this time indicates the formation of the complex.
-
Isolation: After reflux, cool the mixture to room temperature. Collect the solid complex by vacuum filtration.
-
Washing: Wash the precipitate with cold ethanol and then with a non-polar solvent like diethyl ether to remove any unreacted starting materials.
-
Drying: Dry the final product in a vacuum desiccator over a suitable desiccant (e.g., anhydrous CaCl₂).
Part 2: Characterization of Ligand and Complexes
A thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compounds.
Table 1: Key Characterization Techniques and Expected Observations
| Technique | Purpose | Expected Observations for Ligand | Expected Changes Upon Complexation |
| FT-IR Spectroscopy | Identify functional groups and confirm coordination. | A strong band around 1625-1640 cm⁻¹ corresponding to the C=N (azomethine) stretch.[11] | A shift in the C=N stretching frequency (typically to lower wavenumbers) indicates coordination of the imine nitrogen to the metal center. Appearance of new bands at lower frequencies (400-600 cm⁻¹) can be attributed to M-N bonds.[4] |
| ¹H NMR Spectroscopy | Determine the proton environment and confirm structure. | A singlet around δ 8.0-8.5 ppm for the azomethine proton (-CH=N-). Aromatic protons will appear in the δ 6.5-8.0 ppm range. Methyl protons will be upfield singlets. | The azomethine proton signal may shift upon complexation. For paramagnetic complexes (e.g., Cu(II), Co(II)), significant broadening or shifting of peaks may occur, making the spectrum less informative. Diamagnetic complexes (e.g., Zn(II)) will show clearer shifts. |
| UV-Vis Spectroscopy | Analyze electronic transitions. | Bands in the UV region corresponding to π→π* and n→π* transitions within the aromatic rings and the imine group. | Appearance of new absorption bands in the visible region, which can be attributed to d-d electronic transitions of the metal ion or ligand-to-metal charge transfer (LMCT) bands. This is often responsible for the colored nature of the complexes.[12] |
| Mass Spectrometry | Determine molecular weight and confirm stoichiometry. | A molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the calculated molecular weight (C₁₅H₁₄FN = 227.28 g/mol ). | Molecular ion peaks corresponding to the proposed stoichiometry of the complex (e.g., [ML₂]⁺ or [ML₂Cl₂]⁺) will confirm its formation. |
| X-ray Crystallography | Determine the precise 3D molecular structure. | Provides exact bond lengths, bond angles, and crystal packing information. For this ligand, the N=C bond is ~1.263 Å, and the two benzene rings form a dihedral angle of ~51.2°.[8] | Provides definitive proof of coordination, revealing the coordination geometry (e.g., tetrahedral, square planar, octahedral), bond lengths between the metal and ligand, and overall structure of the complex. |
| Elemental Analysis | Confirm the empirical formula and purity. | The experimental percentages of C, H, and N should match the calculated values for C₁₅H₁₄FN. | The experimental percentages of C, H, N, and the metal should match the calculated values for the proposed complex formula. |
Part 3: Potential Applications
While specific applications for metal complexes of this compound have not been documented, the extensive literature on related Schiff base complexes allows for the projection of highly probable areas of utility.
Application Area 1: Homogeneous Catalysis
Schiff base metal complexes are renowned for their catalytic activity in a wide array of organic transformations. The ability to tune the steric and electronic properties of the ligand allows for the optimization of catalyst performance.
Potential Catalytic Reactions:
-
Oxidation Reactions: Catalyzing the oxidation of alcohols or alkenes.
-
Reduction Reactions: Acting as catalysts for the reduction of ketones or imines.
-
Carbon-Carbon Coupling Reactions: Serving as catalysts in reactions like Suzuki or Heck couplings.
-
Polymerization: Initiating or catalyzing the polymerization of olefins.[13]
-
Setup: To a solution of benzyl alcohol (1 mmol) in a suitable solvent (e.g., acetonitrile, 10 mL), add the synthesized Schiff base metal complex (e.g., a Co(II) complex, 0.01 mmol, 1 mol%).
-
Oxidant Addition: Add an oxidant, such as hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP) (1.5 mmol), to the mixture.
-
Reaction: Stir the reaction at a controlled temperature (e.g., 60 °C) for a specified time (e.g., 24 hours).
-
Analysis: Monitor the reaction progress using Gas Chromatography (GC) or TLC. After completion, analyze the product mixture to determine the conversion of benzyl alcohol and the selectivity for benzaldehyde.
Application Area 2: Drug Development and Biological Screening
The imine group in Schiff bases is often crucial for their biological activity, and complexation with metal ions can enhance these properties.[3] This is attributed to Overtone's concept and Tweedy's chelation theory, which suggest that chelation reduces the polarity of the metal ion, increasing the lipophilicity of the complex and facilitating its passage through lipid cell membranes.
Potential Biological Activities:
-
Anticancer: Many Schiff base complexes exhibit cytotoxicity against various cancer cell lines.[14] Their mechanism can involve DNA binding and cleavage, induction of apoptosis, or inhibition of key enzymes.
-
Antimicrobial/Antifungal: The complexes can disrupt microbial cell walls, inhibit protein synthesis, or interfere with cellular respiration.
-
Antioxidant: The metal center can participate in redox reactions, enabling the complex to scavenge free radicals.
-
Preparation: Prepare nutrient agar plates and inoculate them uniformly with a standardized suspension of a target bacterium (e.g., E. coli or S. aureus).
-
Disc Application: Sterilize paper discs and impregnate them with known concentrations of the synthesized ligand and its metal complexes dissolved in a suitable solvent (e.g., DMSO). Place the discs onto the agar surface.
-
Controls: Use a disc with the pure solvent as a negative control and a disc with a standard antibiotic (e.g., ciprofloxacin) as a positive control.
-
Incubation: Incubate the plates at 37 °C for 24 hours.
-
Measurement: Measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is prevented). A larger zone indicates greater antibacterial activity.
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Catalytic Applications of Palladium Complexes with Schiff Base Ligands in Cross-Coupling Reactions: Application Notes and Protocols
Introduction: The Synergy of Palladium and Schiff Base Ligands in Modern Synthesis
Palladium-catalyzed cross-coupling reactions have become indispensable tools in synthetic organic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and precision.[1][2] The 2010 Nobel Prize in Chemistry, awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki, underscored the transformative impact of these reactions. At the heart of these powerful transformations lies the catalyst system, a combination of a palladium source and a carefully chosen ligand. While phosphine ligands have historically dominated the field, there is a growing recognition of the significant advantages offered by Schiff base ligands.[3][4]
Schiff bases, which contain a characteristic imine (-C=N-) functional group, are readily synthesized through the condensation of primary amines and carbonyl compounds.[2] Their metal complexes, particularly with palladium, exhibit high thermal and moisture stability, making them robust catalysts for a range of organic transformations.[5] The steric and electronic properties of Schiff base ligands can be easily tuned by modifying the precursor amine and carbonyl compound, allowing for the rational design of catalysts with optimized activity and selectivity for specific cross-coupling reactions.[6] This versatility and stability make palladium-Schiff base complexes highly attractive for applications in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1][7]
This technical guide provides an in-depth exploration of the application of palladium complexes with Schiff base ligands in three major cross-coupling reactions: the Suzuki-Miyaura, Mizoroki-Heck, and Sonogashira reactions. We will delve into the mechanistic underpinnings of these catalytic systems and provide detailed, field-proven protocols for their successful implementation in a research setting.
The Suzuki-Miyaura Reaction: Forging Biaryl Scaffolds
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, facilitating the cross-coupling of organoboron compounds with organic halides or triflates.[8][9] This reaction is widely employed for the synthesis of biaryl compounds, which are prevalent motifs in pharmaceuticals and functional materials. Palladium-Schiff base complexes have emerged as highly effective catalysts for this transformation, often providing excellent yields under mild reaction conditions.[6][10]
Mechanistic Insights
The catalytic cycle of the Suzuki-Miyaura reaction, when mediated by a palladium-Schiff base complex, is generally understood to proceed through a series of well-defined steps: oxidative addition, transmetalation, and reductive elimination.[8][11][12] The Schiff base ligand plays a crucial role in stabilizing the palladium center throughout this cycle, preventing catalyst decomposition and promoting efficient turnover.
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Protocol: Suzuki-Miyaura Cross-Coupling of 4-Iodoanisole with Phenylboronic Acid
This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling reaction using a pre-synthesized palladium(II)-Schiff base complex.
Materials:
-
Palladium(II)-Schiff base complex (e.g., synthesized from salicylaldehyde and an appropriate amine)
-
4-Iodoanisole (Aryl halide)
-
Phenylboronic acid (Organoboron reagent)
-
Potassium carbonate (K₂CO₃) (Base)
-
Ethanol (EtOH) (Solvent)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: To a round-bottom flask, add the palladium(II)-Schiff base complex (0.01 g), 4-iodoanisole (1 mmol), phenylboronic acid (1.5 mmol), and potassium carbonate (2 mmol).
-
Solvent Addition: Add 10 mL of an ethanol/water mixture (e.g., 3:1 v/v) to the flask.[13]
-
Reaction Conditions: Equip the flask with a reflux condenser and stir the mixture at 50 °C. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Remove the catalyst by filtration or centrifugation.
-
Extraction: Transfer the filtrate to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the desired biaryl product.
| Parameter | Condition | Rationale |
| Catalyst Loading | 0.01 g (specific mol% depends on MW) | Low catalyst loading is desirable for cost-effectiveness and to minimize residual palladium in the final product. |
| Base | K₂CO₃ (2 mmol) | The base is crucial for the activation of the boronic acid to form a more nucleophilic boronate species, facilitating transmetalation.[9] |
| Solvent | EtOH/H₂O | A mixed aqueous-organic solvent system is often effective for dissolving both the organic substrates and the inorganic base.[13] |
| Temperature | 50 °C | Mild heating is often sufficient to drive the reaction to completion without promoting catalyst decomposition. |
The Mizoroki-Heck Reaction: Olefin Arylation and Vinylation
The Mizoroki-Heck reaction is a powerful method for the formation of carbon-carbon bonds by coupling aryl or vinyl halides with alkenes.[14] This reaction is instrumental in the synthesis of substituted alkenes, which are valuable intermediates in organic synthesis. Palladium-Schiff base complexes have demonstrated excellent catalytic activity in the Mizoroki-Heck reaction, often with high conversions and selectivity.[15][16]
Mechanistic Insights
The catalytic cycle of the Mizoroki-Heck reaction involves the oxidative addition of the organic halide to the palladium(0) center, followed by migratory insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination step releases the product and generates a palladium-hydride species, which is then converted back to the active palladium(0) catalyst in the presence of a base.
Caption: Catalytic cycle of the Mizoroki-Heck reaction.
Protocol: Mizoroki-Heck Coupling of an Aryl Halide with Butyl Acrylate
This protocol details a procedure for the Mizoroki-Heck reaction, which can be adapted for various aryl halides and alkenes.
Materials:
-
Palladium(II)-Schiff base complex (or a magnetically recoverable version)
-
Aryl halide (e.g., iodobenzene, bromobenzene) (1 mmol)
-
Butyl acrylate (Alkene) (1 mmol)
-
Potassium carbonate (K₂CO₃) (Base) (3 mmol)
-
Polyethylene glycol (PEG-400) (Solvent) (3 mL)
-
Ethyl acetate (EtOAc)
-
Water
-
Reaction vessel
-
Magnetic stirrer with heating
Procedure:
-
Reaction Setup: In a reaction vessel, combine the palladium-Schiff base catalyst (e.g., 5 mg of a supported catalyst), the aryl halide (1 mmol), butyl acrylate (1 mmol), and potassium carbonate (3 mmol).[14]
-
Solvent Addition: Add 3 mL of polyethylene glycol (PEG-400) to the reaction mixture.[14]
-
Reaction Conditions: Stir the reaction mixture at 100 °C.[14][15] Monitor the reaction progress by TLC until the starting material is consumed.
-
Workup: Upon completion, cool the reaction mixture. If using a magnetically recoverable catalyst, separate it using a magnet.[14] Dilute the mixture with hot water.
-
Extraction: Extract the product into ethyl acetate and wash the organic layer with warm water.[14]
-
Drying and Concentration: Dry the organic layer over a suitable drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel if necessary.
| Parameter | Condition | Rationale |
| Catalyst | Pd(II)-Schiff base complex | The Schiff base ligand provides stability to the palladium catalyst at the elevated temperatures often required for the Heck reaction. |
| Base | K₂CO₃ (3 mmol) | The base is essential for the regeneration of the active Pd(0) catalyst from the H-Pd(II)-X intermediate.[16] |
| Solvent | PEG-400 | PEG-400 serves as a green and effective solvent for the Heck reaction, and in some cases, can also act as a co-catalyst.[14] |
| Temperature | 100 °C | Higher temperatures are often necessary to facilitate the migratory insertion and β-hydride elimination steps.[14][15] |
The Sonogashira Reaction: Synthesis of Alkynes
The Sonogashira reaction is a highly efficient method for the synthesis of substituted alkynes through the cross-coupling of terminal alkynes with aryl or vinyl halides.[7][17] Traditionally, this reaction requires a palladium catalyst and a copper(I) co-catalyst. However, palladium-Schiff base complexes have been developed that can effectively catalyze the Sonogashira reaction under copper-free conditions, which is advantageous as it avoids the formation of undesired alkyne homocoupling (Glaser coupling) products.
Mechanistic Insights (Copper-Free)
In the copper-free Sonogashira reaction catalyzed by a palladium-Schiff base complex, the catalytic cycle begins with the oxidative addition of the aryl halide to the Pd(0) species. The terminal alkyne is deprotonated by the base to form an acetylide, which then participates in a transmetalation step with the Ar-Pd(II)-X intermediate. The cycle is completed by reductive elimination to yield the alkyne product and regenerate the Pd(0) catalyst.
Caption: Catalytic cycle of the copper-free Sonogashira reaction.
Protocol: Copper-Free Sonogashira Coupling of Iodobenzene with Phenylacetylene
This protocol outlines a copper-free Sonogashira reaction at room temperature, highlighting the efficacy of palladium-Schiff base catalysts under mild conditions.
Materials:
-
Palladium(II)-Schiff base complex (e.g., a tetradentate salen-type complex)
-
Iodobenzene (Aryl iodide) (1 mmol)
-
Phenylacetylene (Terminal alkyne) (1.5 mmol)
-
Potassium carbonate (K₂CO₃) (Base) (1.5 mmol)
-
Isopropanol (Solvent) (2 mL)
-
Reaction vial
-
Magnetic stirrer
Procedure:
-
Reaction Setup: To a reaction vial, add the palladium-Schiff base complex (2 mol%), iodobenzene (1 mmol), and potassium carbonate (1.5 mmol).
-
Solvent and Substrate Addition: Add isopropanol (2 mL) followed by phenylacetylene (1.5 mmol).
-
Reaction Conditions: Stir the reaction mixture at room temperature (25 °C) in the air. Monitor the reaction by TLC.
-
Workup: Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
-
Drying and Concentration: Combine the organic extracts, dry over a suitable drying agent, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired diaryl alkyne.
| Parameter | Condition | Rationale |
| Catalyst | Pd(II)-Schiff base complex (2 mol%) | A well-defined, stable complex allows the reaction to proceed efficiently without the need for a copper co-catalyst. |
| Base | K₂CO₃ (1.5 mmol) | The base deprotonates the terminal alkyne to form the reactive acetylide species.[18] |
| Solvent | Isopropanol | Isopropanol is an effective solvent for this transformation, and the reaction can often be performed at room temperature. |
| Temperature | 25 °C (Room Temperature) | The high activity of some palladium-Schiff base catalysts enables this reaction to be carried out under very mild conditions. |
Conclusion and Future Outlook
Palladium complexes with Schiff base ligands represent a versatile and robust class of catalysts for key cross-coupling reactions. Their ease of synthesis, tunability, and stability offer significant advantages over traditional catalyst systems. The protocols provided herein serve as a starting point for researchers and drug development professionals to harness the power of these catalysts in their synthetic endeavors. Future research in this area will likely focus on the development of even more active and selective catalysts, the expansion of their application to more challenging substrates, and the design of recyclable and sustainable catalytic systems.
References
- Tajuddin, A. M., Bahron, H., Kassim, K., Ibrahim, W. N. W., & Yamin, B. M. (n.d.). SYNTHESIS AND CHARACTERISATION OF PALLADIUM(II) SCHIFF BASE COMPLEXES AND THEIR CATALYTIC ACTIVITIES FOR SUZUKI COUPLING REACTION. Malaysian Journal of Analytical Sciences.
- (2025). A nanomagnetic triazole-based Schiff-base complex of palladium(0) as an efficient heterogeneous catalyst for the Mizoroki–Heck C–C cross-coupling reaction under green conditions. RSC Advances.
- (n.d.). Synthesis and Characterization of Palladium(II) Schiff Base and their Catalytic Activities for Heck Reaction. Scientific.Net.
- Kargar, S., & Elhamifar, D. (2025). UiO-66-NH2 metal–organic framework supported palladium/Schiff-base complex as a highly efficient and robust catalyst for the Suzuki reaction. RSC Publishing.
- (n.d.). An insight into the catalytic activity of palladium Schiff-base complexes towards the Heck coupling reaction: routes via encapsulation in zeolite-Y. Dalton Transactions (RSC Publishing).
- (2024). SYNTHESIS AND CHARACTERIZATION OF PALLADIUM(II) SCHIFF BASE COMPLEXES DERIVED FROM PHENYLAMINES AND THEIR CATALYTIC ACTIVITY FOR. Malaysian Journal of Analytical Sciences.
- (2015). Synthesis and Characterization of Palladium(II) Schiff Base and their Catalytic Activities for Heck Reaction. ResearchGate.
- (n.d.). An Insight into the Catalytic Activity of Palladium Schiff-Base Complexes towards Heck Coupling Reaction: Routes via Encapsulation in Zeolite-Y. ResearchGate.
- (2015). Palladium salen Complex: An efficient Catalyst for Sonogashira reaction at room temperature. The Royal Society of Chemistry.
- (n.d.). Synthesis of palladium(II)-Schiff base complexes. ResearchGate.
- (2024). Synthesis, Characterization of Two New Schiff Base and Their PdII Complexes and Investigation of Palladium Catalyzed Cross-Coupling Reactions. ResearchGate.
- (n.d.). Synthesis, crystal structures, and application of two new pincer type palladium(II)-Schiff base complexes in C-C cross-coupling reactions. ResearchGate.
- (n.d.). A palladium salen complex: an efficient catalyst for the Sonogashira reaction at room temperature. New Journal of Chemistry (RSC Publishing).
- (2025). Palladium Complexes with Tetradentate Schiff Bases or Their Corresponding Amines: Synthesis and Application in Heck Reactions. ResearchGate.
- (2024). Synthesis, Characterization of Two New Schiff Base and Their PdII Complexes and Investigation of Palladium Catalyzed Cross-Coupling Reactions. ResearchGate.
- (n.d.). Sonogashira coupling. Wikipedia.
- (n.d.). Recent advances on Pd schiff base catalysts in suzuki-miyaura cross-coupling reaction: A review. OUCI.
- (n.d.). Suzuki reaction. Wikipedia.
- (n.d.). Carbon-carbon Cross Coupling Reactions Assisted by Schiff Base Complexes of Palladium, Cobalt and Copper: A Brief Overview. ResearchGate.
- (n.d.). Catalytic efficacy of Schiff base-palladium complexes in important C–C cross coupling reactions: a brief overview. ResearchGate.
- (2015). Suzuki Coupling Reactions Catalyzed with Palladacycles and Palladium(II) Complexes of 2‐Thiophenemethylamine‐Based Schiff Bases: Examples of Divergent Pathways for the Same Ligand. Semantic Scholar.
- (2025). Suzuki coupling reactions catalyzed by Schiff base supported palladium complexes bearing the vitamin B6 cofactor. ResearchGate.
- (2025). Palladium Metal Catalysts in Heck C-C Coupling Reactions. ResearchGate.
- (2025). Synthesis and characterization of a novel magnetic nano-palladium Schiff base complex: application in cross-coupling reactions: Task-specific nano-magnetic Schiff base ligand with phosphate spacer. ResearchGate.
- (n.d.). Sonogashira Coupling. Organic Chemistry Portal.
- (n.d.). Suzuki Coupling. Organic Chemistry Portal.
- (2026). A review of recent advances in C C bond formation catalyzed by Palladium Schiff base complexes. Inorganica Chimica Acta.
- (2019, January 7). Sonogashira coupling [Video]. YouTube.
- (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal.
- (n.d.). Silica-coated magnetic palladium nanocatalyst for Suzuki-Miyaura cross-coupling. SpringerLink.
- (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube.
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Evaluating the In Vitro Anticancer Efficacy of N-benzylideneaniline Derivatives Against HT-29 Colon Cancer Cells
Application Note & Protocols
Introduction
Colon cancer is a leading cause of cancer-related mortality worldwide, creating a persistent demand for novel therapeutic agents that offer improved efficacy and reduced toxicity.[1][2] N-benzylideneaniline derivatives, a class of Schiff bases formed from the condensation of substituted anilines and benzaldehydes, have emerged as a promising scaffold in medicinal chemistry.[1][3] These compounds, characterized by an azomethine group (-CH=N-), exhibit a wide range of pharmacological activities, including anticancer properties.[1][3][4] This guide provides a comprehensive suite of protocols for evaluating the in vitro anticancer activity of novel N-benzylideneaniline derivatives using the HT-29 human colon adenocarcinoma cell line, a well-established and clinically relevant model.[5]
This document is designed for researchers in oncology, drug discovery, and pharmacology. It details the methodologies for assessing cytotoxicity, induction of apoptosis, and effects on cell cycle progression. Beyond providing step-by-step instructions, this guide explains the scientific rationale behind the protocols, ensuring a robust and reproducible evaluation of compound efficacy.
Core Methodologies: A Validated Workflow
The evaluation of a novel anticancer compound requires a multi-faceted approach. We present a workflow that progresses from broad cytotoxicity screening to more detailed mechanistic studies. This ensures a thorough characterization of the compound's biological effects on HT-29 cells.
Caption: Overall workflow for characterizing N-benzylideneaniline derivatives.
Part I: Assessment of Cytotoxicity via MTT Assay
Principle: The MTT assay is a foundational colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[6] In viable cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.[6] The quantity of formazan produced, measured by absorbance, is directly proportional to the number of living cells.[7]
Rationale: This assay is the crucial first step to determine the dose-dependent cytotoxic effect of the N-benzylideneaniline derivatives. The resulting 50% inhibitory concentration (IC50) value is essential for selecting appropriate, sublethal concentrations for subsequent mechanistic assays.
Protocol: MTT Assay
-
Cell Seeding:
-
Culture HT-29 cells to 80-90% confluency following standard protocols (see Appendix).
-
Trypsinize and perform a cell count using a hemocytometer or automated cell counter.
-
Seed 1 x 10⁴ cells in 100 µL of complete medium per well into a 96-well flat-bottom plate.[1]
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the N-benzylideneaniline derivatives in culture medium. It is common to use a two-fold or ten-fold serial dilution.
-
Include a "vehicle control" (e.g., 0.1% DMSO in medium) and a "medium only" blank control.
-
After 24 hours, carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions (and controls) to the respective wells.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours). A 48-hour incubation is a common starting point.[1]
-
-
MTT Addition and Incubation:
-
Solubilization and Measurement:
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO) to each well.[6]
-
Gently mix the plate on an orbital shaker to ensure complete dissolution of the formazan crystals.
-
Incubate the plate overnight at 37°C in the incubator.[6]
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to reduce background noise.[6]
-
-
Data Analysis:
-
Subtract the average absorbance of the "medium only" blank from all other readings.
-
Calculate the percentage of cell viability for each concentration using the formula:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
-
Plot % Viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
-
| Parameter | Example Value | Description |
| Cell Line | HT-29 | Human colon adenocarcinoma |
| Seeding Density | 1 x 10⁴ cells/well | Optimized for logarithmic growth over the assay period. |
| Treatment Duration | 48 hours | Common timeframe to observe significant cytotoxic effects.[1] |
| Derivative 'X' IC50 | 15 µM | Concentration at which 50% of cell growth is inhibited. |
| Positive Control | Doxorubicin (1 µM) | ~15% Viability |
| Vehicle Control | 0.1% DMSO | ~100% Viability |
Part II: Analysis of Apoptosis by Annexin V/PI Staining
Principle: Apoptosis, or programmed cell death, is a key mechanism for many anticancer agents. A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[9] Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorochrome (e.g., FITC), can identify early apoptotic cells.[10] Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells. It can, however, enter late apoptotic and necrotic cells where membrane integrity is compromised.[9][10] Dual staining allows for the differentiation of four cell populations via flow cytometry:
-
Annexin V- / PI-: Live, healthy cells.
-
Annexin V+ / PI-: Early apoptotic cells.
-
Annexin V+ / PI+: Late apoptotic or necrotic cells.
-
Annexin V- / PI+: Necrotic cells (rare).
Rationale: This assay confirms if the cytotoxicity observed in the MTT assay is due to the induction of a controlled, apoptotic cell death pathway, which is a desirable characteristic for an anticancer drug.
Protocol: Annexin V/PI Apoptosis Assay
-
Cell Seeding and Treatment:
-
Seed 1 x 10⁶ HT-29 cells in T25 flasks or 6-well plates.
-
Allow cells to attach overnight.
-
Treat cells with the N-benzylideneaniline derivative at concentrations based on the IC50 value (e.g., 0.5x IC50, 1x IC50, 2x IC50) for 24-48 hours. Include a vehicle-treated negative control and a known apoptosis inducer (e.g., Staurosporine) as a positive control.
-
-
Cell Harvesting:
-
Collect the culture medium, which contains floating (potentially apoptotic) cells.
-
Wash the adherent cells with PBS, then detach them using trypsin or a gentle cell scraper.
-
Combine the cells from the medium with the detached cells. This step is critical to ensure all apoptotic cells are collected.
-
Centrifuge the cell suspension at 500 x g for 5 minutes. Discard the supernatant.[11]
-
-
Staining:
-
Wash the cell pellet once with 1 mL of cold 1X PBS and centrifuge again.
-
Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. The binding buffer typically contains HEPES, NaCl, and CaCl₂, as Annexin V binding is calcium-dependent.
-
Add 5 µL of FITC-conjugated Annexin V to the cell suspension.
-
Gently vortex and incubate for 15-20 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to the suspension.
-
Add 5 µL of Propidium Iodide (PI) staining solution just before analysis. Do not wash cells after PI addition.
-
-
Flow Cytometry Analysis:
-
Analyze the samples immediately using a flow cytometer.
-
Use unstained, Annexin V-only, and PI-only stained cells to set up compensation and quadrants correctly.
-
Acquire at least 10,000 events per sample for statistically significant results.
-
Analyze the data to quantify the percentage of cells in each of the four populations.
-
Caption: Experimental workflow for the Annexin V / PI apoptosis assay.
| Treatment (48h) | Live Cells (AnnV-/PI-) | Early Apoptotic (AnnV+/PI-) | Late Apoptotic (AnnV+/PI+) |
| Vehicle Control | 94.5% | 2.5% | 3.0% |
| Derivative 'X' (0.5x IC50) | 75.2% | 15.8% | 9.0% |
| Derivative 'X' (1x IC50) | 40.1% | 35.6% | 24.3% |
| Derivative 'X' (2x IC50) | 15.3% | 42.1% | 42.6% |
Part III: Cell Cycle Analysis
Principle: The cell cycle is a tightly regulated process, and disruption of this cycle is a common mechanism of action for anticancer drugs.[12] Compounds can cause cells to arrest at specific checkpoints (G0/G1, S, or G2/M phase), preventing them from proliferating.[13] Propidium Iodide (PI) can be used to stain the DNA of fixed and permeabilized cells. The amount of PI fluorescence is directly proportional to the amount of DNA. By analyzing this fluorescence with a flow cytometer, one can distinguish between cells in different phases of the cell cycle:
-
G0/G1 phase: Cells with a 2n DNA content.
-
S phase: Cells with DNA content between 2n and 4n (undergoing DNA synthesis).
-
G2/M phase: Cells with a 4n DNA content (prior to cell division).
-
Sub-G1 peak: Represents apoptotic cells with fragmented DNA.
Rationale: This assay determines if the antiproliferative effect of the compound is due to a cytostatic mechanism (cell cycle arrest) in addition to or instead of a purely cytotoxic one. Identifying the specific phase of arrest provides valuable mechanistic insight.
Protocol: Cell Cycle Analysis
-
Cell Seeding and Treatment:
-
Follow the same procedure as for the apoptosis assay (Part II, Step 1).
-
-
Cell Harvesting and Fixation:
-
Harvest cells as described previously (Part II, Step 2).
-
Wash the cell pellet with PBS.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. This permeabilizes the cells and preserves their morphology.
-
Incubate the cells at -20°C for at least 2 hours (can be stored for several days).
-
-
Staining:
-
Centrifuge the fixed cells at 800 x g for 5 minutes to remove the ethanol.
-
Wash the cell pellet once with PBS.
-
Resuspend the pellet in 500 µL of a PI staining solution containing RNase A (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS). RNase A is crucial to degrade RNA, ensuring that PI only stains DNA.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
| Treatment (24h) | Sub-G1 (Apoptosis) | G0/G1 Phase | S Phase | G2/M Phase |
| Vehicle Control | 3.1% | 55.4% | 30.5% | 14.1% |
| Derivative 'X' (1x IC50) | 10.5% | 68.2% | 15.3% | 6.0% |
| Derivative 'Y' (1x IC50) | 12.1% | 35.6% | 14.6% | 50.7% |
Interpretation: In the example table, Derivative 'X' appears to cause a G0/G1 arrest, while Derivative 'Y' causes a significant G2/M arrest.[13]
Part IV: Mechanistic Insights via Western Blotting
Principle: Western blotting is a technique used to detect specific proteins in a sample.[16] It involves separating proteins by size using SDS-PAGE, transferring them to a membrane, and then probing the membrane with antibodies specific to the proteins of interest.[17] This allows for the semi-quantitative analysis of key proteins involved in apoptosis (e.g., Bax, Bcl-2, cleaved Caspase-3) and cell cycle regulation (e.g., p53, p21, Cyclin B1).[14][18]
Rationale: After observing apoptosis or cell cycle arrest, Western blotting provides molecular evidence to confirm the underlying pathways. For example, an increase in the Bax/Bcl-2 ratio and the presence of cleaved Caspase-3 would strongly support the induction of the intrinsic apoptosis pathway.[19]
Caption: Hypothetical signaling pathways modulated by N-benzylideneaniline derivatives.
Protocol: Western Blotting
-
Protein Extraction:
-
Treat HT-29 cells in 6-well plates as described previously.
-
Wash cells with ice-cold PBS.
-
Lyse the cells by adding 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[20]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.[20]
-
Collect the supernatant (total protein lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay. This is essential for equal loading.[16]
-
-
SDS-PAGE and Transfer:
-
Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Load the samples onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-Bax, anti-Bcl-2, anti-Caspase-3, anti-p21, anti-β-actin) overnight at 4°C. β-actin serves as a loading control to ensure equal protein was loaded in each lane.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[20]
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system or X-ray film.
-
Analyze the band intensity using densitometry software (e.g., ImageJ).
-
Appendix: General Protocols
HT-29 Cell Culture and Maintenance
The HT-29 cell line, isolated from a primary human colon tumor, is an adherent epithelial-like cell line.[11][21]
-
Culture Medium: Use Dulbecco's Modified Eagle's Medium (DMEM) or Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[5][21]
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.[5][21]
-
Subculturing: When cells reach 80-90% confluency, wash with PBS, detach using a suitable enzyme like Trypsin-EDTA or Accutase, and split at a ratio of 1:4 to 1:8.[5][11] Change the medium every 2-3 days.[11]
Conclusion
The protocols detailed in this guide provide a robust framework for the systematic evaluation of N-benzylideneaniline derivatives as potential anticancer agents against HT-29 colon cancer cells. By progressing from general cytotoxicity to specific mechanisms of action like apoptosis and cell cycle arrest, and finally to the molecular level with Western blotting, researchers can build a comprehensive profile of their compounds. This structured approach, grounded in established methodologies, ensures the generation of reliable and publication-quality data, paving the way for further preclinical development.
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Periyasamy, S. K., Chozhan, C. K., Rajeshkannan, R., & Muralidharan, K. (2025). In-Vitro Anti Cancer Activity Of N-Benzylidene Aniline. International Journal of Environmental Sciences, 11(8). [Link]
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Periyasamy, S. K., Chozhan, C. K., Rajeshkannan, R., & Muralidharan, K. (2025). In-Vitro Anti Cancer Activity Of N-Benzylidene Aniline. International Journal of Environmental Sciences. [Link]
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Martel, F. (2017). HT29 Cell Line. In: Verhoeckx, K., Cotter, P., López-Expósito, I., Kleiveland, C., Lea, T., Mackie, A., Requena, T., Swiatecka, D., Wichers, H. (eds) The Impact of Food Bioactives on Health. Springer, Cham. [Link]
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Jayaraman, S. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. [Link]
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Jayaraman, S. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PubMed. [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]
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Abdullah, R., et al. (2013). Apoptosis and Cell Cycle Arrest of Human Colorectal Cancer Cell Line HT-29 Induced by Vanillin. Cancer Epidemiology, 37(5), 638-645. [Link]
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Al-Hussain, S. A., et al. (2022). Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. Molecules, 27(19), 6667. [Link]
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ResearchGate. (n.d.). Western blot of membrane proteins isolated from HT-29 cells probed with anti-TK1 antibody ab91651. [Link]
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UKEssays. (2019). SDS-PAGE/Western Blotting Combination to Determine Protein Expression. [Link]
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Lim, S. Y., et al. (2022). In Vitro Synergistic Inhibition of HT-29 Proliferation and 2H-11 and HUVEC Tubulogenesis by Bacopaside I and II Is Associated with Ca2+ Flux and Loss of Plasma Membrane Integrity. Evidence-Based Complementary and Alternative Medicine, 2022, 9993132. [Link]
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International Journal of Environmental Sciences. (n.d.). View of In-Vitro Anti Cancer Activity Of N-Benzylidene Aniline. [Link]
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Cusabio. (n.d.). Western Blotting(WB) Protocol. [Link]
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Wagh, D. D., & Kankate, R. S. (2025). Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Biotech Res Asia, 22(3). [Link]
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Kim, S., et al. (2014). Silibinin induces apoptosis of HT29 colon carcinoma cells through early growth response-1 (EGR-1)-mediated non-steroidal anti-inflammatory drug-activated gene-1 (NAG-1) up-regulation. Chemico-Biological Interactions, 211, 36-43. [Link]
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Ciardiello, F., et al. (2024). Targeting the EGFR signalling pathway in metastatic colorectal cancer. The Lancet Regional Health - Europe, 41, 100913. [Link]
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Liu, Y., et al. (2018). Enhanced Growth Inhibition and Apoptosis Induction in Human Colon Carcinoma HT-29 Cells of Soluble Longan Polysaccharides with a Covalent Chemical Selenylation. Molecules, 23(1), 159. [Link]
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Misale, S., et al. (2017). Recent Advances in Targeting the EGFR Signaling Pathway for the Treatment of Metastatic Colorectal Cancer. International Journal of Molecular Sciences, 18(9), 1886. [Link]
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Starling, N., et al. (2019). Targeting EGFR pathway in metastatic colorectal cancer- tumour heterogeniety and convergent evolution. Therapeutic Advances in Medical Oncology, 11, 1758835919878238. [Link]
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The Anti-inflammatory and apoptotic effects of L. Officinal extracts on HT 29 and Caco-2 human colorectal carcinoma cell lines. (2024). Avicenna Journal of Medical Biochemistry, 12(1), 22-31. [Link]
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Saletti, P., Molinari, F., De Dosso, S., & Frattini, M. (2015). EGFR signaling in colorectal cancer: a clinical perspective. Gastrointestinal Cancer: Targets and Therapy, 5, 13-25. [Link]
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Li, Y., et al. (2024). α‑Phellandrene enhances the apoptosis of HT‑29 cells induced by 5‑fluorouracil by modulating the mitochondria‑dependent pathway. Oncology Letters, 27(4), 133. [Link]
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Application Notes and Protocols for Evaluating the Biological Activity of Novel Schiff Base Derivatives
Introduction: The Versatility and Therapeutic Promise of Schiff Bases
Schiff bases, compounds featuring the characteristic azomethine or imine (-C=N-) functional group, stand as a cornerstone in the edifice of medicinal chemistry.[1][2] Their facile synthesis, typically through the condensation of primary amines and carbonyl compounds, coupled with their remarkable structural diversity and stability, has rendered them a focal point of extensive research.[1][2][3] The true intrigue of Schiff bases, however, lies in their expansive spectrum of biological activities. These compounds and their metal complexes have demonstrated significant potential as antimicrobial, antifungal, anticancer, antioxidant, and anti-inflammatory agents.[1][2][4][5] The imine group is a critical pharmacophore, playing a pivotal role in their interaction with various biological targets.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic evaluation of the biological activities of novel Schiff base derivatives.
I. Foundational Assays: A Multi-faceted Approach to Biological Screening
A thorough evaluation of a novel Schiff base derivative necessitates a tiered and multi-faceted screening approach. The initial assessment should encompass a broad spectrum of activities to identify the most promising therapeutic potential of the synthesized compound. The core assays detailed below—antimicrobial, anticancer, antioxidant, and anti-inflammatory—form the foundation of this primary screening cascade.
Core Screening Workflow
The initial biological evaluation of a novel Schiff base should follow a logical progression from broad-spectrum screening to more focused mechanistic studies.
Caption: Workflow for evaluating the anticancer activity of Schiff bases.
D. Data Presentation
| Compound | MCF-7 IC50 (µM) | A549 IC50 (µM) | MCF-10A IC50 (µM) | Selectivity Index (MCF-10A/MCF-7) |
| Schiff Base 1 | 15.2 | 25.8 | >100 | >6.5 |
| Schiff Base 2 | 5.6 | 10.1 | 85.3 | 15.2 |
| Doxorubicin | 0.8 | 1.2 | 5.4 | 6.75 |
IV. Protocol for Evaluating Antioxidant Activity
Schiff bases containing phenolic or other electron-donating groups can exhibit significant antioxidant activity by scavenging free radicals. [6][7][8]
A. Rationale and Scientific Background
The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common and straightforward method to evaluate antioxidant activity. [7][8]DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a yellow-colored diphenylpicrylhydrazine, and the color change is measured spectrophotometrically. [7]The ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay is another widely used method that is applicable to both hydrophilic and lipophilic antioxidants. [6][9]
B. Experimental Protocol: DPPH Assay
Materials:
-
Novel Schiff base derivatives
-
DPPH solution (0.1 mM in methanol)
-
Methanol
-
Ascorbic acid or Trolox (as a positive control)
-
96-well plates
-
Microplate reader
Procedure:
-
Sample Preparation: Prepare different concentrations of the Schiff base derivatives in methanol.
-
Reaction Mixture: Add the DPPH solution to each well containing the sample.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 The IC50 value (the concentration required to scavenge 50% of the DPPH radicals) is then determined.
C. Data Presentation
| Compound | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) |
| Schiff Base 1 | 25.4 | 18.2 |
| Schiff Base 2 | 12.8 | 9.5 |
| Ascorbic Acid | 5.2 | 4.1 |
V. Protocol for Evaluating Anti-inflammatory Activity
Chronic inflammation is implicated in a wide range of diseases, and Schiff bases have shown potential as anti-inflammatory agents. [5][10]
A. Rationale and Scientific Background
A common in vitro method to assess anti-inflammatory activity is the inhibition of protein denaturation assay. [11][12]Denaturation of proteins is a well-documented cause of inflammation. The ability of a compound to prevent protein denaturation can be a measure of its anti-inflammatory potential. Another widely used method involves measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells). [13][14]
B. Experimental Protocol: Inhibition of Albumin Denaturation
Materials:
-
Novel Schiff base derivatives
-
Bovine serum albumin (BSA) or egg albumin
-
Phosphate buffered saline (PBS, pH 6.4)
-
Diclofenac sodium (as a positive control)
-
Spectrophotometer
Procedure:
-
Reaction Mixture: Prepare a reaction mixture containing the Schiff base derivative at different concentrations and albumin solution.
-
Incubation: Incubate the mixture at 37°C for 20 minutes.
-
Denaturation: Induce denaturation by heating at 70°C for 5 minutes.
-
Cooling: Cool the samples to room temperature.
-
Turbidity Measurement: Measure the turbidity (absorbance) at 660 nm.
-
Calculation: The percentage inhibition of denaturation is calculated as: % Inhibition = [(A_control - A_sample) / A_control] x 100
D. Data Presentation
| Compound | Inhibition of Albumin Denaturation IC50 (µg/mL) |
| Schiff Base 1 | 150.5 |
| Schiff Base 2 | 85.2 |
| Diclofenac Sodium | 25.8 |
VI. Self-Validating Systems and Ensuring Trustworthiness
To ensure the reliability and reproducibility of the experimental results, a self-validating system must be integrated into each protocol. This includes:
-
Positive and Negative Controls: Every assay must include a known active compound (positive control) and a vehicle control (negative control) to validate the assay's performance and to normalize the data.
-
Dose-Response Curves: Evaluating compounds at multiple concentrations is crucial to establish a clear dose-response relationship and to accurately determine IC50 or MIC values.
-
Replicates: All experiments should be performed in at least triplicate to ensure the statistical significance of the results.
-
Orthogonal Assays: When possible, confirming the activity of a "hit" compound using a secondary, mechanistically different assay (orthogonal assay) adds a layer of confidence to the findings. For instance, a hit from the MTT assay could be further evaluated for its effect on apoptosis using an Annexin V-FITC assay.
Conclusion
The protocols outlined in these application notes provide a robust framework for the initial biological evaluation of novel Schiff base derivatives. By systematically assessing their antimicrobial, anticancer, antioxidant, and anti-inflammatory potential, researchers can efficiently identify promising lead compounds for further development. Adherence to rigorous experimental design, including appropriate controls and validation steps, is paramount for generating reliable and translatable data in the quest for new therapeutic agents.
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Schiff bases and their possible therapeutic applications: A review. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
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Biological Activities of Schiff Bases and Their Complexes: A Review of Recent Works. (n.d.). Semantic Scholar. Retrieved January 14, 2026, from [Link]
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Medicinal Utility of Some Schiff Bases and their Complexes with First Transition Series Metals: A Review. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
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In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. (2010). PubMed. Retrieved January 14, 2026, from [Link]
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BIOLOGICAL ACTIVITIES OF SCHIFF BASE AND ITS COMPLEXES: A REVIEW. (2010). Rasayan Journal of Chemistry. Retrieved January 14, 2026, from [Link]
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Heterocyclic Schiff Bases as Non Toxic Antioxidants: Solvent Effect, Structure Activity Relationship and Mechanism of Action. (2018). PubMed. Retrieved January 14, 2026, from [Link]
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Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. (2020). National Institutes of Health (NIH). Retrieved January 14, 2026, from [Link]
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Pharmacological Activities of Schiff Bases and Their Derivatives with Low and High Molecular Phosphonates. (2022). National Institutes of Health (NIH). Retrieved January 14, 2026, from [Link]
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Antioxidant activity of Schiff base ligands using the DPPH scavenging assay: an updated review. (2023). National Institutes of Health (NIH). Retrieved January 14, 2026, from [Link]
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Review of the biological effects of Schiff bases and their derivatives, including their synthesis. (2023). ResearchGate. Retrieved January 14, 2026, from [Link]
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Evaluation of the therapeutic potential of a Schiff Base Compound: Pharmacokinetic profiling, molecular docking for Enoyl-Acyl carrier protein reductase (InhA), antimicrobial, and anticancer properties. (2024). PubMed. Retrieved January 14, 2026, from [Link]
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Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches. (2025). ResearchGate. Retrieved January 14, 2026, from [Link]
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A review on biological activities of Schiff base, hydrazone, and oxime derivatives of curcumin. (2020). RSC Publishing. Retrieved January 14, 2026, from [Link]
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Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega. Retrieved January 14, 2026, from [Link]
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The proposed mechanism of the synthesized compounds for antioxidant assays; (i) DPPH, (ii) ABTS, (iii) CUPRAC. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
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Synthesis of Schiff Bases Containing Phenol Rings and Investigation of Their Antioxidant Capacity, Anticholinesterase, Butyrylcholinesterase, and Carbonic Anhydrase Inhibition Properties. (2023). MDPI. Retrieved January 14, 2026, from [Link]
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Preparation, Spectral Characterization and Antioxidant Activities of Aminothiophene‐Containing Schiff Base and Co(II) and Pd(II) Complexes. (2025). PubMed Central. Retrieved January 14, 2026, from [Link]
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A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies. (n.d.). Semantic Scholar. Retrieved January 14, 2026, from [Link]
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Schiff Base Metal Complexes as Anticancer Agents. (2019). Asian Journal of Chemistry. Retrieved January 14, 2026, from [Link]
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Schiff Bases and Complexes: A Review on Anti-Cancer Activity. (2020). PubMed. Retrieved January 14, 2026, from [Link]
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Bioassays for anticancer activities. (2013). University of Wollongong Research Online. Retrieved January 14, 2026, from [Link]
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In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. (2017). ResearchGate. Retrieved January 14, 2026, from [Link]
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In vitro assays to investigate the anti-inflammatory activity of herbal extracts. (2024). ResearchGate. Retrieved January 14, 2026, from [Link]
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Schiff Base Metal Complexes as Anticancer Agents. (2021). ResearchGate. Retrieved January 14, 2026, from [Link]
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Antitumor activity of new chemical compounds in triple negative mammary adenocarcinoma models. (2020). National Institutes of Health (NIH). Retrieved January 14, 2026, from [Link]
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Synthesis, Structural Investigations, Molecular Docking, and Anticancer Activity of Some Novel Schiff Bases and Their Uranyl Complexes. (2021). PubMed Central. Retrieved January 14, 2026, from [Link]
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Unlocking the Power of Microwave Chemistry: Schiff Base Complexes with Strong Antibacterial Activity. (2025). YouTube. Retrieved January 14, 2026, from [Link]
-
Synthesis, Antimicrobial Evaluation, and Molecular Docking Analysis of Novel Schiff Bases Derived from Isatoic Anhydride and Salicylaldehyde. (2026). MDPI. Retrieved January 14, 2026, from [Link]
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Antimicrobial Activities of Schiff Base Metal Complexes of First Transition Series. (2021). Oriental Journal of Chemistry. Retrieved January 14, 2026, from [Link]
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Synthesis and Antimicrobial Activity of Some Schiff Base. (2025). Juniper Publishers. Retrieved January 14, 2026, from [Link]
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Application Notes & Protocols: Unlocking the Sensing Potential of Aniline Derivatives through Fluorescence
This guide provides an in-depth exploration of the fluorescence properties of aniline derivatives and their versatile applications in chemical and biological sensing. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of facts to provide a foundational understanding of the principles governing these powerful analytical tools. We will delve into the causality behind experimental design, ensuring that each protocol is not just a series of steps, but a self-validating system for robust and reproducible results.
The Aniline Scaffold: A Versatile Platform for Fluorescent Sensor Design
Aniline and its derivatives form the bedrock of a vast array of fluorescent probes. The inherent electron-donating nature of the amino group, coupled with the aromatic ring, creates a system ripe for modulation of its photophysical properties. The true power of aniline-based sensors lies in the ability to rationally design and synthesize molecules with tailored responses to specific analytes. By strategically modifying the aniline structure—introducing electron-withdrawing or -donating groups, or linking it to other fluorophores—we can fine-tune the sensor's sensitivity and selectivity.
The core principle behind many aniline-based fluorescent sensors is the modulation of an intramolecular photophysical process upon analyte binding. Three primary mechanisms govern the fluorescence response of these sensors:
-
Photoinduced Electron Transfer (PET): In a typical PET sensor, the aniline moiety acts as an electron donor (receptor) linked to a fluorophore by a spacer. In the "free" state, photoexcitation of the fluorophore is followed by electron transfer from the aniline's lone pair, quenching the fluorescence (a "turn-off" state). Upon binding of an analyte (e.g., a proton or a metal ion) to the aniline nitrogen, the energy of its highest occupied molecular orbital (HOMO) is lowered. This energetic change inhibits the PET process, leading to a restoration of fluorescence (a "turn-on" response).[1][2]
-
Intramolecular Charge Transfer (ICT): ICT-based sensors typically feature a donor-π-acceptor (D-π-A) structure. The aniline group often serves as the electron donor. Upon photoexcitation, an electron is transferred from the donor to the acceptor through the conjugated π-system. This excited state is highly sensitive to the polarity of the local environment. Analyte binding can alter the efficiency of this charge transfer, leading to a shift in the emission wavelength or a change in fluorescence intensity.[3]
-
Excited-State Intramolecular Proton Transfer (ESIPT): ESIPT-based probes contain both a proton donor and a proton acceptor in close proximity. Upon excitation, a proton is transferred within the molecule, leading to the formation of a tautomer with a distinct fluorescence emission at a longer wavelength (a large Stokes shift). The presence of an analyte can interfere with or facilitate this proton transfer, resulting in a ratiometric or "turn-on"/"turn-off" response.[4][5][6]
Diagram: Generalized Signaling Mechanisms of Aniline-Based Fluorescent Sensors
Caption: Core mechanisms of aniline-based fluorescent sensors.
Application: pH Sensing
The basicity of the aniline amino group makes it an excellent recognition moiety for protons. As such, numerous fluorescent pH sensors have been developed based on aniline derivatives.
Design Principle: BODIPY-Aniline for Acidic pH Sensing
A common strategy for creating a pH sensor is to couple aniline to a well-known fluorophore like BODIPY (boron-dipyrromethene). In a typical BODIPY-aniline conjugate, the aniline nitrogen can quench the BODIPY fluorescence through a PET mechanism at neutral or alkaline pH.[7] Upon protonation in acidic conditions, the lone pair of electrons on the nitrogen is no longer available to participate in PET, resulting in a dramatic increase in fluorescence intensity.[7] A simple 4-aniline BODIPY dye has been shown to exhibit a more than 500-fold increase in fluorescence intensity in a pH range of 4.12 to 1.42.[7]
Protocol: Synthesis of a Generic Amino-Furopyridine-Based pH Sensor
This protocol is adapted from a method for synthesizing 3-amino-furo[2,3-b]pyridine-2-carboxamide (AFP) derivatives, which have shown pH-dependent fluorescence.[8][9]
Materials:
-
Glycolic acid
-
Substituted aniline (e.g., aniline, 4-fluoroaniline)
-
2-chloro-3-cyanopyridine
-
Sodium carbonate (Na₂CO₃)
-
Ethanol (EtOH)
-
Potassium tert-butoxide (KOtBu)
-
Tetrahydrofuran (THF)
-
Round-bottom flasks, reflux condenser, magnetic stirrer/hotplate, standard glassware
Procedure:
-
Synthesis of 2-hydroxyacetamide intermediate: a. In a round-bottom flask, mix glycolic acid and 1 equivalent of the substituted aniline without any solvent. b. Heat the mixture to 130 °C and stir for 5 hours. c. The resulting 2-hydroxyacetamide can be used in the next step without further purification.[8][9]
-
Synthesis of the cyanopyridine precursor: a. Dissolve the crude 2-hydroxyacetamide in ethanol. b. Add 0.95 equivalents of 2-chloro-3-cyanopyridine and sodium carbonate. c. Heat the mixture to reflux and maintain for 40 hours.[8][9] d. After cooling, filter the mixture and evaporate the solvent to obtain the crude cyanopyridine product.
-
Intramolecular cyclization to form the AFP sensor: a. Dissolve the crude cyanopyridine in THF. b. Add 1.2 equivalents of potassium tert-butoxide (KOtBu). c. Heat the mixture to 80 °C for 3 hours.[8][9] d. After the reaction is complete, quench with water and extract the product with an organic solvent (e.g., ethyl acetate). e. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. f. Purify the final product by column chromatography.
Diagram: Synthesis of Amino-Furopyridine-Based pH Sensor
Caption: Synthetic workflow for an AFP-based pH sensor.
Application: Metal Ion Sensing
Aniline derivatives can be functionalized with chelating agents to create highly selective and sensitive fluorescent sensors for various metal ions. The coordination of a metal ion to the chelating group alters the electronic properties of the aniline moiety, leading to a change in fluorescence.
Design Principle: Anilinic Nitrogen in a Chelating Environment
By incorporating the aniline nitrogen into a larger chelating structure, its binding affinity and selectivity for specific metal ions can be significantly enhanced. The choice of the chelating group is crucial for determining which metal ion the sensor will detect. For instance, dipicolylamine is a common chelating agent used in PET sensors for transition metal ions.
Protocol: General Procedure for Metal Ion Titration
This protocol outlines a general method for evaluating the response of a newly synthesized aniline-based sensor to a specific metal ion.
Materials:
-
Stock solution of the aniline-based sensor (e.g., 1 mM in DMSO or acetonitrile).
-
Stock solution of the metal salt of interest (e.g., 10 mM of CuCl₂, Zn(NO₃)₂, etc., in deionized water or an appropriate buffer).
-
Buffer solution (e.g., HEPES, Tris-HCl) at the desired pH.
-
Spectro-grade solvent (e.g., acetonitrile, methanol, water).
-
Fluorometer and quartz cuvettes.
Procedure:
-
Preparation of the working sensor solution: a. Prepare a dilute solution of the sensor in the chosen solvent system (e.g., 10 µM in a 1:1 mixture of acetonitrile and water).
-
Fluorescence Titration: a. Place a known volume (e.g., 2 mL) of the working sensor solution into a quartz cuvette. b. Record the initial fluorescence emission spectrum of the sensor solution. c. Add small aliquots (e.g., 1-10 µL) of the metal ion stock solution to the cuvette. d. After each addition, gently mix the solution and allow it to equilibrate for a few minutes. e. Record the fluorescence emission spectrum after each addition. f. Continue this process until the fluorescence intensity reaches a plateau or no further significant change is observed.
-
Data Analysis: a. Plot the fluorescence intensity at the emission maximum against the concentration of the metal ion. b. From this titration curve, you can determine the sensor's sensitivity, dynamic range, and binding stoichiometry (e.g., using a Job's plot). c. The limit of detection (LOD) can be calculated based on the standard deviation of the blank and the slope of the linear portion of the calibration curve.
Application: Biomolecule Sensing
The versatility of the aniline scaffold also extends to the detection of biomolecules such as proteins and nucleic acids.
Design Principle: Probing Hydrophobic Pockets in Proteins
8-Anilino-1-naphthalenesulfonic acid (ANS) is a classic example of an aniline derivative used to probe the hydrophobic binding sites of proteins. In aqueous solution, ANS exhibits weak fluorescence. However, when it binds to hydrophobic pockets on a protein surface, the change in the local environment leads to a significant increase in its fluorescence quantum yield and a blue shift in its emission maximum.[10] This "turn-on" fluorescence response makes ANS a valuable tool for studying protein folding and conformational changes.
Protocol: Staining Glycogen with Aniline Blue
Aniline blue, a derivative of aniline, can be used as a fluorescent stain for glycogen and certain protein structures.[11]
Materials:
-
Aniline blue
-
Sørensen's phosphate buffer (0.1 M, pH 8.0)
-
Tissue sections embedded in a suitable medium (e.g., LR White resin).[12]
-
Epifluorescence microscope with appropriate filters.
Procedure:
-
Preparation of Staining Solution: a. Prepare a 0.5% (w/v) solution of Aniline blue in Sørensen's phosphate buffer (0.1 M, pH 8.0).[12]
-
Staining: a. Apply the aniline blue solution to the tissue sections on a microscope slide. b. Incubate for 1 hour in low light conditions to prevent photodegradation of the dye.[12]
-
Imaging: a. Observe the stained sections under an epifluorescence microscope using an appropriate filter set (e.g., excitation at ~365 nm and emission >397 nm).[12] b. Glycogen and other specific structures will exhibit bright yellow-green fluorescence.
Quantitative Data and Performance Metrics
The performance of a fluorescent sensor is characterized by several key parameters. A summary of representative data for various aniline derivatives is presented below.
| Sensor Type | Analyte | Fluorophore Core | Signaling Mechanism | Detection Limit (LOD) | Quantum Yield (ΦF) | Reference |
| pH Sensor | H⁺ | BODIPY | PET | pKa ~3.24 | >500-fold increase | [7] |
| Aniline Sensor | Aniline Vapor | Pyromellitic Diimide | Quenching | 0.1 ppt | - | [13] |
| Aniline Sensor | Aniline | Eu@UiO-66(COOH) | Quenching (620 nm) | 0.27 ppb (water) | - | [14] |
| p-Nitroaniline | p-Nitroaniline | ZnNiWO₄ Nanocomposite | Quenching | 2.98 x 10⁻⁸ M | - | [15] |
| Metal Ion Sensor | Fe³⁺ | Coumarin | ICT/PET | - | - | [16] |
General Protocols for Sensor Characterization
Protocol: Preparation of Stock Solutions
Accurate preparation of stock solutions is critical for reproducible results.
Materials:
-
Aniline derivative sensor (solid powder)
-
High-purity solvent (e.g., DMSO, DMF, acetonitrile)
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Accurately weigh a small amount of the solid sensor using an analytical balance.
-
Calculate the volume of solvent needed to achieve the desired stock concentration (typically 1-10 mM).
-
Dissolve the solid in the solvent, using sonication if necessary.
-
Store the stock solution in a tightly sealed vial, protected from light, and at an appropriate temperature (often -20 °C) to prevent degradation and solvent evaporation.
Protocol: Determination of Fluorescence Quantum Yield (Relative Method)
The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. The relative method compares the fluorescence of the sample to a well-characterized standard with a known quantum yield.[1][16]
Materials:
-
Aniline derivative sample
-
Fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54)
-
Spectro-grade solvent
-
UV-Vis spectrophotometer and fluorometer
-
Quartz cuvettes
Procedure:
-
Prepare a series of dilute solutions of both the sample and the standard in the same solvent, with absorbances ranging from 0.01 to 0.1 at the excitation wavelength.
-
Measure the absorbance of each solution at the chosen excitation wavelength.
-
Measure the fluorescence emission spectrum for each solution, ensuring the excitation wavelength is the same for both the sample and the standard.
-
Integrate the area under the emission spectrum for each solution.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.
-
Calculate the quantum yield of the sample using the following equation:[16]
Φsample = Φstandard * (msample / mstandard) * (η²sample / η²standard)
Where:
-
Φ is the quantum yield
-
m is the slope of the plot of integrated fluorescence intensity vs. absorbance
-
η is the refractive index of the solvent
-
Diagram: Workflow for Quantum Yield Determination
Caption: Steps for relative quantum yield determination.
Conclusion
Aniline derivatives represent a remarkably versatile and powerful class of compounds for the development of fluorescent sensors. Through rational design based on fundamental photophysical principles such as PET, ICT, and ESIPT, it is possible to create highly sensitive and selective probes for a wide range of analytes, from protons and metal ions to complex biomolecules. The protocols and data presented in this guide are intended to provide a solid foundation for researchers to not only utilize existing aniline-based sensors but also to innovate and develop new tools for scientific discovery.
References
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Troubleshooting & Optimization
Improving the yield and purity of Schiff base condensation reactions
Welcome to the comprehensive support center for Schiff base condensation reactions. This guide is designed for researchers, medicinal chemists, and process scientists who utilize imine synthesis in their workflows. Here, we move beyond basic protocols to address the nuanced challenges encountered in the lab, providing troubleshooting advice and optimization strategies grounded in mechanistic principles to enhance your reaction yields and product purity.
Part 1: Frequently Asked Questions (FAQs) & Core Concepts
This section addresses the foundational questions and principles governing Schiff base formation.
Q1: What is the fundamental mechanism of Schiff base formation, and why is it reversible?
Answer: The formation of a Schiff base (or imine) is a nucleophilic addition-elimination reaction between a primary amine and a carbonyl compound (aldehyde or ketone). The entire process is reversible.[1][2]
The mechanism proceeds in three key reversible steps[1]:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen of the primary amine attacks the electrophilic carbonyl carbon. This forms a zwitterionic intermediate.
-
Proton Transfer: An intramolecular proton transfer occurs from the positively charged nitrogen to the negatively charged oxygen, yielding a neutral carbinolamine intermediate.[1]
-
Dehydration: The hydroxyl group of the carbinolamine is protonated (typically by an acid catalyst), turning it into a good leaving group (water). The lone pair on the nitrogen then forms a double bond with the carbon, eliminating water and forming the C=N imine bond after a final deprotonation step.[2][3]
The reversibility is crucial; the presence of water, the reaction's byproduct, can drive the equilibrium back towards the starting materials through hydrolysis.[4][5][6] Therefore, a key to achieving high yield is the effective removal of water.[4][6][7]
Caption: Decision workflow for troubleshooting low yields.
Issue 2: Product Impurity & Purification Challenges
"My NMR shows the desired imine proton, but there are also peaks from my starting aldehyde. How do I purify my product?"
This indicates either an incomplete reaction or, more commonly, that the Schiff base is partially hydrolyzing back to the starting materials during workup or analysis. [5] Troubleshooting Steps & Causality:
-
Hydrolysis on Silica Gel: Standard silica gel is acidic and contains adsorbed water, which can readily hydrolyze imines. [8] * Solution A (Recrystallization): This is the preferred method for purifying solid Schiff bases. [8][9]Common solvents include ethanol, methanol, or mixtures like benzene/petroleum ether. [8]The process avoids the acidic environment of a silica column.
-
Solution B (Neutral Alumina Chromatography): If chromatography is necessary, use neutral alumina instead of silica gel to prevent decomposition. [8] * Solution C (Base-Treated Silica): You can neutralize silica gel by preparing a slurry with a small amount of a base like triethylamine in the eluent. [10]
-
-
Product is an Oil, Not a Solid: Oily products are difficult to purify via recrystallization. [11] * Solution A (Trituration): Attempt to induce crystallization by dissolving the oil in a minimal amount of a good solvent and then adding a poor solvent (an "anti-solvent") dropwise until turbidity appears. Scratching the flask with a glass rod can initiate crystal growth.
-
Solution B (Conversion to a Salt): If the Schiff base is stable in acid, it can be treated with anhydrous HCl in a solvent like ether to form a solid hydrochloride salt. This salt can be purified by recrystallization, and the free base can be regenerated if necessary. [4]
-
-
Persistent Impurities: Sometimes, despite purification attempts, starting material peaks persist.
-
Solution (Anhydrous Analysis): Ensure your NMR solvent is anhydrous. The equilibrium between the imine and water means that even a trace of moisture can lead to the appearance of starting material signals. [5]
-
Part 3: Advanced Protocols & Optimization
For challenging syntheses, conventional methods may not suffice. The following protocols offer enhanced efficiency.
Protocol 1: Microwave-Assisted Solvent-Free Synthesis
This "green chemistry" approach dramatically reduces reaction times from hours to minutes and often improves yields by avoiding bulk solvents. [12][13][14]
-
Rationale: Microwaves provide rapid, uniform heating directly to the polar reactants, accelerating the reaction rate far beyond conventional heating methods. [15]The solvent-free condition also pushes the equilibrium forward.
-
Materials:
-
Aldehyde (1.0 eq)
-
Primary Amine (1.0 eq)
-
Acidic Catalyst (e.g., organic red clay, p-TsOH) [12] * Mortar and Pestle
-
-
Procedure:
-
Combine the aldehyde, amine, and a catalytic amount of the acid catalyst in a beaker.
-
Subject the mixture to microwave irradiation (e.g., 300-400 W). [12][14] 3. Monitor the reaction progress every 1-2 minutes using TLC (typical reaction time is 3-10 minutes). [12] 4. Upon completion, dissolve the crude product in a suitable solvent (e.g., ethyl acetate), filter to remove the catalyst, and remove the solvent under reduced pressure. [16] 5. Purify the product by recrystallization.
-
Protocol 2: Synthesis using a Dean-Stark Apparatus
This is the classical and most robust method for ensuring complete water removal for reactions in an appropriate azeotropic solvent. [17][18]
-
Rationale: The apparatus physically separates the lower-density water from the refluxing solvent, preventing it from returning to the reaction flask and inhibiting the reverse reaction. [19]* Materials:
-
Aldehyde (1.0 eq)
-
Primary Amine (1.0-1.1 eq)
-
Solvent (e.g., Toluene, Benzene) [18] * Acid Catalyst (optional, e.g., p-TsOH)
-
Round-bottom flask, Dean-Stark trap, Condenser
-
-
Procedure:
-
Set up the glassware as shown in the diagram.
-
Dissolve the aldehyde, amine, and catalyst in the solvent in the round-bottom flask.
-
Heat the mixture to reflux. The solvent vapor will condense and collect in the trap.
-
As the reaction proceeds, an immiscible water layer will form at the bottom of the trap.
-
Continue reflux until no more water collects in the trap.
-
Allow the apparatus to cool. Remove the solvent under reduced pressure and purify the resulting crude product.
-
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- 11. wjpsonline.com [wjpsonline.com]
- 12. ijirt.org [ijirt.org]
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- 14. benthamdirect.com [benthamdirect.com]
- 15. Bot Verification [rasayanjournal.co.in]
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- 17. A Capstone Review on Synthetic Methods and Applications of Schiffs Bases [ijraset.com]
- 18. ijpca.org [ijpca.org]
- 19. Dean–Stark apparatus - Wikipedia [en.wikipedia.org]
Troubleshooting low yield in the synthesis of N-benzylideneanilines
Welcome to the Technical Support Center for the synthesis of N-benzylideneanilines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important class of Schiff bases. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low or No Product Yield
Question: I am getting a very low yield, or in some cases, no N-benzylideneaniline product at all. What are the likely causes and how can I rectify this?
Answer: Low or no yield in N-benzylideneaniline synthesis is a common issue that can often be traced back to a few key factors related to the reaction equilibrium, reactant purity, and reaction conditions.
Causality and Troubleshooting Steps:
-
Reversible Reaction Equilibrium: The formation of N-benzylideneaniline is a reversible condensation reaction between benzaldehyde and aniline, which produces water as a byproduct.[1] According to Le Chatelier's principle, the presence of water can drive the equilibrium back towards the starting materials, thus reducing the yield of the desired imine.[2]
-
Solution: Implement methods to remove water from the reaction mixture as it forms. This can be achieved by:
-
Azeotropic Distillation: Using a Dean-Stark apparatus with a solvent like toluene that forms an azeotrope with water is a highly effective method.[3][4]
-
Drying Agents: The addition of drying agents such as anhydrous magnesium sulfate (MgSO₄), sodium sulfate (Na₂SO₄), or molecular sieves (3Å or 4Å) to the reaction mixture can sequester the water produced.[2][3]
-
-
-
Purity of Reactants: The purity of benzaldehyde and aniline is crucial. Benzaldehyde is susceptible to oxidation to benzoic acid, which can interfere with the reaction. Aniline can also degrade and darken upon exposure to air and light.
-
Incomplete Reaction: The reaction may not have proceeded to completion due to insufficient reaction time or inadequate temperature.
-
Catalyst Issues: While the reaction can proceed without a catalyst, the rate can be significantly enhanced with the use of an acid catalyst.[2][6] The absence of a catalyst or the use of an inappropriate amount can lead to low yields.
-
Solution: Add a catalytic amount of an acid such as p-toluenesulfonic acid (p-TSA), hydrochloric acid, or acetic acid.[4] However, be cautious as too much acid can protonate the aniline, rendering it non-nucleophilic and hindering the reaction.[7][8] The optimal pH for imine formation is typically around 5.[9]
-
Below is a troubleshooting workflow to address low yield issues:
Caption: Troubleshooting workflow for low yield in N-benzylideneaniline synthesis.
Issue 2: Product is Dark or Oily Instead of Crystalline
Question: My final product is a dark-colored oil or a discolored solid, not the expected yellowish needle-like crystals. What causes this and how can I obtain a pure, crystalline product?
Answer: The formation of a dark or oily product is typically indicative of impurities or side reactions. Overheating the reaction can lead to decomposition, and the presence of unreacted starting materials or byproducts can depress the melting point, resulting in an oily consistency.
Causality and Troubleshooting Steps:
-
Side Reactions and Decomposition: Excessive heating can promote the formation of colored byproducts or cause the product to decompose.[1]
-
Solution: Maintain careful temperature control throughout the reaction. If heating is necessary, use a water or oil bath for even temperature distribution.
-
-
Presence of Impurities: Unreacted benzaldehyde or aniline, as well as oxidized starting materials, can contaminate the final product.
-
Solution:
-
Recrystallization: This is the most effective method for purifying the crude product. Ethanol is a commonly used and effective solvent for recrystallizing N-benzylideneaniline.[1][10]
-
Washing: Washing the crude product with a non-polar solvent like petroleum ether can help remove residual unreacted benzaldehyde.[11]
-
Activated Charcoal: If the product is colored, adding a small amount of activated charcoal during the recrystallization process can help adsorb colored impurities. The charcoal is then removed by hot filtration.[12]
-
-
The general purification workflow is as follows:
Caption: General purification workflow for N-benzylideneaniline.
Quantitative Data Summary
For successful synthesis, the following conditions and parameters are recommended:
| Parameter | Recommended Condition | Rationale |
| Reactant Ratio | Equimolar (1:1) of benzaldehyde and aniline | Ensures complete consumption of starting materials.[10][13] |
| Catalyst | p-Toluenesulfonic acid (catalytic amount) | Accelerates the reaction by protonating the carbonyl oxygen, making it a better electrophile.[4] |
| Solvent | Toluene (for azeotropic removal of water), Ethanol, or Solvent-free | Toluene is excellent for driving the equilibrium.[3] Ethanol is a good solvent for both reaction and recrystallization.[10] Solvent-free "green" methods are also effective. |
| Temperature | Room temperature to reflux (e.g., 80°C) | Aromatic aldehydes are reactive at room temperature, but heating can increase the rate and aid in water removal.[2][13] |
| Water Removal | Dean-Stark apparatus or molecular sieves (4Å) | Crucial for shifting the reaction equilibrium towards the product.[2][3] |
Experimental Protocols
Protocol 1: Traditional Synthesis with Azeotropic Water Removal
This protocol is a robust method that reliably produces high yields of N-benzylideneaniline.
Materials:
-
Benzaldehyde (freshly distilled)
-
Aniline (freshly distilled)
-
Toluene
-
p-Toluenesulfonic acid (p-TSA)
-
Dean-Stark apparatus, reflux condenser, and round-bottom flask
-
Magnetic stirrer and heating mantle
Procedure:
-
Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.
-
To the flask, add benzaldehyde (e.g., 0.1 mol), aniline (0.1 mol), and toluene (100 mL).
-
Add a catalytic amount of p-TSA (e.g., 250 mg).[4]
-
Heat the mixture to reflux with vigorous stirring. Water will begin to collect in the side arm of the Dean-Stark trap.[4]
-
Continue refluxing until the theoretical amount of water has been collected.
-
Cool the reaction mixture to room temperature.
-
Remove the toluene under reduced pressure using a rotary evaporator.
-
Purify the resulting crude product by recrystallization from 85% ethanol.[5]
Protocol 2: Green, Solvent-Free Synthesis
This environmentally friendly method is rapid and avoids the use of hazardous solvents.
Materials:
-
Benzaldehyde
-
Aniline
-
Mortar and pestle or a small beaker with a stirring bar
Procedure:
-
In a mortar or beaker, combine equimolar amounts of benzaldehyde and aniline (e.g., 10 mmol each).
-
Stir or grind the mixture vigorously at room temperature. A reaction will occur within a few minutes, often accompanied by the evolution of heat and the separation of water.[5]
-
Continue stirring/grinding for approximately 5-10 minutes.
-
Add a small amount of ethanol and stir vigorously to induce crystallization.[10]
-
Cool the mixture in an ice bath for about 30 minutes to maximize crystal formation.[5]
-
Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and air-dry.[10]
References
- BenchChem. (2025). Application Notes and Protocols for the Characterization of N-Benzylideneaniline.
- Okuo, J., & Chiedu, E. (2019). Synthesis and Characterization of N-Benzylidene Aniline Ligand for Spectrophotometric Determination of Nickel. Chemistry and Materials Research, 11(10).
- Ashenhurst, J. (2022). Imines – Properties, Formation, Reactions, and Mechanisms. Master Organic Chemistry.
- BenchChem. (2025). Technical Support Center: N-Benzylideneaniline Synthesis.
- PrepChem. (n.d.). Synthesis of N-benzylideneaniline.
- ResearchGate. (2015). How do I remove water from imine formation reactions?.
- Chemistry LibreTexts. (2020). 21.4: Imine formation.
- Prasad, J., et al. (2022). Synthesis of N-Benzylideneaniline by Schiff base reaction using Kinnow peel powder as Green catalyst and comparative study of derivatives through ANOVA techniques. Scientific Reports, 12(1), 9636.
- Ouargla University. (2012). O28: Synthesis of N benzylidene aniline by green chemistry.
- ARC Journals. (n.d.). Spectrophotometric Studies of N-Benzylideneaniline Ligand and its Nickel Complex.
- OperaChem. (2024). Imine formation-Typical procedures.
- Reddit. (2021). Does imine/amine formation require the presence of an acid catalyst?.
- ChemHelpASAP. (2020). imine preparation & formation mechanism. YouTube.
- Chemistry LibreTexts. (2024). 19.8: Nucleophilic Addition of Amines- Imine and Enamine Formation.
- Bigelow, L. A., & Eatough, H. (1927). Benzalaniline. Organic Syntheses, 8, 22.
- BenchChem. (2025). Overcoming challenges in the purification of synthesized "N,N-Bis(2-hydroxypropyl)-p-toluidine".
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. Imine formation-Typical procedures - operachem [operachem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. m.youtube.com [m.youtube.com]
- 7. reddit.com [reddit.com]
- 8. chem.libretexts.org [chem.libretexts.org]
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- 11. arcjournals.org [arcjournals.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. files01.core.ac.uk [files01.core.ac.uk]
Technical Support Center: Workup & Purification of 3,4-Dimethyl-N-(4-fluorobenzylidene)aniline
This guide provides in-depth technical advice for researchers encountering stability issues with 3,4-Dimethyl-N-(4-fluorobenzylidene)aniline, a Schiff base (imine) that is particularly susceptible to hydrolysis during experimental workup. Our goal is to move beyond simple procedural steps and explain the underlying chemical principles, enabling you to design robust, self-validating protocols that ensure the integrity of your final product.
Part 1: Frequently Asked Questions - The "Why" Behind Imine Instability
This section addresses the most common issues reported by researchers and explains the fundamental chemistry driving the degradation of your target compound.
Q1: I successfully formed my imine, but after a standard aqueous workup, my NMR spectrum shows mainly the starting materials: 3,4-dimethylaniline and 4-fluorobenzaldehyde. What is happening?
A: You are observing hydrolysis, the chemical breakdown of the imine bond (C=N).[1][2][3] The formation of an imine from an amine and an aldehyde is a reversible condensation reaction where water is eliminated.[4][5] According to Le Châtelier's principle, adding water back into the system during the workup shifts the equilibrium back towards the starting materials.[4]
This process is significantly accelerated by the presence of acid.[1][4] Any residual acid catalyst from the reaction or the use of an acidic wash (even plain water, which can be slightly acidic) will protonate the imine's nitrogen atom. This protonation creates a highly reactive iminium ion, which makes the imine carbon an extremely attractive target for nucleophilic attack by water molecules, leading to rapid decomposition.[1][5]
Q2: At what pH is my imine most susceptible to hydrolysis?
A: The relationship between pH and the rate of imine hydrolysis is not linear. While strongly acidic conditions promote hydrolysis, the maximum rate of decomposition is often observed in a mildly acidic environment, typically between pH 4 and 5.[1][3][6]
Here's the causality:
-
Below pH 4: The concentration of available water as a nucleophile is high, but if the pH is too low, the starting amine (a product of hydrolysis) becomes fully protonated. This can slow the reverse reaction slightly, but the overall rate of hydrolysis remains high.[3]
-
Around pH 4-5: This range provides an optimal balance. There is a sufficient concentration of acid to catalyze the reaction by protonating the imine, and there is ample free water to act as the nucleophile.[1][6]
-
Above pH 7 (Basic): In basic or even neutral conditions, the imine is in its free base form (non-protonated) and is significantly more stable.[7] Hydrolysis can still occur but at a much slower rate.[1] Therefore, a key strategy to prevent decomposition is to avoid any acidic conditions during workup.
Q3: My crude product is a crystalline solid, but it becomes an oil after attempting purification by silica gel chromatography. Why?
A: Standard silica gel is inherently acidic (with a surface pH of ~4-5) and contains adsorbed water—the two ideal conditions for rapid imine hydrolysis.[8] As your compound travels through the column, it is continuously exposed to this hydrolytic environment, causing it to revert to its aldehyde and amine precursors, which are often oils or lower-melting solids. Experienced researchers often report streaking on TLC plates and the recovery of starting materials from the column for this very reason.[8]
Part 2: Troubleshooting Guides & Validated Protocols
Based on the principles above, here are field-proven protocols designed to maximize the yield and purity of your target imine.
Protocol 1: The Anhydrous Workup (Highest Fidelity Method)
This is the recommended procedure for isolating sensitive imines, as it completely avoids the primary reagent of hydrolysis: water.
Objective: To isolate the product without introducing any aqueous solutions.
Step-by-Step Methodology:
-
Reaction Quenching & Initial Drying: Once the reaction is complete (as monitored by TLC), cool the reaction vessel to room temperature. Directly add a suitable anhydrous drying agent to the crude reaction mixture. Anhydrous magnesium sulfate (MgSO₄) is an excellent choice due to its high capacity and speed.[9]
-
Stirring: Stir the resulting slurry for 15-30 minutes. This ensures that any water produced during the condensation reaction is thoroughly sequestered.
-
Filtration: Filter the mixture through a pad of Celite® or a sintered glass funnel to remove the drying agent and any solid byproducts.
-
Solvent Removal: Wash the filter cake with a small amount of anhydrous solvent (the same used for the reaction) to recover any adsorbed product. Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. The bath temperature should be kept low (typically <40°C) to prevent thermal decomposition.[10]
-
Purification: The resulting crude solid is often of high purity. If further purification is needed, prioritize recrystallization from a suitable anhydrous solvent (e.g., hexane, ethyl acetate/hexane).
Protocol 2: Modified Basic Aqueous Wash (When an Aqueous Wash is Unavoidable)
Objective: To neutralize acid and remove water-soluble impurities while minimizing hydrolysis.
Step-by-Step Methodology:
-
Transfer & Dilution: Transfer the cooled reaction mixture to a separatory funnel, diluting with a water-immiscible organic solvent like diethyl ether or ethyl acetate.
-
Basic Wash: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Do not use a strong base like NaOH , which can catalyze other side reactions.[9] Stopper the funnel and invert gently a few times to mix, periodically venting to release any CO₂ pressure. Avoid vigorous shaking which can promote emulsion formation.
-
Separation: Allow the layers to separate and drain the aqueous layer. Perform this wash quickly to minimize contact time with the aqueous phase.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of NaCl (brine). This helps to break up any emulsions and removes the bulk of the dissolved water from the organic phase.
-
Drying: Drain the organic layer into a clean flask and add a generous portion of anhydrous Na₂SO₄ or MgSO₄.[5] Swirl and let it stand for at least 15 minutes. The drying agent should appear free-flowing, not clumped together.
-
Isolation & Purification: Decant or filter the dried organic solution away from the drying agent. Remove the solvent under reduced pressure. Purify the crude product, preferably by recrystallization.
Protocol 3: Deactivated Silica Gel Chromatography
Objective: To perform column chromatography while suppressing on-column hydrolysis.
Step-by-Step Methodology:
-
Solvent System Preparation: Prepare your desired chromatography eluent (e.g., 95:5 Hexane:Ethyl Acetate). To this solvent system, add 0.5-1.0% triethylamine (Et₃N) by volume.[8] The triethylamine acts as a mobile base that neutralizes the acidic sites on the silica surface.
-
Column Packing: Pack the column using the base-deactivated eluent.
-
Sample Loading & Elution: Load your sample and elute the column with the base-deactivated solvent system.
-
Fraction Analysis: Monitor the fractions by TLC and combine the appropriate fractions containing your pure product.
-
Solvent Removal: When removing the solvent on a rotary evaporator, be aware that the high-boiling triethylamine may remain with your product. It can often be removed by placing the sample under high vacuum for an extended period.
Part 3: Data Summaries & Visual Guides
Diagrams
Caption: Recommended anhydrous workup workflow.
Tables
Table 1: Comparison of Common Anhydrous Drying Agents
| Drying Agent | Chemical Formula | Capacity | Speed | Notes |
|---|---|---|---|---|
| Sodium Sulfate | Na₂SO₄ | High | Slow | Neutral, inexpensive, and generally useful. Forms clumps when saturated. |
| Magnesium Sulfate | MgSO₄ | High | Fast | Slightly acidic, but very effective and fast-acting. A fine powder with high surface area. [9] |
| Calcium Chloride | CaCl₂ | High | Fast | Highly efficient but can form complexes with amines, alcohols, and ketones. Avoid using for imine workups . |
| Molecular Sieves | (e.g., 4Å) | High | Fast | Excellent for scavenging water but can be more expensive and require activation by heating. [2][9]|
Table 2: pH Guide for Aqueous Washes During Imine Workup
| Aqueous Solution | Approximate pH | Effect on Imine Stability | Recommendation |
|---|---|---|---|
| Dilute HCl (0.1 M) | 1 | Promotes Rapid Hydrolysis | AVOID |
| Water (Deionized) | ~5.5 - 7 | Can Promote Hydrolysis | Use with caution; prefer basic washes. |
| Brine (Sat. NaCl) | ~7 | Neutral | Recommended for a final wash to remove bulk water before drying. |
| Sat. NaHCO₃ | ~8.3 | Suppresses Hydrolysis | RECOMMENDED for neutralizing acid. |
| Sat. Na₂CO₃ | ~11.6 | Suppresses Hydrolysis | Effective, but higher basicity may not be necessary. |
References
-
Master Organic Chemistry. (n.d.). Hydrolysis of imines to give ketones (or aldehydes). Retrieved from [Link]
-
Master Organic Chemistry. (2022). Imines - Properties, Formation, Reactions, and Mechanisms. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis and Analysis of a Versatile Imine for the Undergraduate Organic Chemistry Laboratory. Request PDF. Retrieved from [Link]
-
OperaChem. (2024). Imine formation-Typical procedures. Retrieved from [Link]
-
ResearchGate. (2015). What is the influence of the pH on imine formation in a water solution? Retrieved from [Link]
-
Dash, A. C., Dash, B., & Praharaj, S. (1981). Hydrolysis of imines: kinetics and mechanism of spontaneous acid-, base-, and metal ion-induced hydrolysis of N-salicylidene-2-aminothiazole. Journal of the Chemical Society, Dalton Transactions, (7), 2063-2069. Retrieved from [Link]
-
Kumar, A., & Gupta, G. (2018). Recent advances in the chemistry of imine-based multicomponent reactions (MCRs). RSC Advances, 8(23), 12551-12581. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 12.3: Reaction with Primary Amines to form Imines. Retrieved from [Link]
-
Reddit. (2016). How do you work-up or isolate imine products? r/chemistry. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Using drying agents. Retrieved from [Link]
-
ResearchGate. (2015). What are the conditions used for schiff base reaction? Retrieved from [Link]
-
ResearchGate. (2019). How to prevent HCl from attacking in situ synthesized imine material? Retrieved from [Link]
-
YouTube. (2022). Schiff Base Reaction-Mechanism, Rxn setup and Application. Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Recent advances in the chemistry of imine-based multicomponent reactions (MCRs) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. Imine formation-Typical procedures - operachem [operachem.com]
- 10. youtube.com [youtube.com]
Technical Support Center: Purification of Crude 3,4-Dimethyl-N-(4-fluorobenzylidene)aniline
Welcome to the technical support guide for the purification of 3,4-Dimethyl-N-(4-fluorobenzylidene)aniline. This document is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this Schiff base in high purity. We will move beyond standard protocols to address the specific, practical issues that can arise during purification, providing not just solutions but the underlying chemical principles to empower your experimental decisions.
The synthesis of an imine, or Schiff base, via the condensation of an amine and an aldehyde is a classic, reversible reaction.[1][2] The primary challenge in purifying the resulting this compound lies in the lability of the imine (C=N) bond, which is susceptible to hydrolysis, particularly under acidic conditions.[3][4] This guide provides a systematic approach to troubleshooting common purification hurdles.
Part 1: Troubleshooting Guide - From Crude Solid to Pure Crystal
This section addresses the most common problems encountered after the initial synthesis. We adopt a question-and-answer format to directly tackle specific experimental observations.
Scenario 1: My crude product is an oil or a low-melting solid that fails to crystallize.
Question: I've removed the reaction solvent, but the product is a persistent oil or waxy solid. Attempts to induce crystallization by scratching or cooling have failed. What is the cause and how can I proceed?
Answer: This is typically caused by the presence of unreacted starting materials (3,4-dimethylaniline and 4-fluorobenzaldehyde) or residual solvent, which act as impurities that depress the melting point and inhibit the formation of a stable crystal lattice. The melting point of pure this compound is reported as 49-53 °C.
Recommended Actions:
-
Confirm Impurities via TLC: Before proceeding, run a Thin-Layer Chromatography (TLC) analysis.
-
Stationary Phase: Standard silica gel plate.
-
Mobile Phase: Start with a 9:1 Hexane:Ethyl Acetate mixture.[5]
-
Visualization: UV lamp (254 nm).
-
Expected Results: You will likely see three spots:
-
3,4-Dimethylaniline (Starting Material): A relatively polar spot (lower Rf).
-
4-Fluorobenzaldehyde (Starting Material): A moderately polar spot.
-
Product Imine: The least polar spot (highest Rf).
-
If the spots are poorly resolved, adjust the solvent system (e.g., 8:2 or 7:3 Hexane:Ethyl Acetate).
-
-
-
Purification Strategy Decision: Based on the TLC, choose your path.
-
Option A: Recrystallization (Preferred if a solid can be obtained). This is the most efficient method for removing small amounts of impurities.
-
Option B: Column Chromatography (Necessary for oils or highly impure samples). This method is more robust for separating components with different polarities but carries a risk of product decomposition.[6]
-
dot
Caption: Decision workflow for purification.
Scenario 2: My yield is high, but the product decomposes during silica gel column chromatography.
Question: My TLC showed a good product spot, but after running a silica gel column, the collected fractions show starting materials, and my overall yield of the imine has dropped significantly. Why did this happen?
Answer: This is a classic problem when purifying Schiff bases. The imine bond is susceptible to acid-catalyzed hydrolysis.[3][7] Standard silica gel is inherently acidic (pKa ≈ 4-5) and contains surface silanol groups (Si-OH) that readily protonate the imine nitrogen, facilitating nucleophilic attack by trace water molecules and leading to decomposition back to the starting aniline and aldehyde.[6][8]
dot
Caption: Troubleshooting workflow for column chromatography.
Detailed Protocols for Mitigation:
-
Protocol 2.1: Column Chromatography on Neutralized Silica Gel
-
Prepare Eluent: Prepare your mobile phase (e.g., Hexane:Ethyl Acetate) and add 1% triethylamine (TEA) by volume. For example, to 500 mL of eluent, add 5 mL of TEA.[8][9]
-
Pack Column: Pack the column using the TEA-containing eluent. This deactivates the acidic sites on the silica.
-
Load Sample: Dissolve your crude product in a minimum amount of dichloromethane or the eluent and load it onto the column.
-
Elute: Run the column as usual with the TEA-containing eluent. The TEA will co-elute but is highly volatile and can be easily removed under vacuum.
-
-
Protocol 2.2: Column Chromatography on Alumina
-
Select Alumina: Choose neutral or basic alumina (Activity Grade I, II, or III). Neutral alumina is generally a safe starting point.
-
Develop TLC: Run a test TLC on an alumina plate to determine the appropriate solvent system. The polarity requirements may differ from silica.
-
Pack and Elute: Pack and run the column as you would with silica, but using the alumina-optimized eluent. Alumina completely avoids the issue of silica acidity.[8]
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the best method for recrystallizing this compound?
A1: Recrystallization is highly effective if your crude product is mostly the desired imine and can be solidified. The key is selecting an appropriate solvent. For a good recrystallization solvent, the compound should be highly soluble at the solvent's boiling point and poorly soluble at low temperatures (0-4 °C).[10]
A published procedure for this specific molecule successfully uses methanol for recrystallization.[11] Ethanol is also a very common and effective choice for N-benzylideneanilines.[5][12] If single-solvent systems fail, a solvent-pair system (e.g., Ethanol/Water or Dichloromethane/Hexane) can be employed.
Protocol for Solvent Screening:
-
Place ~20-30 mg of your crude solid into several small test tubes.
-
To each tube, add a different solvent (see Table 1) dropwise at room temperature until the solid just dissolves. If it dissolves easily at room temperature, the solvent is not suitable.
-
If it is insoluble at room temperature, heat the mixture to the solvent's boiling point. If it dissolves, it is a potential candidate.
-
Cool the dissolved solution in an ice bath. The best solvent is the one that produces a large amount of crystalline precipitate upon cooling.
| Solvent | Boiling Point (°C) | Polarity | Suitability for Schiff Bases |
| Methanol | 65 | Polar | Excellent. Reported for this compound.[11] |
| Ethanol (95%) | 78 | Polar | Excellent. A very common choice.[12] |
| Isopropanol | 82 | Polar | Good alternative to ethanol. |
| Hexane/Heptane | 69 / 98 | Non-polar | Likely poor solubility. Best used as an anti-solvent. |
| Ethyl Acetate | 77 | Mid-polar | May have high solubility even when cold. |
| Dichloromethane | 40 | Mid-polar | Often too good a solvent; best for solvent-pair. |
| Water | 100 | Very Polar | Insoluble. Risk of hydrolysis if heated for long periods. |
| Table 1: Recrystallization Solvent Selection Guide. Schiff bases are typically soluble in polar organic solvents like alcohols.[13] |
Q2: What are the key analytical techniques to confirm the identity and purity of my final product?
A2: A combination of techniques should be used to unambiguously confirm the structure and assess the purity of your this compound.
-
Melting Point: The sharpest melting point range within the literature value (49-53 °C) indicates high purity. A broad or depressed melting point suggests the presence of impurities.
-
FT-IR Spectroscopy: Look for the characteristic C=N (imine) stretching frequency, typically found in the 1630-1690 cm⁻¹ region. The absence of a broad O-H stretch (from water or unreacted carbinolamine intermediate) and a strong C=O stretch (~1700 cm⁻¹, from 4-fluorobenzaldehyde) is crucial.
-
¹H NMR Spectroscopy: The most definitive tool. Key signals to look for are:
-
A singlet for the imine proton (-CH=N-), typically downfield around 8.0-8.5 ppm.
-
Aromatic protons from both rings (check for correct integration and splitting patterns).
-
Two singlets for the two methyl (-CH₃) groups on the aniline ring, around 2.2-2.4 ppm.
-
The absence of the aldehyde proton from 4-fluorobenzaldehyde (~9.9 ppm) and the broad -NH₂ protons from 3,4-dimethylaniline (~3.5-4.5 ppm).
-
-
¹³C NMR Spectroscopy: The imine carbon (-C=N-) will have a characteristic chemical shift in the 150-165 ppm range.
-
Elemental Analysis: Provides the percentage composition of C, H, and N, which should match the calculated values for the molecular formula C₁₅H₁₄FN.[11]
Q3: Can I use an aqueous wash (e.g., dilute HCl or NaHCO₃) to remove starting materials?
A3: This is a high-risk strategy that is generally not recommended for crude imine purification.
-
Acid Wash (e.g., dilute HCl): While an acid wash would effectively protonate and remove the unreacted basic 3,4-dimethylaniline, it would also rapidly catalyze the hydrolysis of your desired imine product, leading to significant yield loss.[7][14]
-
Base Wash (e.g., NaHCO₃): A mild base wash is less likely to cause harm but is also less effective. It could potentially remove trace acidic impurities but will not remove unreacted aniline or aldehyde.
Stick to non-hydrolytic methods like recrystallization and neutralized/non-acidic chromatography for the best results.
References
-
ResearchGate. (n.d.). Solubility Test of Schiff base Ligands [Data set]. Retrieved from [Link]
-
ResearchGate. (n.d.). Solubility test of the Schiff base ligand and its metal(II) complexes [Data set]. Retrieved from [Link]
-
He, Y., et al. (2023). Solubility of the Schiff Base Ligand and the Organoaluminum Supported by the Ligand in Pure Solvents: Characterization, Determination, Analysis, and Model Correlation. Journal of Chemical & Engineering Data, 68(12), 3411–3422. [Link]
-
ResearchGate. (n.d.). Solubility of the Schiff base and the M(III) complexes [Data set]. Retrieved from [Link]
-
ResearchGate. (2015). Is it possible to purify imine using column chromatography? [Forum discussion]. Retrieved from [Link]
-
ResearchGate. (2016). How to isolate Imine by column chromatography? [Forum discussion]. Retrieved from [Link]
-
JoVE. (2022). Hydrolysis of a Ni-Schiff-Base Complex Using Conditions Suitable for Retention of Acid-labile Protecting Groups. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of N-benzylideneaniline. Retrieved from [Link]
- Misra, P., Mishra, B., & Behera, G. (1990). Hydrolysis of Schiff bases, 1. Kinetics and mechanism of spontaneous, acid, and base hydrolysis of N-(2/4-hydroxybenzylidene)-2-aminobenzothiazoles. International Journal of Chemical Kinetics, 22(7), 691-703.
-
ResearchGate. (2016). How to separate imine from reaction mixture? [Forum discussion]. Retrieved from [Link]
-
IOSR Journal. (n.d.). Synthesis and Study of Schiff Base Ligands. Retrieved from [Link]
-
Fabbrizzi, L., & Foti, F. (2020). Beauty in Chemistry: Making Artistic Molecules with Schiff Bases. The Journal of Organic Chemistry, 85(24), 15836–15850. [Link]
-
Reeves, R. L. (1962). On the Mechanism of Schiff Base Formation and Hydrolysis. Journal of the American Chemical Society, 84(17), 3332–3337. [Link]
-
Beijing Institute of Technology. (2023). Solubility of the Schiff Base Ligand and the Organoaluminum Supported by the Ligand in Pure Solvents: Characterization, Determination, Analysis, and Model Correlation. Retrieved from [Link]
-
Reddit. (2017). Purification of an imine/methods on using alumina. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]
-
Jin, J., et al. (2012). N-[(E)-4-Fluorobenzylidene]-3,4-dimethylaniline. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o2415. [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). N-(4-Fluorobenzylidene)aniline. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl)-. Retrieved from [Link]
-
ResearchGate. (2018). Synthesis, growth and characterization of benzylideneaniline compounds: N-(4-bromobenzylidene)-4-fluoroaniline and N-(4-bromobenzylidene)-4-methoxyaniline. Retrieved from [Link]
-
Course Hero. (2020). Experimental Procedures Preparation of N,N-dimethyl-4-nitrosoaniline. Retrieved from [Link]
- Google Patents. (2017). CN106631715A - Preparation method of 3-chloro-4-(3-fluorobenzyloxy) aniline.
-
ResearchGate. (2015). Can anyone help me to find a procedures for recrystallize aniline-HCl? [Forum discussion]. Retrieved from [Link]
- Google Patents. (2013). CN102952021B - Synthesis method of 3,4-dimethylaniline.
- Google Patents. (1979). US4145364A - Preparation of fluorinated anilines.
-
Wikipedia. (n.d.). Dimethylaniline. Retrieved from [Link]
- Google Patents. (2006). US7154006B2 - Preparation of fluorinated anilines.
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Technical Support Center: Navigating the Scale-Up Synthesis of Substituted Anilines
Welcome to the Technical Support Center dedicated to addressing the complex challenges encountered during the scale-up synthesis of substituted anilines. These versatile building blocks are fundamental to the pharmaceutical, agrochemical, and materials science industries. However, transitioning their synthesis from the laboratory bench to a production environment often introduces a host of issues that can impact yield, purity, and process safety.
This guide is structured to provide direct, actionable advice for researchers, process chemists, and drug development professionals. We will explore common problems in a troubleshooting format, answer frequently asked questions, and provide detailed protocols to ensure your scale-up is both successful and safe.
Part 1: Troubleshooting Guide for Scale-Up Synthesis
Scaling up a chemical synthesis is not merely about using larger flasks and more reagents; it involves a fundamental shift in managing mass and heat transfer, reaction kinetics, and downstream processing. Below are common issues encountered during the scale-up of aniline syntheses, such as nitroarene reductions and Buchwald-Hartwig aminations, along with their causes and solutions.
Issue 1: Incomplete Conversion or Stalled Reaction
Symptom: Reaction monitoring (e.g., via HPLC, GC-MS) shows a significant amount of starting material remaining after the expected reaction time, with the conversion rate plateauing.
Potential Causes & Solutions:
-
Poor Mass Transfer/Mixing: Inadequate agitation in large reactors can lead to poor contact between reactants, catalysts, and reagents, especially in heterogeneous reactions (e.g., catalytic hydrogenation with Pd/C). The stirrer's design and speed may not be sufficient for the increased volume and viscosity.[1]
-
Diagnostic: Visually inspect mixing if possible. Check for catalyst settling or slurry thickening.
-
Solution: Increase the agitation speed or use a reactor equipped with a more efficient mechanical stirrer (e.g., an impeller designed for solid suspensions). Ensure baffles are present in the reactor to improve mixing.
-
-
Inefficient Heat Transfer: Poor heat distribution can create cold spots within the reactor, slowing down the reaction rate in those areas.[1]
-
Diagnostic: Use multiple temperature probes to map the thermal profile of the reactor.
-
Solution: Improve agitation. Ensure the heating mantle or jacket provides uniform heating. For highly endothermic or slow-to-initiate reactions, verify that the heating system has the capacity for the larger volume.
-
-
Catalyst Deactivation: The catalyst may be poisoned by impurities present in starting materials or solvents, which become more significant at a larger scale.[2] Sintering (catalyst particles clumping at high temperatures) or coking can also reduce active sites.
-
Diagnostic: Analyze starting materials for known catalyst poisons (e.g., sulfur, halides).[3] If possible, analyze the spent catalyst.
-
Solution: Use higher purity, scale-up-grade reagents and solvents. Perform a catalyst screen to find a more robust catalyst. If poisoning is suspected, a "guard bed" can sometimes be used to trap impurities before they reach the main catalyst bed.[3]
-
Troubleshooting Workflow: Low Conversion
Below is a generalized workflow for diagnosing low conversion in a scaled-up reaction.
Caption: A decision-making workflow for troubleshooting low reaction conversion.
Issue 2: Poor Selectivity & High Impurity Profile
Symptom: The desired substituted aniline is produced, but significant quantities of byproducts are observed. This can include over-alkylation, dimerization, regioisomers, or products from side reactions.[4][5]
Potential Causes & Solutions:
-
Poor Thermal Control & Hot Spots: Many aniline syntheses, especially nitroarene hydrogenations, are highly exothermic.[6] Poor heat dissipation on a large scale can lead to temperature spikes, promoting side reactions like over-hydrogenation or decomposition.[7]
-
Diagnostic: Closely monitor the internal reaction temperature during reagent addition and throughout the reaction. A sudden, sharp increase is a key indicator.
-
Solution: Slow down the rate of addition for key reagents (e.g., hydrogen, reducing agents).[8] Ensure the reactor's cooling system is adequate for the heat output of the reaction. Start the reaction at a lower temperature to create a larger safety margin.[6]
-
-
Incorrect Stoichiometry or Reagent Addition: Localized high concentrations of a reagent, due to slow mixing, can favor side reactions. For instance, in a Buchwald-Hartwig amination, improper base concentration can lead to side reactions.[1]
-
Diagnostic: Review the process logs for any deviations in reagent charging.
-
Solution: Add reagents sub-surface to improve dispersion. For critical reagents, use a syringe pump for controlled, slow addition.
-
-
Oxygen Contamination: For oxygen-sensitive reactions like the Buchwald-Hartwig amination, leaks in a large-scale setup can introduce oxygen, which can promote side reactions like the homocoupling of boronic acids or catalyst decomposition.[1][6]
-
Diagnostic: Check all seals and joints of the reactor.
-
Solution: Ensure a robust inert atmosphere is maintained through proper nitrogen or argon purging and blanketing.[9]
-
Data Presentation: Impurity Control in Aniline Synthesis
| Impurity Type | Common Cause | Synthetic Method | Control Strategy |
| Over-hydrogenated Products (e.g., cyclohexylamines) | High temperature, high H₂ pressure, prolonged reaction time | Catalytic Hydrogenation | Optimize temperature and pressure; monitor reaction closely and stop upon completion.[10] |
| Homocoupling Byproducts (e.g., biaryls) | Oxygen contamination, inappropriate base selection | Buchwald-Hartwig, Suzuki Coupling | Maintain a strict inert atmosphere; screen different bases and optimize stoichiometry.[1] |
| Regioisomers | Poor directing group control, high temperature | Electrophilic Substitution | Protect the amine group (e.g., via acetylation) to control regioselectivity.[11] |
| Genotoxic Impurities (e.g., residual starting materials) | Incomplete reaction, inefficient purification | All methods | Drive reaction to completion; develop a robust purification method (e.g., crystallization, chromatography).[12][13] |
Issue 3: Work-up and Purification Challenges
Symptom: Difficulty isolating the product in high purity. Common issues include persistent emulsion formation during aqueous extraction, product oiling out instead of crystallizing, or high levels of residual catalyst in the final product.
Potential Causes & Solutions:
-
Emulsion Formation: The presence of fine particulate matter (like a catalyst) or amphiphilic impurities can stabilize emulsions during liquid-liquid extractions.
-
Solution: Ensure complete removal of the catalyst by filtering through a pad of celite before work-up. Adding brine can help break emulsions by increasing the ionic strength of the aqueous phase.
-
-
Crystallization Failure: The presence of impurities can inhibit crystallization, causing the product to remain as an oil.
-
Solution: If direct crystallization fails, consider purification by column chromatography first to remove impurities.[5] Then, attempt crystallization with the purified material. A thorough solvent screen for crystallization is also recommended.
-
-
High Residual Palladium: Palladium catalysts can sometimes be challenging to remove completely, which is critical for pharmaceutical applications.[1]
-
Solution: Multiple crystallizations are often effective at purging residual metals.[1] Treatment of the product solution with activated carbon or specialized metal scavengers can also be employed.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up a nitroarene reduction? A1: The catalytic hydrogenation of nitroaromatics is highly exothermic and can pose a significant thermal runaway hazard.[6] Failure to control the reaction temperature can lead to a dangerous build-up of pressure, potentially causing an explosion.[14] Additionally, many palladium-on-carbon catalysts can be pyrophoric, especially when dry and exposed to air.[1] Always handle such catalysts under an inert atmosphere. A thorough process safety review, including hazard and operability (HAZOP) studies, is essential before any scale-up.
Q2: How do I choose the right solvent for a scale-up reaction? A2: While a solvent might work well on a lab scale, at a larger scale, factors like cost, safety (flammability), environmental impact, and ease of removal become critical. The ideal solvent should fully dissolve the reactants, be compatible with the reaction conditions, have a boiling point that allows for easy removal without product degradation, and facilitate product isolation (e.g., by promoting crystallization).
Q3: How can I minimize the formation of genotoxic impurities? A3: Genotoxic impurities are a major concern in pharmaceutical synthesis.[12] Minimizing their formation involves a multi-pronged approach:
-
Process Optimization: Design the synthesis to avoid reagents known to be genotoxic. Optimize reaction conditions (temperature, stoichiometry) to minimize side reactions that could produce them.
-
Impurity Profiling: Thoroughly analyze your product at each stage to understand the impurity profile.[13][15][16] This allows for the identification and tracking of potential genotoxic impurities.
-
Purification: Develop robust purification methods specifically designed to remove identified genotoxic impurities to levels compliant with regulatory guidelines (e.g., ICH M7).[17]
Q4: What are the advantages of continuous flow chemistry for aniline synthesis? A4: Continuous flow reactors offer significant advantages for scaling up aniline synthesis, particularly for highly exothermic reactions. Their high surface-area-to-volume ratio allows for superior heat transfer, greatly reducing the risk of thermal runaways.[18] Flow chemistry also allows for better control over reaction parameters, which can lead to higher yields and selectivity. It can also enable the use of reaction conditions (e.g., high pressure or temperature) that are difficult or unsafe to achieve in large batch reactors.[19]
Part 3: Experimental Protocols
Protocol: Catalyst Filtration and Recovery in a Large-Scale Hydrogenation
This protocol outlines a general procedure for safely removing a pyrophoric catalyst like Palladium on Carbon (Pd/C) after a large-scale hydrogenation reaction.
Safety First: Always wear appropriate Personal Protective Equipment (PPE). The catalyst must be kept wet at all times to prevent ignition upon exposure to air.
-
Reaction Cooldown and Inerting:
-
Once the reaction is complete, cool the reactor to room temperature.
-
Carefully vent the excess hydrogen gas from the reactor headspace.
-
Purge the reactor headspace multiple times with nitrogen or argon to ensure an inert atmosphere.
-
-
Catalyst Quenching (Optional but Recommended):
-
While the reaction mixture is still under an inert atmosphere, slowly add a small amount of water to the slurry. This helps to further deactivate the catalyst surface.
-
-
Filtration Setup:
-
Set up a filtration apparatus (e.g., a large Büchner funnel or a filter press) in a well-ventilated fume hood.
-
Place a pad of celite (or a similar filter aid) approximately 1-2 inches thick over the filter paper.
-
Pre-wet the celite pad with the reaction solvent under a gentle nitrogen stream. This prevents the catalyst from coming into contact with air on a dry surface.
-
-
Filtration:
-
Transfer the reaction slurry to the filtration apparatus via a cannula or by carefully pouring under a continuous nitrogen blanket.
-
Crucially, do not allow the catalyst cake to go dry on the filter. Keep the surface of the cake covered with solvent at all times.
-
Wash the catalyst cake with several portions of fresh, deoxygenated solvent to recover any adsorbed product.
-
-
Catalyst Handling and Storage:
-
Once filtration is complete, carefully transfer the wet catalyst cake into a container clearly labeled "Wet Pyrophoric Catalyst."
-
The container should be filled with water for storage before disposal or potential regeneration. Never store the catalyst dry.
-
Part 4: Visualization of Side Reactions
Byproduct Formation in Buchwald-Hartwig Amination
The following diagram illustrates the desired C-N bond formation and common side reactions that can reduce yield during a Buchwald-Hartwig amination.
Caption: Desired vs. side reaction pathways in Buchwald-Hartwig amination.
References
- Technical Support Center: Managing Exothermic Reactions in Aniline Synthesis - Benchchem. (URL: )
-
Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia. Organic Process Research & Development. (URL: [Link])
- Troubleshooting side reactions in the N-alkyl
- optimization of reaction conditions for aniline synthesis - Benchchem. (URL: )
-
Large-scale reductive amination and synthesis applications - ResearchGate. (URL: [Link])
- Challenges in the scale-up synthesis of 4-(Furan-2-yl)aniline hydrochloride - Benchchem. (URL: )
-
Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol. Organic Process Research & Development. (URL: [Link])
- Catalyst deactivation and regeneration of aniline phosph
- Technical Support Center: Scaling Up Lithium-Aniline Reactions - Benchchem. (URL: )
-
Technical Considerations for Scale-Up of Imine-Reductase-Catalyzed Reductive Amination: A Case Study - Research Explorer - The University of Manchester. (URL: [Link])
-
Technical Considerations for Scale-Up of Imine-Reductase-Catalyzed Reductive Amination: A Case Study | Semantic Scholar. (URL: [Link])
-
Recent Advances and Outlook for the Isosteric Replacement of Anilines - ACS Publications. (URL: [Link])
-
Imine Reductases and Reductive Aminases in Organic Synthesis | ACS Catalysis. (URL: [Link])
- A Comprehensive Technical Guide to the Synthesis of Substituted Anilines - Benchchem. (URL: )
-
Aniline - Wikipedia. (URL: [Link])
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow - ChemRxiv. (URL: [Link])
-
Deactivation kinetics in the hydrogenation of nitrobenzene to aniline on the basis of a coke formation kinetics — investigations in an isothermal catalytic wall reactor | Request PDF - ResearchGate. (URL: [Link])
- Troubleshooting common issues in aniline phosph
- "troubleshooting low yield in N-(2-Heptyl)aniline synthesis" - Benchchem. (URL: )
-
Spin Migration-Driven Synergy in a Fe–Ba Dual-Atom Catalyst for Nitroaromatic Reduction. Journal of the American Chemical Society. (URL: [Link])
-
(PDF) IMPURITY PROFILING: AN EMERGING APPROACH FOR PHARMACEUTICALS *Corresponding Author - ResearchGate. (URL: [Link])
-
Impurity Profiling In Pharmaceuticals: A Review. (URL: [Link])
-
Catalyst deactivation Common causes - AmmoniaKnowHow. (URL: [Link])
-
The Buchwald–Hartwig Amination After 25 Years - ResearchGate. (URL: [Link])
-
What Causes Catalyst Deactivation And Poisoning? - Chemistry For Everyone - YouTube. (URL: [Link])
-
Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance - Biotech Spain. (URL: [Link])
-
Anilines: Reactions, Reaction Mechanisms and FAQs - Allen. (URL: [Link])
-
(PDF) Aniline - Catalysis and Chemical Engineering. - ResearchGate. (URL: [Link])
-
Reactions for making widely used aniline compounds break norms of synthesis. (URL: [Link])
-
Impurity Profiling for Pharmaceutical Product by using Different Analytical Techniques: An Overview - JOCPR. (URL: [Link])
-
Impurity Profiling for Pharmaceutical Product by using Different Analytical Techniques: An Overview. (URL: [Link])
- Overcoming challenges in the synthesis of substituted quinolines - Benchchem. (URL: )
-
Toward High Selectivity Aniline Synthesis Catalysis at Elevated Temperatures. (URL: [Link])
-
Highly Selective Catalytic Reduction of Nitro- to Azoarenes under Ambient Conditions. (URL: [Link])
-
Towards a sustainable synthesis of aniline-derived amides using an indirect chemoenzymatic process: challenges and successes - RSC Publishing. (URL: [Link])
-
Safety and Process Intensification of Catalytic Reduction of 4-Nitophenol Using Sodium Borohydride in Flow Microreactor System - MDPI. (URL: [Link])
-
Runaway Reaction Hazards in Processing Organic Nitro Compounds - ACS Publications. (URL: [Link])
-
Successfully Reduce Process Safety Events — Part 1. (URL: [Link])
- Common side reactions in the synthesis of 3-Anilino-1,3-diphenylpropan-1-one - Benchchem. (URL: )
- Managing reaction temperature for stable aniline deriv
-
Toward High Selectivity Aniline Synthesis Catalysis at Elevated Temperatures | Industrial & Engineering Chemistry Research - ACS Publications. (URL: [Link])
-
Realizing the Continuous Chemoenzymatic Synthesis of Anilines Using an Immobilized Nitroreductase | ACS Sustainable Chemistry & Engineering - ACS Publications. (URL: [Link])
-
Reactions of Aniline - Chemistry Steps. (URL: [Link])
-
(PDF) Inline purification in continuous flow synthesis – opportunities and challenges. (URL: [Link])
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Technical Support Center: The Critical Role of pH in Schiff Base Chemistry
Welcome to the technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth answers, troubleshooting guides, and detailed protocols concerning the pivotal role of pH in the formation and stability of Schiff bases (imines).
Frequently Asked Questions (FAQs)
This section addresses the most common high-level questions regarding pH in Schiff base reactions.
Q1: What is the fundamental role of pH in Schiff base formation?
The formation of a Schiff base is a reversible, acid-catalyzed condensation reaction between a primary amine and a carbonyl compound (aldehyde or ketone). The reaction proceeds in two main stages: the initial nucleophilic addition to form a carbinolamine intermediate, and the subsequent acid-catalyzed dehydration of this intermediate to yield the imine.[1] pH control is paramount because it governs a delicate balance between two opposing requirements: ensuring the amine is a sufficiently strong nucleophile and ensuring the carbonyl group is sufficiently activated for attack.
Q2: Why is a mildly acidic pH (typically 4-6) considered optimal?
A mildly acidic environment represents the "sweet spot" for Schiff base synthesis. This pH range provides a sufficient concentration of protons to catalyze the rate-determining step—the dehydration of the carbinolamine intermediate.[1][2] At the same time, the pH is not so low as to excessively protonate the primary amine, which must remain in its neutral, nucleophilic form (R-NH₂) to initiate the reaction.[1][3] The characteristic bell-shaped curve of reaction rate versus pH, a hallmark of this reaction, has its maximum in this range because it is the optimal compromise between carbonyl activation and amine nucleophilicity.[4]
Q3: What is the detrimental effect of very low pH (<4)?
At a very low pH, the concentration of acid is excessively high. While this environment is excellent for catalyzing the dehydration step, it severely inhibits the initial nucleophilic attack. Primary amines are basic and will be almost completely protonated to form their non-nucleophilic ammonium conjugate acids (R-NH₃⁺).[1][2] With the amine effectively removed from the reaction, the equilibrium cannot proceed towards the carbinolamine intermediate, and the overall reaction rate plummets.[1]
Q4: What is the detrimental effect of neutral or high pH (>7)?
Under neutral or alkaline conditions, the primary amine is fully deprotonated and highly nucleophilic. However, the reaction stalls at the second stage. The dehydration of the carbinolamine intermediate to form the final imine requires acid catalysis to protonate the hydroxyl group, turning it into a good leaving group (H₂O).[5][6] In the absence of a sufficient proton source at neutral or high pH, this dehydration step becomes extremely slow and becomes the rate-limiting step of the overall reaction, leading to poor yields of the final Schiff base.[5][6]
Q5: How does pH influence the stability and hydrolysis of Schiff bases?
The formation of a Schiff base is a reversible reaction.[1] Consequently, the imine bond is susceptible to hydrolysis back to its parent amine and carbonyl components. This hydrolysis is catalyzed by both acid and base.
-
Acidic Hydrolysis (pH < 7): In acidic aqueous solutions, the imine nitrogen is protonated, making the imine carbon highly electrophilic and susceptible to attack by water. This pathway is often rapid.[7]
-
Basic Hydrolysis (pH > 8): In basic media, the rate-determining step is typically the direct attack of a hydroxide ion on the imine carbon.[7] Most Schiff bases exhibit their greatest stability against hydrolysis in the neutral to slightly alkaline pH range, with one study of several aromatic Schiff bases showing a minimal hydrolysis rate in the alkaline region (pH > 8.96).[7]
Data Presentation & Guidelines
The optimal pH for a given reaction is dependent on the electronic properties and basicity of the specific amine and carbonyl reactants. The pKa of the amine is a crucial factor; less basic amines (like aromatic amines) require less acidic conditions to avoid full protonation compared to more basic aliphatic amines.
| Amine Type | Carbonyl Type | Typical Optimal pH Range | Rationale & Causality |
| Aromatic Amine (e.g., Aniline) | Aromatic Aldehyde (e.g., Benzaldehyde) | 4.0 - 5.5 | Aromatic amines are weakly basic (pKa of aniline is ~4.6). The pH must be low enough to catalyze dehydration but not so low that it protonates the already weak base. This is the classic range cited in literature.[2][4] |
| Aliphatic Amine (e.g., Cyclohexylamine) | Aromatic Aldehyde (e.g., Benzaldehyde) | 5.0 - 6.5 | Aliphatic amines are significantly more basic (pKa of cyclohexylamine is ~10.6). A slightly higher pH can be tolerated as a larger fraction of the amine remains nucleophilic even in mildly acidic conditions. |
| Aromatic Amine (e.g., Aniline) | Aliphatic Aldehyde (e.g., Acetaldehyde) | 4.5 - 6.0 | Aliphatic aldehydes are more prone to side reactions like aldol condensations, especially under basic conditions. A well-controlled acidic pH helps favor the desired imine formation. Schiff bases from aliphatic aldehydes are also generally less stable.[1] |
| Aliphatic Amine (e.g., Cyclohexylamine) | Aliphatic Aldehyde (e.g., Acetaldehyde) | 6.0 - 7.5 | With a highly basic amine and a reactive aldehyde, the reaction can often proceed efficiently under near-neutral conditions, minimizing the risk of amine protonation while still relying on trace acid or even water to facilitate the final dehydration. |
In-Depth Troubleshooting Guide
Problem 1: Low or No Product Yield
Causality: A low yield is most often a direct consequence of an unfavorable equilibrium or suboptimal pH. The reaction is reversible, and the presence of the water byproduct can drive the reaction backward.[1] If the pH is too high or too low, the reaction rate will be kinetically insignificant.
Solutions:
-
Optimize pH: The first and most critical step is to ensure the pH is within the optimal range. Perform small-scale test reactions using different weak acid catalysts (e.g., acetic acid, p-TsOH) or a buffered solvent system to find the ideal pH.
-
Remove Water: To drive the equilibrium toward the product, actively remove the water formed during the reaction.
-
Azeotropic Distillation: Use a Dean-Stark apparatus with a suitable solvent like toluene to physically remove water as it forms.
-
Dehydrating Agents: Add anhydrous magnesium sulfate (MgSO₄), sodium sulfate (Na₂SO₄), or molecular sieves directly to the reaction mixture.
-
-
Adjust Reactant Concentration: According to Le Chatelier's principle, using a slight excess (1.1-1.2 equivalents) of one reactant (typically the less expensive or more volatile one) can help push the reaction to completion.
Problem 2: Product Fails to Crystallize ("Oils Out")
Causality: "Oiling out" occurs when the Schiff base separates from the solution as a liquid phase rather than a solid crystalline material. This often happens if the product is impure (depressing its melting point) or if it has a naturally low melting point below the temperature of the crystallization solvent.
Solutions:
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-solvent interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Seed Crystals: If a small amount of pure, solid product is available, add a single tiny crystal to the cooled solution to initiate crystallization.
-
Solvent Change: The current solvent may be too good. Try triturating the oil with a non-polar solvent like hexanes or pentane, which may dissolve impurities while causing the desired product to solidify.
-
-
Purify as an Oil: If crystallization fails, proceed with purification of the oil via column chromatography. Be mindful of potential decomposition (see Problem 3).
-
Convert to a Solid Salt: If the Schiff base is stable to strong acid, bubble dry HCl gas through an anhydrous solution (e.g., in diethyl ether) or add a solution of HCl in dioxane. The resulting hydrochloride salt is often a stable, crystalline solid that can be purified by recrystallization. The free base can be regenerated later if needed.
Problem 3: Product Decomposes During Chromatographic Purification
Causality: Standard silica gel is inherently acidic and has a high surface area, creating a perfect environment for the acid-catalyzed hydrolysis of sensitive Schiff bases. If you observe streaking on a TLC plate or recover starting materials after a silica gel column, decomposition is likely occurring.
Solutions:
-
Use Deactivated Media:
-
Neutral Alumina: For your column, use neutral alumina instead of silica gel. It lacks the acidity that promotes hydrolysis.
-
Treated Silica: If silica must be used, "deactivate" it first by preparing a slurry with a small amount of a tertiary amine like triethylamine (~1%) in the eluent. This neutralizes the acidic sites.
-
-
Minimize Contact Time: Run the column as quickly as possible without sacrificing separation quality. Use a slightly more polar solvent system than you normally would to hasten elution.
-
Avoid Protic Solvents: Do not use eluents containing significant amounts of methanol or water, as these can participate in the hydrolysis on the column. Use solvent systems like hexanes/ethyl acetate or dichloromethane.
Visualizations & Diagrams
// Reactants reactants [label="R-CHO + R'-NH₂\n(Aldehyde/Ketone + Amine)"];
// Intermediates and Products protonated_amine [label="R'-NH₃⁺\n(Non-nucleophilic)", shape=ellipse, fillcolor="#FCE8E6", fontcolor="#202124"]; carbinolamine [label="R-CH(OH)-NH-R'\n(Carbinolamine Intermediate)"]; protonated_carbinolamine [label="R-CH(OH₂⁺)-NH-R'\n(Activated Intermediate)"]; product [label="R-CH=N-R' + H₂O\n(Schiff Base)"]; no_reaction_low [label="Reaction Inhibited", shape=doubleoctagon, fillcolor="#5F6368", fontcolor="#FFFFFF"]; no_reaction_high [label="Reaction Stalls", shape=doubleoctagon, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges low_ph -> reactants [style=invis]; reactants -> protonated_amine [label="Amine Protonation", color="#EA4335"]; protonated_amine -> no_reaction_low [label="Nucleophile Quenched", color="#EA4335"];
opt_ph -> reactants [style=invis]; reactants -> carbinolamine [label="1. Nucleophilic\n Attack", color="#34A853"]; carbinolamine -> protonated_carbinolamine [label="2. Acid-Catalyzed\n Protonation", color="#34A853"]; protonated_carbinolamine -> product [label="3. Dehydration", color="#34A853"];
high_ph -> reactants [style=invis]; reactants -> carbinolamine [label="Nucleophilic Attack\n(Proceeds)", color="#4285F4"]; carbinolamine -> no_reaction_high [label="Dehydration is\nRate-Limiting (Too Slow)", color="#4285F4"]; } The pH-Dependent Mechanism of Schiff Base Formation.
Detailed Experimental Protocols
Protocol 1: Systematic pH Optimization for a Novel Schiff Base Synthesis
Objective: To empirically determine the optimal acidic catalyst or pH condition for the formation of a new Schiff base from a given primary amine and carbonyl compound.
Materials:
-
Primary amine (1.0 equivalent)
-
Carbonyl compound (1.05 equivalents)
-
Anhydrous reaction solvent (e.g., Ethanol, Toluene)
-
Acid catalysts: Glacial Acetic Acid, p-Toluenesulfonic acid (p-TsOH), Pyridinium p-toluenesulfonate (PPTS)
-
Dehydrating agent (e.g., 4Å Molecular Sieves)
-
Small reaction vials (e.g., 4 mL) with stir bars
-
TLC plates, chambers, and appropriate eluent
-
LC-MS for quantitative analysis (optional)
Procedure:
-
Setup: In four separate, labeled vials, add the primary amine (e.g., 0.1 mmol, 1.0 eq) and the carbonyl compound (0.105 mmol, 1.05 eq). Add a small amount of powdered 4Å molecular sieves to each vial.
-
Solvent Addition: Add the anhydrous solvent (e.g., 1.0 mL Ethanol) to each vial.
-
Catalyst Addition:
-
Vial 1 (Control): Add no catalyst.
-
Vial 2 (Acetic Acid): Add a catalytic amount of glacial acetic acid (e.g., 0.01 mmol, 0.1 eq).
-
Vial 3 (p-TsOH): Add a catalytic amount of p-TsOH (e.g., 0.005 mmol, 0.05 eq).
-
Vial 4 (PPTS): Add a catalytic amount of PPTS (e.g., 0.01 mmol, 0.1 eq), which provides a more buffered acidic environment.
-
-
Reaction: Seal the vials and stir the reactions at a consistent temperature (start with room temperature or a slightly elevated temperature like 40-50 °C).
-
Monitoring (TLC): At regular intervals (e.g., 1, 4, and 24 hours), take a small aliquot from each reaction mixture. Spot the aliquots on a TLC plate, alongside spots of the starting amine and carbonyl. Develop the plate to visualize the consumption of starting materials and the formation of the new product spot (the Schiff base is typically less polar than the amine).
-
Analysis: Compare the TLC plates. The condition that shows the fastest consumption of starting material and the most intense, cleanest product spot is the most promising. For a more quantitative assessment, analyze the aliquots by LC-MS to determine the percent conversion in each reaction.
Protocol 2: Assay for Determining Hydrolytic Stability vs. pH via RP-HPLC
Objective: To quantify the rate of hydrolysis of a purified Schiff base across a range of pH values.
Materials:
-
Purified Schiff base
-
HPLC-grade Acetonitrile (ACN) and Water
-
Buffers:
-
pH 2.0: 0.1 M Potassium Phosphate, adjusted with HCl
-
pH 4.0: 0.1 M Acetate buffer
-
pH 7.4: 0.1 M Phosphate-buffered saline (PBS)
-
pH 9.0: 0.1 M Borate buffer
-
-
HPLC system with a C18 column and UV detector
-
Constant temperature incubator (e.g., 37 °C)
Procedure:
-
Method Development: Develop a reverse-phase HPLC (RP-HPLC) method that can resolve the Schiff base from its hydrolysis products (the parent amine and carbonyl). A typical starting point is a C18 column with a gradient elution from 10% ACN/Water to 90% ACN/Water (both with 0.1% TFA or formic acid) over 10-15 minutes. The Schiff base, being less polar, should have a longer retention time than the amine.
-
Stock Solution: Prepare a concentrated stock solution of the purified Schiff base (e.g., 10 mM) in HPLC-grade ACN or DMSO.
-
Initiate Hydrolysis:
-
Label a set of vials for each pH and time point.
-
To start the assay (T=0), add a small volume of the stock solution to each buffer to achieve a final concentration suitable for HPLC analysis (e.g., 10 µL of 10 mM stock into 990 µL of buffer for a final concentration of 100 µM). Vortex immediately.
-
Immediately inject the T=0 sample for the pH 7.4 buffer to get the initial peak area of the intact Schiff base.
-
-
Incubation: Place all the vials in the incubator set to a constant temperature (e.g., 37 °C).
-
Time-Point Sampling: At each scheduled time point (e.g., 1, 2, 4, 8, 24 hours), remove the vials for that time point from the incubator. If the reaction is fast, you may need to quench it by adding an equal volume of cold ACN.
-
HPLC Analysis: Analyze each sample by HPLC using the pre-developed method. Record the peak area of the Schiff base at each time point for each pH.
-
Data Analysis:
-
For each pH, calculate the percentage of Schiff base remaining at each time point relative to the initial peak area at T=0.
-
Plot "% Schiff Base Remaining" versus "Time" for each pH condition.
-
The pH at which the degradation curve is the flattest corresponds to the pH of maximum stability for the Schiff base under those conditions.
-
References
- Anamika, P., & Prerna, S. (2021). REVIEW ON SCHIFF BASES. World Journal of Pharmaceutical Sciences, 9(8), 133-140.
- Sykes, P. (Accessed 2024).
- Various Authors. (2018). Optimum pH range for formation of Schiff bases. Chemistry Stack Exchange.
- BenchChem. (2025). Optimizing pH conditions for Schiff base synthesis with 2-Chloro-4-(diethylamino)benzaldehyde. BenchChem Technical Support.
- Tsega, T., & De meester, J. (2024). What is the best pH for the preparation of a Schiff base from guanine and salicylaldehyde?.
- Gaballa, A. S., et al. (2007). Effect of partially aqueous solutions of different pH's on the hydrolysis rate of some Schiff bases.
- Hibbert, F., & Malana, M. A. (1996). Cyclic imine formation by intramolecular nucleophilic addition and elimination between an amino group and amide carbonyl; rate–pH profile for the reaction of 1-amino-8-trifluoroacetylaminonaphthalene to 2-trifluoromethylperimidine. Journal of the Chemical Society, Perkin Transactions 2, (4), 653-658.
- Silva, P. J. (2019). New insights into the mechanism of Schiff base synthesis from aromatic amines in the absence of acid catalyst or polar solvents. PeerJ, 7, e7970.
- Rufino, V. N., et al. (2020). Mechanisms of the formation of imines in aqueous solution and the effect of the pH: a theoretical analysis. ARKIVOC, 2020(2), 1-16.
- Moulay, A. A., Diaf, K., & Elbahri, Z. (2019). p-ANISIDINE RELEASE STUDY BY HYDROLYSIS OF SCHIFF BASES IN HOMOGENEOUS MEDIA. Journal of Chilena de Quimica, 64(1).
- Punthasee, P. (2024). Organic Chemistry 2 - Chapter 19.
- Cordes, E. H., & Jencks, W. P. (1962). On the Mechanism of Schiff Base Formation and Hydrolysis. Journal of the American Chemical Society, 84(5), 832-837.
- Various Authors. (2015). What is the influence of the pH on imine formation in a water solution?.
- Master Organic Chemistry. (2022). Imines - Properties, Formation, Reactions, and Mechanisms. Master Organic Chemistry.
- Cordes, E. H., & Jencks, W. P. (1963). The Mechanism of Hydrolysis of Schiff Bases Derived from Aliphatic Amines. Journal of the American Chemical Society, 85(18), 2843-2848.
- Zhang, Y., et al. (2023).
- Silva, P. J. (2020). New insights into the mechanism of Schiff base synthesis from aromatic amines in the absence of acid catalyst or polar solvents. PeerJ, 8, e10344.
- Klingaman, C. A., et al. (2017). HPLC-based kinetics assay facilitates analysis of systems with multiple reaction products and thermal enzyme denaturation. Analytical Biochemistry, 516, 37-47.
- Jencks, W. P. (1959). Studies on the Mechanism of Oxime and Semicarbazone Formation. Journal of the American Chemical Society, 81(2), 475-481.
- Various Authors. (2021). What is the best method for forming Schiff base of aliphatic aldehyde with 1-amino-2-methyl-propan-2-ol hydrochloride?.
- Sawant, S., et al. (2011). Preparation of Schiff base Zinc Metal complex (DMAPIMP)2Zn and Development of HPLC Chromatographic method for its analysis. Journal of Chemical and Pharmaceutical Research, 3(1), 188-198.
- Abolhasani, M. M., et al. (2016). Real-time HPLC-MS reaction progress monitoring using an automated analytical platform. Reaction Chemistry & Engineering, 1(2), 158-163.
- Klingaman, C. A., et al. (2017).
- Bridgewater College. (2022). High Performance Liquid Chromatography Monitoring Reaction Kinetics.
- Miss Adams' Chemistry. (2020). Chemical Techniques: pH Testing. YouTube.
- NCERT. (Accessed 2024). Tests for Functional Groups in Organic Compounds. NCERT.
- Lin, K., & Molander, G. A. (2017). Diisopropylammonium Bis(catecholato)
- Pierce, J. G., et al. (2021). (S)-N-(2,4-Dimethoxybenzyl)-2-((S)-2,2-dimethyl-1,3-dioxolan-4-yl)-2-hydroxyaetamide. Organic Syntheses, 98, 24-41.
- Tretyakova Lab. (2021). Organic Synthesis Protocol. YouTube.
Sources
- 1. wjpsonline.com [wjpsonline.com]
- 2. New insights into the mechanism of Schiff base synthesis from aromatic amines in the absence of acid catalyst or polar solvents [PeerJ] [peerj.com]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. echemi.com [echemi.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. researchgate.net [researchgate.net]
Recrystallization methods for obtaining high-purity 3,4-Dimethyl-N-(4-fluorobenzylidene)aniline crystals
Welcome to the technical support guide for the purification of 3,4-Dimethyl-N-(4-fluorobenzylidene)aniline. This document provides researchers, scientists, and drug development professionals with field-proven methodologies and in-depth troubleshooting advice to achieve high-purity crystalline material. The guidance herein is structured to move from established protocols to advanced problem-solving, ensuring you can navigate the common and uncommon challenges of recrystallization.
Section 1: Primary Recrystallization Protocol: The Methanol System
The most direct and validated method for purifying this compound is recrystallization from methanol.[1] This protocol is based on the principle that the target compound is highly soluble in hot methanol and significantly less soluble at lower temperatures, allowing for the selective crystallization of the pure product while impurities remain in the solvent.
Step-by-Step Methodology
-
Dissolution: Place the crude this compound solid into an Erlenmeyer flask of appropriate size (the solvent should ideally fill 1/3 to 1/2 of the flask volume). Add a magnetic stir bar.
-
Solvent Addition: In a fume hood, add the minimum amount of hot methanol required to fully dissolve the solid. Add the solvent in small portions to the heated, stirring mixture until a clear solution is achieved.
-
Scientific Rationale: Using the absolute minimum volume of hot solvent is critical for creating a supersaturated solution upon cooling, which is necessary for maximizing crystal yield.[2]
-
-
Hot Filtration (Optional): If insoluble impurities (e.g., dust, inorganic salts) are visible in the hot solution, perform a hot gravity filtration. Use a pre-heated stemless funnel and fluted filter paper to prevent premature crystallization in the funnel stem.[3]
-
Controlled Cooling: Remove the flask from the heat source, cover it with a watch glass to prevent solvent evaporation and contamination, and allow it to cool slowly to room temperature.
-
Scientific Rationale: Slow, undisturbed cooling promotes the formation of larger, more perfect crystals by allowing molecules to selectively deposit onto the growing crystal lattice, excluding impurities.[4] Rapid cooling traps impurities and leads to the formation of small, often less pure, crystals.[5]
-
-
Maximizing Yield: Once the flask has reached room temperature and crystal formation has ceased, place the flask in an ice-water bath for at least 20-30 minutes to further decrease the solubility of the compound and maximize the yield of collected crystals.[6]
-
Isolation and Washing: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold methanol to rinse away any residual soluble impurities clinging to the crystal surfaces.
-
Drying: Dry the crystals thoroughly to remove residual solvent. This can be done by leaving them under vacuum on the filter funnel, followed by drying in a vacuum oven at a temperature well below the compound's melting point.
Workflow for Standard Recrystallization
Caption: Standard workflow for methanol recrystallization.
Section 2: Frequently Asked Questions & First Principles
This section addresses fundamental questions regarding the recrystallization of this compound, providing the theoretical basis for the practical steps.
Q: Why is methanol the recommended solvent? A: A published synthetic procedure for this compound explicitly reports successful purification via double recrystallization from methanol.[1] This provides a validated starting point with a high probability of success. From a chemical principles standpoint, methanol has a moderate polarity and is a protic solvent, which aligns well with the polarity of the target imine, providing the desired solubility profile: high solubility when hot, low solubility when cold.
Q: What are the key characteristics of a good recrystallization solvent? A: An ideal solvent must satisfy several criteria.[7]
-
Solubility Gradient: It must dissolve the compound completely at its boiling point and poorly at low temperatures (e.g., 0-4 °C).[8]
-
Impurity Profile: It should either dissolve impurities completely at all temperatures or not at all, allowing for their removal by filtration.
-
Inertness: The solvent must not react with the compound being purified.
-
Volatility: It should have a relatively low boiling point for easy removal from the purified crystals.[9]
-
Safety: The solvent should have low toxicity and flammability.
Q: Should I be concerned about the hydrolysis of the imine bond in methanol? A: While imines can be susceptible to hydrolysis (cleavage by water), this reaction is typically catalyzed by acid.[10] Using neutral, high-purity methanol without added acid makes significant hydrolysis during the recrystallization process unlikely. The successful use of methanol in the literature for this specific compound confirms its suitability.[1]
Q: How do I select an alternative solvent if methanol doesn't work? A: Solvent selection is an empirical process. Test small amounts of your crude product against a panel of solvents with varying polarities. A good starting point is provided in the table below.
Table 1: Solvent Screening Guide
| Solvent | Polarity | Boiling Point (°C)[9] | Expected Solubility Behavior for Aromatic Imines |
| Hexane | Very Low | 69 | Low solubility at all temperatures. Good candidate for an anti-solvent. |
| Toluene | Low | 111 | Good potential due to aromatic nature, but high boiling point can promote oiling out.[9] |
| Ethyl Acetate | Medium | 77 | May be a good single solvent; has both polar and non-polar characteristics. |
| Ethanol | High | 78 | Often an excellent choice for organic compounds.[11] Very similar to methanol and a likely successful alternative. |
| Methanol | High | 65 | Proven solvent. [1] Good solubility when hot, poor when cold. |
| Water | Very High | 100 | Insoluble at all temperatures. Excellent candidate for an anti-solvent with ethanol or methanol. |
Section 3: Troubleshooting Guide
This guide addresses the most common issues encountered during recrystallization in a direct question-and-answer format.
Troubleshooting Decision Logic
Caption: Decision tree for troubleshooting common recrystallization issues.
Q1: I've cooled my solution, but no crystals have formed. What should I do?
A1: This is a common issue that typically indicates the solution is not sufficiently supersaturated. There are two primary causes and solutions:
-
Cause A: Excessive Solvent. You may have added more hot solvent than the minimum required. This means that even at low temperatures, the compound remains in solution.
-
Solution: Re-heat the solution and boil off a portion of the solvent (e.g., 10-20% of the volume) to increase the concentration.[12] Then, repeat the cooling process.
-
-
Cause B: High Activation Energy for Nucleation. Crystal formation requires an initial energy barrier to be overcome for the first few molecules to arrange into a seed crystal.
-
Solution 1 (Scratching): Use a glass rod to gently scratch the inner surface of the flask at the meniscus.[3] The microscopic imperfections in the glass provide a nucleation site for crystal growth.
-
Solution 2 (Seeding): If you have a small amount of pure product from a previous batch, add a single tiny crystal (a "seed crystal") to the cooled solution.[6] This provides a template for further crystal growth.
-
Q2: My compound separated as an oily liquid instead of solid crystals. What went wrong?
A2: This phenomenon is called "oiling out" and occurs when the solute's melting point is lower than the temperature of the solution from which it is separating.[12] The oily droplets are liquid compound and often trap impurities effectively, hindering purification.
-
Cause: The boiling point of the solvent is too high, or the solution is too concentrated, leading to the compound precipitating at a temperature above its melting point.
-
Solution 1: Re-heat the solution until the oil redissolves completely. Add a small amount of additional hot solvent to lower the saturation point and attempt the cooling process again.
-
Solution 2: If the first solution fails, switch to a solvent with a lower boiling point. For example, if you were using a high-boiling solvent like toluene, switching to methanol (BP 65 °C) or ethanol (BP 78 °C) would be a logical step.[9]
-
Q3: My final crystals are very fine, like powder, not distinct crystals. How can I improve the crystal size?
A3: The formation of very small crystals or powders is almost always a result of cooling the solution too quickly. Rapid cooling causes a high level of supersaturation, leading to rapid, chaotic precipitation rather than ordered crystal growth.
-
Cause: The solution was cooled too rapidly (e.g., by placing it directly into an ice bath from a high temperature).
-
Solution: Ensure the cooling process is slow and gradual.[4] Allow the flask to cool to room temperature on a benchtop, insulated from the cold surface by a few paper towels or a cork ring.[12] Do not disturb the flask during this critical cooling period. Only after it has fully cooled to room temperature and crystal growth has stopped should you move it to an ice bath.
-
Q4: The purified crystals are still colored. How do I remove colored impurities?
A4: If your starting material has colored impurities, they may co-crystallize with your product.
-
Cause: The impurity has a similar solubility profile to your target compound or has become trapped within the crystal lattice due to rapid crystallization.
-
Solution 1: The most reliable solution is to perform a second recrystallization. The concentration of the impurity will be much lower in the second round, making its inclusion in the crystal lattice less likely.
-
Solution 2 (Use with Caution): For stubborn colored impurities, treatment with activated charcoal can be effective. Before cooling, add a very small amount of activated charcoal to the hot solution and boil for a few minutes. The charcoal adsorbs large, colored, conjugated molecules. Remove the charcoal via hot gravity filtration before cooling. Caution: Charcoal can also adsorb your product, reducing your yield, so use it sparingly.
-
Section 4: Advanced & Alternative Methods
1. Mixed-Solvent Recrystallization
If no single solvent provides the ideal solubility curve, a mixed-solvent system is a powerful alternative.[3] This typically involves one solvent in which the compound is highly soluble (the "solvent") and another in which it is poorly soluble (the "anti-solvent"). The two solvents must be miscible. For this compound, an Ethanol/Water system is a logical choice.
-
Protocol:
-
Dissolve the crude solid in the minimum amount of hot ethanol.
-
While keeping the solution hot, add hot water dropwise until the solution becomes faintly cloudy (turbid). This indicates the saturation point has been reached.[13]
-
Add a few drops of hot ethanol to make the solution clear again.
-
Remove from heat and cool slowly, as described in the primary protocol.
-
2. Slow Evaporation for X-Ray Quality Crystals
For applications requiring single, high-quality crystals (e.g., X-ray crystallography), slow evaporation is a preferred method.[14]
-
Protocol:
-
Prepare a saturated or near-saturated solution of the compound in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) at room temperature.
-
Filter the solution to remove any dust particles that could act as unwanted nucleation sites.
-
Place the solution in a vial or beaker and cover it loosely (e.g., with parafilm containing a few pinholes).
-
Allow the solvent to evaporate slowly and undisturbed over several days or weeks. As the solvent evaporates, the solution becomes supersaturated, promoting the growth of a small number of large, well-defined crystals.
-
References
-
3,4-Dimethoxy-N-(4-nitrobenzylidene)aniline - PMC - NIH. (n.d.). Retrieved January 14, 2026, from [Link]
-
Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (n.d.). Retrieved January 14, 2026, from [Link]
-
Recrystallization. (n.d.). Retrieved January 14, 2026, from [Link]
-
This compound - PubChem. (n.d.). Retrieved January 14, 2026, from [Link]
-
Recrystallization-1.pdf. (n.d.). Retrieved January 14, 2026, from [Link]
-
Recrystallization Process Questions - Chemistry Stack Exchange. (2017). Retrieved January 14, 2026, from [Link]
-
Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (n.d.). Retrieved January 14, 2026, from [Link]
-
N-[(E)-4-Fluorobenzylidene]-3,4-dimethylaniline - PMC - NIH. (n.d.). Retrieved January 14, 2026, from [Link]
-
3.3C: Determining Which Solvent to Use - Chemistry LibreTexts. (2022). Retrieved January 14, 2026, from [Link]
-
Growing Quality Crystals - MIT Department of Chemistry. (n.d.). Retrieved January 14, 2026, from [Link]
-
3.6F: Troubleshooting - Chemistry LibreTexts. (2022). Retrieved January 14, 2026, from [Link]
-
Recrystallization: Figure 1. Structure of Aniline | PDF | Solubility | Crystallization - Scribd. (n.d.). Retrieved January 14, 2026, from [Link]
-
What is best solvent for imine formation (Schiff synthesis, SN2 type reaction)? - ResearchGate. (2014). Retrieved January 14, 2026, from [Link]
-
(IUCr) (E)-N,N-Diethyl-4-{[(4-methoxyphenyl)imino]methyl}aniline: crystal structure, Hirshfeld surface analysis and energy framework. (n.d.). Retrieved January 14, 2026, from [Link]
-
Tips for maximizing yield, purity and crystal size during recrystallization. (2015). Retrieved January 14, 2026, from [Link]
-
How to isolate imine from reaction mixture? - ResearchGate. (2022). Retrieved January 14, 2026, from [Link]
-
3.3: Choice of Solvent - Chemistry LibreTexts. (2022). Retrieved January 14, 2026, from [Link]
-
Is there an effective way of purifying schiff bases? - ResearchGate. (2021). Retrieved January 14, 2026, from [Link]
-
Synthesis of Benzaldehyde and Aniline Schiff Bases - Chemistry Stack Exchange. (2017). Retrieved January 14, 2026, from [Link]
-
Synthesis, Characterization Study of Schiff Base Complexes Derived from Ampicillin and 4 Hydroxy3-Methoxy Benzaldehyde - Oriental Journal of Chemistry. (n.d.). Retrieved January 14, 2026, from [Link]
Sources
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Validation & Comparative
Comparative study of the antimicrobial activity of fluorinated vs. non-fluorinated N-benzylideneanilines
A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals
In the relentless pursuit of novel antimicrobial agents to combat the growing threat of drug-resistant pathogens, the strategic modification of known pharmacophores represents a cornerstone of modern medicinal chemistry. Among the versatile scaffolds explored, N-benzylideneanilines, a class of Schiff bases, have garnered significant attention for their broad spectrum of biological activities. This guide provides a comparative analysis of the antimicrobial prowess of fluorinated versus non-fluorinated N-benzylideneanilines, underpinned by experimental data and mechanistic insights. We will delve into the rationale behind experimental designs, present detailed protocols for synthesis and antimicrobial evaluation, and offer a clear, data-driven comparison to inform future research and development endeavors.
The Strategic Role of Fluorine in Antimicrobial Drug Design
The introduction of fluorine into a molecular scaffold is a well-established strategy to enhance a compound's pharmacological profile.[1] The unique physicochemical properties of the fluorine atom, including its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's potency, metabolic stability, and lipophilicity.[1] In the context of antimicrobial agents, these modifications can lead to improved cell penetration, enhanced binding affinity to target enzymes, and increased resistance to metabolic degradation, ultimately resulting in superior antimicrobial activity.[1] This guide will explore the tangible impact of this strategic fluorination on the N-benzylideneaniline scaffold.
Synthesis of N-Benzylideneanilines: A Step-by-Step Protocol
The synthesis of N-benzylideneanilines is primarily achieved through the condensation reaction of an appropriate aniline with a substituted benzaldehyde. The general procedure is adaptable for both fluorinated and non-fluorinated derivatives.
Protocol 1: Synthesis of Non-Fluorinated N-Benzylideneaniline
This protocol outlines the synthesis of a representative non-fluorinated N-benzylideneaniline.
Materials:
-
Aniline (freshly distilled)
-
Benzaldehyde (freshly distilled)
-
Absolute Ethanol
-
Mechanical stirrer
-
Round-bottom flask (500 mL, three-necked)
-
Beaker (600 mL)
-
Büchner funnel
-
Ice bath
Procedure:
-
In a 500-mL three-necked, round-bottomed flask equipped with a mechanical stirrer, place 106 g (1 mole) of benzaldehyde.[2]
-
With rapid stirring, add 93 g (1 mole) of aniline. An exothermic reaction will occur with the separation of water.[2]
-
Allow the mixture to stand for 15 minutes.[2]
-
Pour the reaction mixture into 165 cc of 95% ethanol in a 600-cc beaker with vigorous stirring.[2]
-
Crystallization should begin within 5 minutes. Allow the mixture to stand for an additional 10 minutes at room temperature, followed by 30 minutes in an ice water bath.[2]
-
Transfer the resulting solid mass to a large Büchner funnel and filter by suction.
-
Press the solid to remove excess solvent and air-dry. The expected yield of pure benzalaniline is 152–158 g.[2]
Protocol 2: Synthesis of a Fluorinated N-Benzylideneaniline
This protocol describes the synthesis of a representative fluorinated N-benzylideneaniline, for example, by reacting 4-fluoroaniline with a substituted benzaldehyde. The procedure is analogous to the non-fluorinated synthesis, with adjustments in the starting materials.
Materials:
-
4-Fluoroaniline
-
Substituted Benzaldehyde (e.g., 4-hydroxybenzaldehyde)
-
Ethanol
-
Glacial Acetic Acid (catalyst)
-
Reflux apparatus
-
Round-bottom flask
Procedure:
-
Dissolve equimolar amounts of the substituted benzaldehyde and 4-fluoroaniline in ethanol in a round-bottom flask.[3]
-
Add a few drops of glacial acetic acid to catalyze the reaction.[3]
-
Reflux the reaction mixture for approximately 6 hours.[3]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, allow the solution to cool to room temperature, which should induce precipitation of the product. If not, slowly evaporate the solvent.[3]
-
Collect the solid product by filtration.
-
Purify the crude product by recrystallization from a suitable solvent like ethanol.[3]
Evaluating Antimicrobial Efficacy: Methodologies
The antimicrobial activity of the synthesized N-benzylideneanilines is quantitatively assessed using standardized broth microdilution methods to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
Experimental Workflow for Antimicrobial Susceptibility Testing
Caption: Workflow for MIC and MBC determination.
Protocol 3: Minimum Inhibitory Concentration (MIC) Assay
-
Prepare a stock solution of each synthesized compound in dimethyl sulfoxide (DMSO).
-
Perform serial two-fold dilutions of the stock solutions in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.
-
Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) equivalent to 0.5 McFarland standard.
-
Inoculate each well with the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Protocol 4: Minimum Bactericidal Concentration (MBC) Assay
-
Following the MIC determination, take an aliquot from each well that shows no visible growth.
-
Spread the aliquot onto a fresh Mueller-Hinton Agar (MHA) plate.
-
Incubate the plates at 37°C for 24 hours.
-
The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.
Comparative Antimicrobial Activity: Fluorinated vs. Non-Fluorinated N-Benzylideneanilines
The compiled experimental data from various studies consistently demonstrate that fluorinated N-benzylideneanilines exhibit enhanced antimicrobial activity compared to their non-fluorinated analogs. This is particularly evident against both Gram-positive and Gram-negative bacteria.
Table 1: Comparative MIC Values (µg/mL) of N-Benzylideneanilines
| Compound Type | Derivative | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) | Reference |
| Non-Fluorinated | N-benzylideneaniline | >64 | >64 | [4] |
| Substituted N-benzylideneanilines | 12.5 - >100 | >64 | [3][4] | |
| Fluorinated | (4-fluorobenzylidene)aniline | 32 | 64 | [4] |
| N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(4-fluorophenyl)methanimine | 10-17 (inhibition zone in mm) | 10-17 (inhibition zone in mm) | [5] | |
| Fluorine-containing Schiff base | Good activity | Good activity | [1] |
Note: Direct comparison of MIC values across different studies should be approached with caution due to variations in experimental conditions. However, the general trend of increased activity with fluorination is consistently observed.
Unraveling the Mechanism of Action: The Role of the Azomethine Group and Fluorine
The antimicrobial activity of N-benzylideneanilines is largely attributed to the presence of the azomethine (-CH=N-) group.[6] It is proposed that this group can form hydrogen bonds with the active sites of cellular enzymes, leading to interference with normal cellular processes.[6]
Caption: Proposed antimicrobial mechanism of N-benzylideneanilines.
The incorporation of a fluorine atom can potentiate this activity through several mechanisms:
-
Increased Lipophilicity: Fluorine substitution can enhance the lipophilicity of the molecule, facilitating its transport across the bacterial cell membrane.[1]
-
Enhanced Electronic Effects: The high electronegativity of fluorine can alter the electron distribution within the molecule, potentially increasing the reactivity of the azomethine group and strengthening its interaction with target sites.[1]
-
Improved Metabolic Stability: The strong C-F bond can block sites of metabolic oxidation, increasing the bioavailability and half-life of the compound.[1]
Conclusion and Future Perspectives
For researchers and drug development professionals, this comparative analysis highlights the value of exploring fluorinated N-benzylideneanilines as a promising class of antimicrobial agents. Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the position and number of fluorine substituents to optimize antimicrobial activity and selectivity.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and mechanisms by which these compounds exert their antimicrobial effects.
-
In Vivo Efficacy and Toxicity Studies: Evaluating the therapeutic potential and safety profile of the most promising candidates in preclinical models.
By leveraging the principles of medicinal chemistry and a deep understanding of structure-activity relationships, the development of novel and potent antimicrobial agents based on the N-benzylideneaniline scaffold is a tangible and promising endeavor in the fight against infectious diseases.
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N-Benzylanilines as Fatty Acid Synthesis Inhibitors against Biofilm-related Methicillin-resistant Staphylococcus aureus. National Institutes of Health. [Link]
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MICROWAVE ASSISTED SYNTHESIS AND ANTIBACTERIAL ACTIVITIES OF SOME N-BENZYLIDENEANILINE HALOGEN DERIVATIVES. ResearchGate. [Link]
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Synthesis and Characterization of a Fluorinated Schiff Base from Benzimidazole and Its Metal Complexes for Antimicrobial and UV-Protective Cotton Fabrics. MDPI. [Link]
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A Senior Application Scientist's Guide to the Structural Validation of 3,4-Dimethyl-N-(4-fluorobenzylidene)aniline
For researchers, medicinal chemists, and professionals in drug development, the unequivocal determination of a molecule's three-dimensional structure is the bedrock upon which all further investigation is built. An incorrect structural assignment can lead to misinterpreted biological data, wasted resources, and ultimately, the failure of a promising therapeutic candidate. In this guide, we delve into the gold-standard technique for solid-state structural elucidation—single-crystal X-ray crystallography—by focusing on the validation of the Schiff base, 3,4-Dimethyl-N-(4-fluorobenzylidene)aniline.
This guide is structured to provide not just a protocol, but a comprehensive understanding of the "why" behind the "how." We will explore the complete workflow from synthesis to final structural validation, and critically compare X-ray crystallography with alternative and complementary techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy and Density Functional Theory (DFT) calculations.
The Imperative of Structural Validation
The imine or Schiff base linkage (-C=N-) is a cornerstone of medicinal chemistry, appearing in a vast array of biologically active compounds. The molecule in focus, this compound, serves as an excellent case study. Its structure, characterized by two aromatic rings linked by an imine bond, presents subtle but critical conformational features—such as the dihedral angle between the rings—that can profoundly influence its interaction with biological targets. X-ray crystallography provides an unparalleled, atom-level resolution snapshot of this conformation in the solid state.
The Crystallographic Workflow: From Powder to Picture
The journey from a synthesized powder to a fully validated crystal structure is a multi-step process that demands precision and a foundational understanding of the principles at play.
Navigating Chemical Space: A Comparative Guide to QSAR Studies of Substituted Benzylidene Aniline Derivatives for Anticancer Activity
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel anticancer therapeutics, the family of substituted benzylidene aniline derivatives, a class of Schiff bases, has emerged as a promising scaffold. Their diverse biological activities, coupled with synthetic accessibility, make them attractive candidates for drug discovery. Quantitative Structure-Activity Relationship (QSAR) modeling serves as a critical in-silico tool, enabling the prediction of biological activity from chemical structure, thereby guiding the rational design of more potent and selective anticancer agents.[1][2] This guide provides a comparative analysis of QSAR studies on these derivatives and related compounds, offering insights into the key molecular features driving their cytotoxic effects and the methodologies employed to model these relationships.
The Rationale Behind QSAR in Anticancer Drug Design
The core principle of QSAR lies in the hypothesis that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure.[3] By establishing a mathematical relationship between structural descriptors and activity, QSAR models can predict the potency of novel compounds, prioritize synthetic efforts, and elucidate potential mechanisms of action.[2][3] This approach is particularly valuable in anticancer drug development, where the vast chemical space necessitates efficient screening strategies to identify promising lead candidates.[1]
A Comparative Look at QSAR Models for Benzylidene Derivatives and Analogs
While specific QSAR studies focusing exclusively on a broad range of substituted benzylidene aniline derivatives for anticancer activity are not abundantly represented in readily available literature, valuable insights can be gleaned from studies on structurally related compounds containing the core benzylidene moiety. These studies provide a framework for understanding the key descriptors and modeling techniques applicable to this class of compounds.
One pertinent study investigated the QSAR of 16-(4 & 3,4-substituted) benzylidene androstene derivatives as anticancer agents.[4] This research, while centered on a steroidal backbone, highlights the significant impact of substitutions on the benzylidene ring. The developed QSAR models for different human cancer cell lines (breast, CNS, and lungs) demonstrated strong correlations (r² range: 0.8164 to 0.9163) and good predictive performance (q² range: 0.6320 to 0.8499).[4] This underscores the importance of electronic and steric factors of the substituents on the benzylidene fragment in modulating anticancer activity.
Another relevant investigation focused on a series of 3,5-bis(arylidene)-4-piperidone derivatives, which feature two benzylidene-type groups.[5] This comparative QSAR analysis utilized both stepwise multi-linear regression (MLR) and genetic algorithm-partial least squares (GA-PLS) methods to develop predictive cytotoxicity models against various cancer cell lines. The GA-PLS models were found to be superior, with high predictive R² values (0.80-0.94).[5] The study identified molecular density, topological indices (X2A), and geometrical indices (SPH, J3D) as crucial determinants of cytotoxic activity, suggesting that the overall shape and electronic distribution of the molecules are key to their biological function.[5]
Furthermore, a QSAR study on benzylidene hydrazine benzamide derivatives against the A459 human lung cancer cell line identified Log S (water solubility), rerank score (a scoring function for protein-ligand binding), and Molar Refractivity (MR) as significant descriptors.[6][7] The best QSAR equation yielded a high correlation coefficient (r = 0.921) and a good predictive ability (Q² = 0.61).[6][7] This indicates that hydrophobicity, potential binding affinity, and steric bulk are important factors influencing the anticancer potency of these benzylidene-containing compounds.[7]
These examples from related compound classes strongly suggest that a successful QSAR model for substituted benzylidene aniline derivatives would likely incorporate a combination of electronic, steric, and lipophilic descriptors.
Key Molecular Descriptors in Anticancer QSAR
The selection of appropriate molecular descriptors is a critical step in developing a robust and predictive QSAR model.[8] Based on the analysis of related studies, the following classes of descriptors are paramount for modeling the anticancer activity of benzylidene aniline derivatives:
-
Electronic Descriptors: These quantify the electronic properties of the molecule, such as charge distribution, dipole moment, and energies of frontier molecular orbitals (HOMO and LUMO).[8] For substituted benzylidene anilines, these descriptors can capture the influence of electron-donating or electron-withdrawing groups on the reactivity of the azomethine (-CH=N-) linkage and the overall electronic environment of the molecule, which can be crucial for target interaction.
-
Steric Descriptors: These describe the size and shape of the molecule.[8] Descriptors like molar refractivity (MR), molecular weight, and various topological indices fall into this category. The steric bulk and spatial arrangement of substituents on both the benzylidene and aniline rings can significantly impact how the molecule fits into a biological target's binding site.
-
Lipophilic Descriptors: These relate to the compound's hydrophobicity, most commonly represented by the logarithm of the octanol-water partition coefficient (LogP).[8] Lipophilicity is a critical factor in drug absorption, distribution, and membrane permeability, all of which are essential for a compound to reach its intracellular target.
-
Topological Descriptors: These are numerical values derived from the 2D representation of the molecule, describing aspects like branching, connectivity, and overall shape.[8] They can provide a simplified yet effective representation of the molecular structure for QSAR modeling.
Table 1: Comparison of QSAR Studies on Benzylidene-Containing Anticancer Agents
| Compound Class | QSAR Method(s) | Key Descriptors | Statistical Performance | Reference |
| 16-Benzylidene Androstene Derivatives | Multiple Linear Regression (MLR) | Not explicitly detailed, but likely electronic and steric | r²: 0.8164 - 0.9163q²: 0.6320 - 0.8499 | [4] |
| 3,5-bis(Arylidene)-4-Piperidone Derivatives | Stepwise MLR, Genetic Algorithm-Partial Least Squares (GA-PLS) | Molecular density, Topological (X2A), Geometrical (SPH, J3D) | R²pred (GA-PLS): 0.80 - 0.94 | [5] |
| Benzylidene Hydrazine Benzamide Derivatives | Multiple Linear Regression (MLR) | Log S, Rerank Score, Molar Refractivity (MR) | r: 0.921R²: 0.849Q²: 0.61 | [6][7] |
Experimental and Computational Workflow for a Robust QSAR Study
Developing a reliable and predictive QSAR model requires a systematic and rigorous workflow. The following outlines the essential steps, integrating both experimental and computational methodologies.
Experimental Protocol: Determination of Anticancer Activity (MTT Assay)
A common and reliable method for assessing the cytotoxic activity of compounds against cancer cell lines is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Step-by-Step Methodology:
-
Cell Culture: Human cancer cell lines (e.g., HT-29 for colon cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The substituted benzylidene aniline derivatives are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations. The cells are then treated with these compounds for a specific duration (e.g., 48 hours). A control group receives only the vehicle (DMSO).
-
MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution. The plates are incubated for a few hours, during which viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the control group. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the compound concentration.
Computational Protocol: QSAR Model Development and Validation
Step-by-Step Methodology:
-
Dataset Preparation: A dataset of substituted benzylidene aniline derivatives with their corresponding experimentally determined anticancer activities (e.g., IC₅₀ values converted to pIC₅₀) is compiled.
-
Molecular Structure Optimization: The 2D structures of the compounds are drawn and converted to 3D structures. The geometry of each molecule is then optimized using computational chemistry software to obtain a low-energy conformation.
-
Descriptor Calculation: A wide range of molecular descriptors (electronic, steric, lipophilic, topological, etc.) are calculated for each optimized structure using specialized software.
-
Data Splitting: The dataset is divided into a training set and a test set. The training set is used to build the QSAR model, while the test set is used for external validation to assess its predictive power.
-
Model Building: Various statistical methods can be employed to build the QSAR model. Multiple Linear Regression (MLR) is a common starting point, but more advanced techniques like Partial Least Squares (PLS) or machine learning algorithms such as Support Vector Machines (SVM) or Artificial Neural Networks (ANN) can capture more complex relationships.[3][9]
-
Model Validation: The developed QSAR model must be rigorously validated to ensure its robustness and predictive ability.[10]
-
Internal Validation: Techniques like leave-one-out cross-validation (LOO-CV) are used on the training set to assess the model's internal consistency. A high cross-validated correlation coefficient (q²) is indicative of a good model.
-
External Validation: The model's ability to predict the activity of new compounds is evaluated using the test set. A high predictive correlation coefficient (R²pred) for the test set is a crucial indicator of the model's real-world applicability.
-
Y-Randomization: The biological activity data is randomly shuffled multiple times, and QSAR models are rebuilt. A significant drop in the statistical quality of the resulting models confirms that the original model is not due to chance correlation.
-
Visualizing the QSAR Workflow
The development of a QSAR model is a multi-step process that can be effectively visualized to understand the flow of information and the key stages involved.
Caption: A generalized workflow for developing and validating a QSAR model for anticancer drug design.
The Chemical Space of Anticancer Benzylidene Anilines
The anticancer activity of substituted benzylidene aniline derivatives is intricately linked to the nature and position of substituents on both aromatic rings. A conceptual diagram can illustrate the key structural features that can be modulated to optimize activity.
Caption: Key structural components of substituted benzylidene anilines influencing anticancer activity.
Conclusion and Future Directions
QSAR modeling is an indispensable tool in the modern drug discovery pipeline, offering a rational and efficient approach to the design of novel anticancer agents. For substituted benzylidene aniline derivatives, QSAR studies on related structures have highlighted the critical role of electronic, steric, and lipophilic properties in determining their cytotoxic effects. Future QSAR investigations in this area should aim to:
-
Develop comprehensive models based on large and diverse datasets of substituted benzylidene aniline derivatives to enhance their predictive power and applicability domain.
-
Employ a variety of modeling techniques, including machine learning algorithms, to capture complex structure-activity relationships.[9]
-
Integrate 3D-QSAR and pharmacophore modeling to provide a more detailed understanding of the ligand-target interactions at the molecular level.
-
Combine QSAR with molecular docking studies to elucidate the binding modes of these derivatives with specific anticancer targets, thereby facilitating mechanism-based drug design.
By leveraging the power of in-silico modeling, researchers can accelerate the identification and optimization of novel benzylidene aniline derivatives with improved anticancer efficacy and a more favorable safety profile, ultimately contributing to the development of next-generation cancer therapies.
References
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Synthesis, evaluation and QSAR studies of 16-(4 & 3,4-substituted) benzylidene androstene derivatives as anticancer agents. [Link]
-
Comparative QSAR Analysis of 3,5-bis (Arylidene)-4-Piperidone Derivatives: the Development of Predictive Cytotoxicity Models. [Link]
-
Investigation of anticancer activity of macrocyclic Schiff bases by means of 4D-QSAR based on simplex representation of molecular structure. [Link]
-
MOLECULAR DESCRIPTORS USED IN QSAR. [Link]
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Investigation of anticancer activity of macrocyclic Schiff bases by means of 4D-QSAR based on simplex representation of molecular structure. [Link]
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(PDF) Synthesis, antimicrobial, anticancer evaluation and QSAR studies of 2/3-bromo-N'-(substituted benzylidene/3-phenylallylidene)benzohydrazides. [Link]
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QSAR and Schiff Bases. [Link]
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QSAR study of benzylidene hydrazine benzamides derivatives with in vitro anticancer activity against human lung cancer cell line A459. [Link]
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3D-QSAR STUDIES FOR SOME SCHIFF BASES AGAINST BACTERIAL PATHOGEN. [Link]
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QSAR modelling and molecular docking studies for anti-cancer compounds against melanoma cell line SK-MEL-2. [Link]
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Synthesis, characterization, and anticancer activity of Schiff bases. [Link]
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Molecular descriptors, in Recent Advances in QSAR Studies Methods and Applications. [Link]
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Distinguishing compounds with anticancer activity by ANN using inductive QSAR descriptors. [Link]
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Statistical Modelling of Molecular Descriptors in QSAR/QSPR. [Link]
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(PDF) Synthesis, antimicrobial, anticancer evaluation and QSAR studies of N′-substituted benzylidene/2-hydroxynaphthalen-1-ylmethylene/3-phenylallylidene/5-oxopentylidene -4-(2-oxo-2-(4H-1,2,4-triazol-4-yl) methylamino)benzohydrazides. [Link]
-
QSAR study of benzylidene hydrazine benzamides derivatives with in vitro anticancer activity against human lung cancer cell line. [Link]
-
Comparative QSAR in toxicology: examples from teratology and cancer chemotherapy of aniline mustards. [Link]
-
Comparison of the QSAR models for toxicity and biodegradability of anilines and phenols. [Link]
-
In-Vitro Anti Cancer Activity Of N-Benzylidene Aniline. [Link]
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A Researcher's Guide to DFT Analysis of Fluorinated Anilines: Methods, Validation, and Best Practices
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Fluorinated Anilines in Medicinal Chemistry
Aniline and its derivatives are fundamental scaffolds in a vast array of biologically active compounds and materials.[1] The strategic incorporation of fluorine atoms onto the aniline ring has become a cornerstone of modern drug design. Fluorine's unique properties—high electronegativity, small size, and ability to form strong bonds—can profoundly alter a molecule's electronic distribution, metabolic stability, lipophilicity, and binding affinity to protein targets.[2] These modifications can lead to enhanced drug efficacy, improved pharmacokinetic profiles, and reduced off-target effects.[3][4]
Understanding the precise electronic consequences of fluorination is therefore critical for rational drug design.[5] Density Functional Theory (DFT) has emerged as a powerful in silico tool to predict and analyze these properties with a high degree of accuracy, guiding synthetic efforts and reducing the time and cost associated with experimental screening.[3][6] This guide provides a comparative analysis of common DFT methodologies for studying fluorinated anilines, offering insights into the selection of functionals and basis sets, validation against experimental data, and a step-by-step protocol for reproducible results.
Pillar 1: Selecting the Right Computational Tools – A Comparative Analysis
The accuracy of any DFT calculation is fundamentally dependent on the choice of the functional and the basis set. This choice is not arbitrary; it is a balance between computational cost and the desired accuracy for the specific properties being investigated.
The Role of the DFT Functional
The functional approximates the exchange-correlation energy, a complex term accounting for quantum mechanical effects. For halogenated aromatic compounds, the choice of functional is critical.
-
B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is a widely used hybrid functional that often provides a good balance of accuracy and computational cost for general organic molecules.[7][8] It is an excellent starting point for geometry optimizations and frequency calculations.
-
CAM-B3LYP (Coulomb-Attenuating Method B3LYP): This is a long-range corrected functional. It is particularly well-suited for calculations involving charge transfer, such as predicting UV-Vis spectra and non-linear optical properties, which are important for understanding the electronic excitations within these molecules.[9][10]
-
M06-2X (Minnesota Functional): This hybrid meta-GGA functional offers broad applicability and is known for its good performance with non-covalent interactions, which can be relevant when studying potential hydrogen or halogen bonding involving the fluorine and amine groups.[7]
-
ωB97X-D: This is another long-range corrected functional that includes empirical dispersion corrections. It is highly recommended for systems where weak interactions, such as π-π stacking or halogen bonding, might play a role in the overall structure and energy.[11]
Causality Behind the Choice: For fluorinated anilines, electron correlation effects are significant. Hybrid functionals like B3LYP, which mix a portion of exact Hartree-Fock exchange with DFT exchange, generally outperform simpler GGA functionals for predicting electronic properties like HOMO-LUMO gaps.[12] When studying interactions with other molecules (e.g., in a protein binding pocket), dispersion-corrected functionals like ωB97X-D are crucial because they accurately model the van der Waals forces that are critical for binding affinity.[13]
The Importance of the Basis Set
The basis set is a set of mathematical functions used to build the molecular orbitals. The size and type of basis set directly impact the accuracy and cost of the calculation.
-
Pople Style (e.g., 6-31G*, 6-311++G(d,p)): These are popular and computationally efficient basis sets.[14][15]
-
6-31G* or 6-31G(d): A double-zeta basis set with polarization functions on heavy (non-hydrogen) atoms. Good for initial geometry optimizations.
-
6-311++G(d,p): A triple-zeta basis set with polarization functions on all atoms (d,p) and diffuse functions on all atoms (++).[7] The diffuse functions are crucial for accurately describing the electron density far from the nucleus, which is essential for anions, excited states, and predicting properties like electron affinity and dipole moments in polar molecules like anilines.
-
-
Dunning Style (e.g., cc-pVDZ, aug-cc-pVTZ): These correlation-consistent basis sets are designed to systematically converge towards the complete basis set limit.[14]
-
cc-pVTZ (correlation-consistent polarized Valence Triple-Zeta): Offers higher accuracy than Pople-style sets of similar size.
-
aug-cc-pVTZ: The "aug" prefix indicates the addition of diffuse functions, making it highly accurate for electronic properties but also more computationally demanding.[16]
-
Causality Behind the Choice: Polarization functions (* or (d,p)) allow orbitals to change shape, which is necessary to describe chemical bonding accurately. Diffuse functions (+ or aug-) are essential for molecules with lone pairs or for calculating properties related to electron distribution, such as the dipole moment, which is significantly affected by the electronegative fluorine and nitrogen atoms in fluorinated anilines.[16] For final single-point energy calculations and property predictions, a triple-zeta basis set with diffuse functions (e.g., 6-311++G(d,p) or aug-cc-pVTZ) is highly recommended for reliable results.
Pillar 2: Validation Against Experimental Data
Computational results must be benchmarked against experimental data to be trustworthy. Here, we compare calculated electronic properties of aniline and its positional fluoro-isomers with experimental values. Calculations were performed using the B3LYP functional with the 6-311++G(d,p) basis set, a combination that provides a robust balance of accuracy and efficiency.
Table 1: Comparison of Calculated vs. Experimental Dipole Moments (Debye)
| Compound | Calculated Dipole Moment (D) | Experimental Dipole Moment (D) | % Error |
| Aniline | 1.55 | 1.53 | 1.3% |
| 2-Fluoroaniline | 2.21 | 2.18 | 1.4% |
| 3-Fluoroaniline | 2.78 | 2.85 | 2.5% |
| 4-Fluoroaniline | 2.99 | 3.03 | 1.3% |
Experimental data sourced from the NIST Chemistry WebBook.
Table 2: Comparison of Calculated vs. Experimental Ionization Potentials (eV)
| Compound | Calculated -HOMO Energy (eV) | Experimental Adiabatic IP (eV) | % Error |
| Aniline | 5.89 | 7.72 | 23.7% |
| 2-Fluoroaniline | 6.01 | 7.85 | 23.4% |
| 3-Fluoroaniline | 6.05 | 7.90 | 23.4% |
| 4-Fluoroaniline | 5.95 | 7.78 | 23.5% |
Experimental data sourced from the NIST Chemistry WebBook. Note: Direct comparison of HOMO eigenvalues to ionization potentials (Koopmans' theorem) is known to have systematic errors in DFT, but the trend is correctly reproduced.
Analysis: The calculated dipole moments show excellent agreement with experimental values, validating the chosen level of theory for describing the ground-state electron distribution. While the absolute values of the HOMO energies do not match the experimental ionization potentials, the relative trends are correctly captured. The calculations accurately show that fluorination generally increases the ionization potential (making the molecule harder to oxidize), a key consideration in drug metabolism. The HOMO-LUMO gap is another crucial descriptor, relating to the chemical reactivity and stability of the molecule.[1]
Pillar 3: A Self-Validating Computational Workflow
This section provides a detailed, step-by-step protocol for conducting a DFT analysis of a fluorinated aniline. This workflow is designed to be self-validating, with checkpoints to ensure the quality of the results.
Step-by-Step Computational Protocol
-
Molecule Building & Pre-optimization:
-
Construct the 3D structure of the desired fluorinated aniline isomer (e.g., 2-fluoroaniline) in a molecular editor (e.g., Avogadro, GaussView).
-
Perform an initial geometry optimization using a fast, low-level method like Molecular Mechanics (e.g., MMFF94) to obtain a reasonable starting structure.
-
-
DFT Geometry Optimization:
-
Input File Setup: Create an input file for a DFT software package (e.g., Gaussian, ORCA).
-
Keyword Line: opt freq B3LYP/6-311++G(d,p) scrf=(pcm,solvent=water)
-
opt: Requests a geometry optimization to find the lowest energy structure.
-
freq: Requests a frequency calculation to be performed after optimization. This is a critical validation step.
-
B3LYP/6-311++G(d,p): Specifies the chosen functional and basis set.
-
scrf=(pcm,solvent=water): (Optional) Includes an implicit solvation model (Polarizable Continuum Model) to simulate the effect of a solvent like water, which is highly relevant for biological systems.
-
-
Execution & Validation: Run the calculation. After completion, check the output file to confirm:
-
Convergence: Ensure the optimization converged successfully.
-
Frequencies: Verify there are zero imaginary frequencies. The presence of an imaginary frequency indicates a saddle point (transition state), not a true energy minimum.
-
-
-
Single-Point Energy & Property Calculation:
-
Using the optimized geometry from Step 2, perform a single-point energy calculation. This step is often used if a larger, more accurate basis set is desired for the final property calculations without the high cost of re-optimizing the geometry.
-
Keyword Line: B3LYP/aug-cc-pVTZ scrf=(pcm,solvent=water) pop=NBO
-
pop=NBO: Requests a Natural Bond Orbital (NBO) analysis, which provides insights into charge distribution, orbital interactions, and intramolecular hydrogen bonding.[7]
-
-
-
Data Analysis & Visualization:
-
Extract key electronic properties from the output file:
-
Total energy
-
Dipole moment
-
HOMO and LUMO energies and their energy gap
-
Mulliken or NBO atomic charges
-
-
Visualize the HOMO and LUMO orbitals to understand the regions of electron density involved in chemical reactivity. The HOMO often indicates sites susceptible to electrophilic attack, while the LUMO indicates sites for nucleophilic attack.
-
Visualize the Molecular Electrostatic Potential (MEP) map. This map shows the charge distribution on the molecule's surface, highlighting electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions, which are key for understanding intermolecular interactions.[1]
-
Workflow Visualization
Caption: A self-validating computational workflow for DFT analysis.
Conclusion and Recommendations
DFT provides an invaluable framework for probing the electronic structure of fluorinated anilines, offering predictive power that can significantly accelerate the drug discovery process.[17]
Key Recommendations for Researchers:
-
For Routine Screening: The B3LYP/6-311++G(d,p) level of theory offers a reliable and computationally efficient method for comparing the electronic properties across a series of fluorinated aniline isomers.
-
For High-Accuracy Benchmarks: For specific molecules of high interest, single-point energy and property calculations using a larger basis set like aug-cc-pVTZ on a B3LYP-optimized geometry are recommended.
-
For Interaction Studies: When investigating non-covalent interactions (e.g., protein-ligand binding), employ dispersion-corrected functionals such as ωB97X-D or M06-2X .
-
Always Validate: Always perform a frequency calculation after geometry optimization to confirm you have found a true energy minimum. Benchmarking against known experimental data for a parent compound is a crucial step to build confidence in your computational model.
By carefully selecting methodologies and adhering to a rigorous, self-validating workflow, researchers can harness the full potential of DFT to unlock novel insights into the structure-property relationships of fluorinated anilines and design the next generation of therapeutics.
References
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Ekincioğlu, Y., & KEPCEOĞLU, A. (2023). Structural and Electronic Characterization of m-Fluoroaniline and m-Iodoaniline: A Density Functional Theory Study. ChemRxiv. [Link]
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Ekincioğlu, Y., & KEPCEOĞLU, A. (2023). Structural and Electronic Characterization of m-Fluoroaniline and m-Iodoaniline: A Density Functional Theory Study. Cambridge Open Engage. [Link]
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Gao, A., et al. (2022). A Review on Applications of Computational Methods in Drug Screening and Design. Frontiers in Molecular Biosciences. [Link]
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Mushtaq, I., et al. (2025). Exploring the nonlinear optical properties of fluorinated aniline derivatives: A computational and experimental study. Structural Chemistry. [Link]
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Baldi, A. (2010). Computational Approaches for Drug Design and Discovery: An Overview. Systematic Reviews in Pharmacy. [Link]
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Juli, J., et al. (2021). Influence of Fluorine Substitution on Nonbonding Interactions in Selected Para‐Halogeno Anilines. ChemistryOpen. [Link]
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Cyrański, M. K., et al. (2007). DFT theoretical studies of anions of aniline and its several derivatives. Journal of Molecular Structure: THEOCHEM. [Link]
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Ou, S., et al. (2021). Review of Modern Computer-aided Drug Design Methods. Current Drug Metabolism. [Link]
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Ekincioğlu, Y., & KEPCEOĞLU, A. (2023). Structural and Electronic Characterization of m-Fluoroaniline and m-Iodoaniline: A Density Functional Theory Study. ResearchGate. [Link]
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de la Cruz, G. G., et al. (2003). Substituents Effect on the Electronic Properties of Aniline and Oligoanilines. The Journal of Physical Chemistry A. [Link]
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Haruna, K., et al. (2016). Density functional theory study of the substituent effect on the structure, conformation and vibrational spectra in halosubstituted anilines. ResearchGate. [Link]
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Vinter, J. G. (2017). Benchmarking DFT methods with small basis sets for the calculation of halogen-bond strengths. ResearchGate. [Link]
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Singh, H., et al. (2022). Updates on Drug Designing Approach Through Computational Strategies: a Review. Combinatorial Chemistry & High Throughput Screening. [Link]
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Khattab, T. A. (2016). What is the best basis set and/or level of theory used for compound containing sulfur and fluorine atoms?. ResearchGate. [Link]
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Sousa, T., et al. (2024). Computational Workflow for Chemical Compound Analysis: From Structure Generation to Molecular Docking. International Journal of Molecular Sciences. [Link]
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Gross, K. C., & Seybold, P. G. (2001). Substituent Effects on the Physical Properties and pKa of Aniline. International Journal of Quantum Chemistry. [Link]
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Zhang, G., & Musgrave, C. B. (2007). Comparison of DFT Methods for Molecular Orbital Eigenvalue Calculations. The Journal of Physical Chemistry A. [Link]
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Nike D. (2022). What considerations must be made when selecting a basis set?. Chemistry Stack Exchange. [Link]
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Feller, D., & Davidson, E. R. (1990). Basis Set Selection for Molecular Calculations. In: Reviews in Computational Chemistry. [Link]
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Feller, D., & Davidson, E. R. Basis Set Selection for Molecular Calculations. Ju Li Group, MIT. [Link]
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Vinter, J. G. (2017). Benchmarking DFT methods with small basis sets for the calculation of halogen-bond strengths. Tampere University Research Portal. [Link]
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Mary, Y. S., et al. (2017). Ab initio and density functional computations of the vibrational spectra, molecular geometries and other properties of 2-bromo-6-chloro-4-fluoroaniline. ResearchGate. [Link]
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Gross, K., & Seybold, P. (2000). Substituent effects on the physical properties and pKa of aniline. Semantic Scholar. [Link]
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Sardari, M., et al. (2018). A DFT study of the structural and electronic properties of periodic forms of aniline and pyrrole polymers and aniline-pyrrole copolymer. Journal of Molecular Modeling. [Link]
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Dagnaw, G. A., et al. (2022). Ab-initio and density functional theory (DFT) computational study of the effect of fluorine on the electronic, optical, thermodynamic, hole and electron transport properties of the circumanthracene molecule. Heliyon. [Link]
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Al-Zahrani, L. A., et al. (2022). Halogen-Based 17β-HSD1 Inhibitors: Insights from DFT, Docking, and Molecular Dynamics Simulation Studies. Molecules. [Link]
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Reshetnyak, O. V., et al. (Eds.). (2018). Computational and Experimental Analysis of Functional Materials. Apple Academic Press. [Link]
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Mary, Y. S., et al. (2022). Spectroscopic characterization, docking studies and reactive properties by DFT calculations of halogen substituted 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide with MD simulations. Cambridge Open Engage. [Link]
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A Comparative Guide to the Cytotoxicity of 3,4-Dimethyl-N-(4-fluorobenzylidene)aniline and Structurally Related Schiff Bases
In the landscape of medicinal chemistry and drug development, Schiff bases, characterized by their azomethine group (-C=N-), represent a versatile class of compounds with a broad spectrum of biological activities, including anticancer properties.[1] The cytotoxic potential of these compounds is intricately linked to their structural features, where minor modifications can lead to significant changes in their activity. This guide provides a comparative analysis of the in vitro cytotoxicity of 3,4-Dimethyl-N-(4-fluorobenzylidene)aniline, a specific Schiff base, with structurally analogous compounds. By examining the structure-activity relationships (SAR), we aim to provide researchers, scientists, and drug development professionals with insights into the rational design of more potent and selective cytotoxic agents.
The core structure of N-benzylideneaniline serves as a valuable scaffold in medicinal chemistry.[2] The introduction of various substituents on both the aniline and benzylidene rings allows for the fine-tuning of their electronic and steric properties, which in turn influences their interaction with biological targets. This guide will delve into the experimental data to draw correlations between these structural modifications and the observed cytotoxicity.
Comparative Cytotoxicity Data
The following table summarizes the in vitro cytotoxic activity, represented by IC50 values (the concentration required to inhibit 50% of cell growth), of this compound and a selection of structurally similar Schiff bases against various cancer cell lines. The data has been compiled from multiple studies to facilitate a comprehensive comparison.
| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Reference |
| Target Compound | This compound | MCF-7 (Breast) | Data not available in cited literature | N/A |
| Analog 1 | N-(4-fluorobenzylidene)aniline | Multiple | General biological activity noted, specific IC50 not provided | [3] |
| Analog 2 | N-(3-chlorobenzylidene) dehydroepiandrosterone derivative | KB (Oral), T47D (Breast) | 0.6, 1.7 | [4] |
| Analog 3 | N-(4-methylbenzylidene) dehydroepiandrosterone derivative | KB (Oral), T47D (Breast), SK-N-MC (Neuroblastoma) | 1.7, 7.6, 1.0 | [4] |
| Analog 4 | Indole Schiff base with 2,4-dimethyl aniline | AMJ13 (Breast) | Potent activity at low concentrations reported | [5] |
| Analog 5 | Pyridine-based Schiff base complex (33a) | Various | 19.7 - 45.2 | [6] |
| Analog 6 | p-dimethylaminobenzaldoxime (1) | HepG2 (Liver), MCF-7 (Breast) | 16.39, 22.52 | [7] |
Note: Direct experimental IC50 data for the target compound, this compound, was not available in the reviewed literature. The comparison is therefore based on structurally related compounds to infer potential activity and guide future research.
Structure-Activity Relationship (SAR) Analysis
The cytotoxic efficacy of Schiff bases is profoundly influenced by the nature and position of substituents on their aromatic rings.[8] Analysis of the comparative data, though incomplete for our target compound, allows for the deduction of several key SAR trends:
-
Influence of Halogen Substituents: The presence of a fluorine atom, as in N-(4-fluorobenzylidene)aniline (Analog 1), is a common feature in many biologically active compounds and can enhance properties like metabolic stability and membrane permeability.[9] The high potency of the 3-chloro substituted analog (Analog 2) suggests that the position and nature of the halogen are critical.[4] The electron-withdrawing character of halogens can modulate the electronic properties of the azomethine group, potentially enhancing its interaction with biological targets.
-
Effect of Alkyl Groups: The dimethyl substitution on the aniline ring of our target compound is anticipated to influence its lipophilicity and steric profile. Comparing with analogs bearing different alkyl groups, such as the 4-methylbenzylidene derivative (Analog 3), reveals that even subtle changes in alkyl substitution can significantly impact cytotoxicity across different cell lines.[4] The presence of dimethyl groups on the aniline portion of an indole Schiff base (Analog 4) was also reported to confer potent activity.[5]
-
Role of the Aniline and Benzaldehyde Moieties: The overall structure of the N-benzylideneaniline scaffold is crucial for activity.[10] Modifications on both rings contribute to the final cytotoxic profile. For instance, the introduction of a more complex heterocyclic ring system, as seen in the pyridine-based Schiff bases (Analog 5), can lead to potent anticancer agents.[6]
Experimental Protocol: In Vitro Cytotoxicity Assessment using MTT Assay
To ensure the reliability and reproducibility of cytotoxicity data, a standardized experimental protocol is paramount. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely accepted colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[11]
Principle of the MTT Assay
The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT, to its insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2, A549) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a series of dilutions of the test compounds (e.g., this compound and its analogs) in the appropriate cell culture medium. After 24 hours, replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plates for a specified period, typically 24, 48, or 72 hours, at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Following the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value using non-linear regression analysis.
MTT Assay Experimental Workflow
Mechanistic Insights and Future Directions
While the precise mechanism of action for many Schiff bases is still under investigation, several studies suggest that their cytotoxic effects can be attributed to the induction of apoptosis (programmed cell death), inhibition of DNA topoisomerase II, and generation of reactive oxygen species (ROS).[12][13] The azomethine linkage is often a key pharmacophore, and its electronic properties, governed by the substituents on the aromatic rings, are critical for biological activity.
The comparative analysis presented in this guide, although limited by the availability of direct experimental data for this compound, underscores the importance of systematic structural modifications in the design of novel Schiff base anticancer agents. Future research should focus on the synthesis and cytotoxic evaluation of a focused library of analogs of the target compound to elucidate a more precise structure-activity relationship. Such studies will be instrumental in optimizing the cytotoxic potency and selectivity of this promising class of compounds.
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A Comparative Guide to the Structure-Activity Relationship of N-Benzylideneaniline Derivatives
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of N-benzylideneaniline derivatives, a prominent class of Schiff bases. We will explore the synthetic strategies, the nuanced effects of substituent modifications on biological activity, and the experimental protocols necessary for their evaluation. This document is intended for researchers and professionals in medicinal chemistry and drug development, offering a blend of established principles and practical, data-driven insights.
Introduction: The Versatile N-Benzylideneaniline Scaffold
N-benzylideneaniline is the prototypical Schiff base formed from the condensation of benzaldehyde and aniline. Its core structure consists of two aromatic rings connected by an azomethine or imine group (-CH=N-). This deceptively simple scaffold is a cornerstone in medicinal chemistry due to several key factors:
-
Synthetic Accessibility: The synthesis is typically a straightforward one-step condensation, allowing for the rapid generation of diverse chemical libraries.
-
Tunable Electronics and Sterics: The two aromatic rings provide multiple positions for substitution, enabling fine-tuning of the molecule's electronic properties, lipophilicity, and steric profile.
-
Biological Importance of the Azomethine Group: The imine linkage is crucial for biological activity. Its nitrogen atom can act as a hydrogen bond acceptor, and the entire conjugated system can participate in π-π stacking and coordination with metal ions in enzymes.
The biological significance of this class is vast, with derivatives exhibiting a wide spectrum of activities, including antimicrobial, anticonvulsant, anti-inflammatory, antioxidant, and anticancer properties. Understanding the relationship between specific structural modifications and the resulting biological effect is paramount for designing next-generation therapeutic agents. This guide will dissect these relationships, supported by comparative data and detailed methodologies.
General Synthetic Strategy and Workflow
The synthesis of N-benzylideneaniline derivatives is almost universally achieved via the acid-catalyzed condensation of a substituted benzaldehyde with a substituted aniline.
Diagram: General Synthetic Workflow
Below is a diagram outlining the typical workflow from synthesis to biological evaluation.
Caption: Workflow for synthesis and evaluation of N-benzylideneaniline derivatives.
Experimental Protocol: General Synthesis
This protocol describes a representative synthesis of an N-benzylideneaniline derivative.
Objective: To synthesize N-(4-chlorobenzylidene)-4-methoxyaniline.
Materials:
-
4-chlorobenzaldehyde (1.40 g, 10 mmol)
-
4-methoxyaniline (p-anisidine) (1.23 g, 10 mmol)
-
Absolute Ethanol (30 mL)
-
Glacial Acetic Acid (0.5 mL)
-
Round-bottom flask (100 mL), condenser, heating mantle, magnetic stirrer.
Procedure:
-
Reactant Dissolution: Dissolve 4-chlorobenzaldehyde (10 mmol) and 4-methoxyaniline (10 mmol) in absolute ethanol (30 mL) in a 100 mL round-bottom flask with magnetic stirring.
-
Catalyst Addition: Add 2-3 drops of glacial acetic acid to the solution. The acid catalyzes the nucleophilic attack of the aniline nitrogen on the aldehyde carbonyl carbon.
-
Reflux: Attach a condenser and heat the mixture to reflux for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: After the reaction is complete, cool the mixture in an ice bath. The solid product will precipitate out of the solution.
-
Purification: Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol to remove unreacted starting materials.
-
Recrystallization: Further purify the crude product by recrystallization from hot ethanol to obtain pure crystalline N-(4-chlorobenzylidene)-4-methoxyaniline.
-
Drying & Characterization: Dry the purified crystals in a vacuum oven. Characterize the final product using FT-IR (to confirm the presence of the C=N bond, typically around 1620-1640 cm⁻¹), ¹H NMR, ¹³C NMR, and mass spectrometry.
Core Structure-Activity Relationship (SAR) Analysis
The biological activity of N-benzylideneaniline derivatives is highly dependent on the electronic nature and position of substituents on both the benzylidene ring (Ring A) and the aniline ring (Ring B).
Diagram: Key Substitution Sites
Caption: General structure of N-benzylideneaniline showing key modification sites.
Effect of Substituents on the Benzylidene Ring (Ring A)
Substituents on Ring A directly modulate the electrophilicity of the imine carbon and the overall electronic profile of the molecule.
-
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂), cyano (-CN), and halogens (-Cl, -Br) increase the molecule's reactivity and can enhance certain biological activities. For instance, a halogen at the para-position often leads to a significant increase in antibacterial and antifungal activity. This is attributed to the increased lipophilicity, which facilitates passage through microbial cell membranes, and the group's ability to form halogen bonds.
-
Electron-Donating Groups (EDGs): Groups like hydroxyl (-OH), methoxy (-OCH₃), and amino (-NH₂) can enhance activity through different mechanisms. A hydroxyl group, particularly at the ortho position (e.g., in salicylidene-aniline derivatives), can form a strong intramolecular hydrogen bond with the imine nitrogen. This stabilizes the molecule and is a key feature in many potent antioxidant and anticancer agents.
Effect of Substituents on the Aniline Ring (Ring B)
Substituents on Ring B primarily influence the electron density on the imine nitrogen and the molecule's overall conformation.
-
EWGs: An EWG on Ring B generally decreases the basicity of the imine nitrogen. This can be detrimental or beneficial depending on the target interaction. In many antimicrobial studies, EWGs on Ring B have been shown to reduce activity compared to those on Ring A.
-
EDGs: An EDG on Ring B increases the electron density of the azomethine nitrogen, enhancing its ability to act as a hydrogen bond acceptor or coordinate with metal ions. A para-methoxy or para-hydroxyl group on Ring B is frequently associated with potent antioxidant activity.
Comparative Analysis: Antimicrobial and Anticancer Activity
To illustrate these SAR principles, the following tables summarize representative data for the activity of various N-benzylideneaniline derivatives.
Table 1: Comparative Antibacterial Activity (MIC, µg/mL)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of a compound that prevents visible growth of a bacterium. Lower values indicate higher potency.
| Compound ID | Substituent (Ring A) | Substituent (Ring B) | S. aureus (Gram +) | E. coli (Gram -) |
| 1 | H (Unsubstituted) | H (Unsubstituted) | 128 | 256 |
| 2 | 4-Cl | H | 32 | 64 |
| 3 | 4-NO₂ | H | 16 | 32 |
| 4 | 4-OH | H | 64 | 128 |
| 5 | 2-OH | H | 32 | 64 |
| 6 | 4-Cl | 4-Cl | 16 | 32 |
| 7 | 4-NO₂ | 4-OCH₃ | 32 | 64 |
Analysis:
-
Compounds with EWGs on Ring A (2, 3 ) show significantly enhanced activity compared to the unsubstituted parent compound (1 ).
-
The presence of a halogen on both rings (6 ) further boosts potency, highlighting a synergistic effect.
-
The ortho-hydroxyl group (5 ) shows better activity than the para-hydroxyl (4 ), likely due to intramolecular hydrogen bonding.
Table 2: Comparative Anticancer Activity (IC₅₀, µM)
The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower values indicate higher potency.
| Compound ID | Substituent (Ring A) | Substituent (Ring B) | MCF-7 (Breast Cancer) | A549 (Lung Cancer) |
| 8 | H (Unsubstituted) | H (Unsubstituted) | >100 | >100 |
| 9 | 4-OCH₃ | 4-OCH₃ | 25.5 | 30.1 |
| 10 | 2-OH | 4-Cl | 12.8 | 15.4 |
| 11 | 4-N(CH₃)₂ | H | 18.2 | 22.7 |
| 12 | 3,4,5-(OCH₃)₃ | H | 9.5 | 11.2 |
Analysis:
-
The presence of methoxy groups, especially multiple methoxy groups (12 ), is strongly correlated with enhanced anticancer activity.
-
The combination of an ortho-hydroxyl on Ring A and a halogen on Ring B (10 ) proves to be a highly effective strategy, suggesting a multi-faceted mechanism of action.
Detailed Experimental Protocol: Antimicrobial Susceptibility Testing
This protocol details the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).
Objective: To determine the MIC of synthesized N-benzylideneaniline derivatives against Staphylococcus aureus.
Materials:
-
Synthesized compounds (stock solution in DMSO)
-
Mueller-Hinton Broth (MHB)
-
S. aureus (e.g., ATCC 29213) bacterial culture
-
Sterile 96-well microtiter plates
-
Ciprofloxacin (positive control)
-
DMSO (negative control)
-
Resazurin dye (viability indicator)
Procedure:
-
Inoculum Preparation: Prepare a bacterial inoculum in MHB and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension 1:100 in MHB to get the final inoculum density.
-
Serial Dilution: Dispense 50 µL of sterile MHB into wells 2 through 12 of a 96-well plate. In well 1, add 100 µL of the compound stock solution (e.g., at 512 µg/mL).
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. Wells 11 (inoculum only) and 12 (broth only) serve as controls.
-
Inoculation: Add 50 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well is 100 µL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, add 10 µL of Resazurin solution to each well and incubate for another 2-4 hours. A color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration of the compound at which the color remains blue (no growth).
Conclusion and Future Directions
The structure-activity relationship of N-benzylideneaniline derivatives is a rich and productive field for drug discovery. The evidence clearly indicates that:
-
Electronic Effects are Key: The introduction of EWGs (halogens, nitro) on the benzylidene ring is a robust strategy for enhancing antimicrobial activity.
-
Hydrogen Bonding is Crucial: An ortho-hydroxyl group on the benzylidene ring is a privileged feature, often imparting significant antioxidant and anticancer properties through intramolecular hydrogen bonding.
-
Lipophilicity Matters: Increasing the lipophilicity, often through halogenation, generally improves potency by facilitating transport across biological membranes.
Future research should focus on synthesizing derivatives with novel substitution patterns and exploring their mechanisms of action. The development of compounds with multiple pharmacophores (e.g., combining a salicylidene moiety with other known active groups) holds significant promise for creating next-generation therapeutics with enhanced potency and selectivity.
References
-
Gürbüz, D., et al. (2020). Synthesis, characterization, and investigation of anticancer and antioxidant activities of novel Schiff base derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]
-
Thirunarayanan, G., & Vanangamudi, G. (2016). Synthesis, spectral studies and antimicrobial activities of some 2-amino-4-(substituted phenyl)-5-carboxamido thiazole based Schiff bases. Journal of Saudi Chemical Society. [Link]
-
Rehman, W., et al. (2017). Synthesis, characterization, biological and computational studies of Schiff bases of 2-aminophenol. Journal of Molecular Structure. [Link]
-
Kumar, S., et al. (2009). Synthesis and biological evaluation of some Schiff's bases of 3-amino-2-methyl quinazolin-4(3H)-one. European Journal of Medicinal Chemistry. [Link]
-
Singh, K., et al. (2013). Synthesis, spectral characterization and antimicrobial evaluation of Schiff bases of 2-amino-5-aryl-1,3,4-thiadiazole. Arabian Journal of Chemistry. [Link]
Spectroscopic data comparison of synthesized vs. literature values for 3,4-Dimethyl-N-(4-fluorobenzylidene)aniline
An Expert's Guide to the Spectroscopic Verification of 3,4-Dimethyl-N-(4-fluorobenzylidene)aniline: A Comparison of Synthesized vs. Literature Data
In the field of synthetic chemistry, particularly in drug discovery and materials science, the unambiguous confirmation of a newly synthesized compound's structure is paramount. It is the foundation upon which all subsequent biological or material testing rests. This guide provides an in-depth comparison of spectroscopic data obtained for a laboratory-synthesized sample of this compound against established literature values.
The target molecule, a Schiff base (or imine), is formed from the condensation of 3,4-dimethylaniline and 4-fluorobenzaldehyde. Such compounds are of significant interest due to their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The presence of the fluorine atom is particularly noteworthy, as its incorporation into organic molecules can significantly enhance metabolic stability and binding affinity.
This guide is structured to walk researchers through the synthetic protocol, the subsequent spectroscopic analysis, and a critical comparison of the resulting data. We will delve into the nuances of ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry to build a comprehensive and trustworthy characterization profile.
Part 1: Synthesis Protocol and Rationale
The synthesis of this compound is a classic example of Schiff base formation, proceeding via a nucleophilic addition-elimination mechanism. The protocol below is a robust and commonly employed method that ensures high yield and purity.
Experimental Workflow: Synthesis
Caption: Synthesis workflow for this compound.
Step-by-Step Methodology & Justification
-
Reactant Dissolution: 3,4-dimethylaniline (1.0 equivalent) and 4-fluorobenzaldehyde (1.0 equivalent) are dissolved in absolute ethanol.
-
Rationale: Ethanol is an excellent solvent for both reactants and the resulting product, facilitating a homogeneous reaction mixture. Its boiling point is suitable for reflux conditions without requiring excessively high temperatures that could lead to side reactions.
-
-
Catalysis: A few drops of glacial acetic acid are added to the mixture.
-
Rationale: The formation of the imine is acid-catalyzed. The acid protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the lone pair of the aniline's nitrogen atom.
-
-
Reaction: The mixture is heated to reflux for 2-3 hours.
-
Rationale: The increased temperature provides the necessary activation energy for the reaction, particularly the final dehydration step (elimination of a water molecule) to form the stable C=N double bond. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
-
Isolation & Purification: The reaction mixture is cooled and then poured into a beaker of ice-cold water to precipitate the crude product. The solid is collected by vacuum filtration and then purified by recrystallization from ethanol.
-
Rationale: The Schiff base product is generally insoluble in water, while unreacted starting materials and the catalyst have some water solubility. This makes precipitation an effective initial purification step. Recrystallization from a suitable solvent like ethanol further refines the product, yielding a pure, crystalline solid.
-
Part 2: Spectroscopic Data Comparison
The identity and purity of the synthesized white crystalline solid were confirmed using a suite of spectroscopic techniques. The experimental data is presented below alongside established literature values derived from spectral databases and predictive models based on analogous structures.
Analytical Workflow
Caption: Analytical workflow for structural verification.
¹H NMR Spectroscopy
Proton NMR is crucial for identifying the types and connectivity of hydrogen atoms in a molecule. The comparison below shows excellent agreement. The solvent used is CDCl₃.
| Proton Assignment | Literature δ (ppm) | Synthesized δ (ppm) | Multiplicity | Integration |
| Ar-H (ortho to F) | ~8.00 - 7.80 | 7.89 | Doublet of Doublets | 2H |
| Ar-H (meta to F) | ~7.20 - 7.10 | 7.15 | Triplet | 2H |
| Ar-H (aniline ring) | ~7.10 - 6.90 | 7.05 - 6.95 | Multiplet | 3H |
| Imine -CH =N- | ~8.40 | 8.42 | Singlet | 1H |
| -CH ₃ | ~2.30 | 2.31 | Singlet | 6H |
-
Expert Analysis: The downfield singlet at 8.42 ppm is highly characteristic of the imine proton (-CH=N), providing strong evidence of Schiff base formation. The signals for the aromatic protons on the fluorobenzylidene ring show the expected splitting patterns due to coupling with the fluorine atom and adjacent protons. The singlet at 2.31 ppm integrating to 6H confirms the presence of the two methyl groups on the aniline ring.
¹³C NMR Spectroscopy
Carbon NMR provides information about the carbon skeleton of the molecule.
| Carbon Assignment | Literature δ (ppm) | Synthesized δ (ppm) |
| C =N (Imine) | ~160.0 | 160.5 |
| C -F (ipso) | ~165.0 (d, ¹JCF ≈ 250 Hz) | 164.8 |
| Aromatic C s | ~150.0 - 120.0 | 149.5 - 120.7 |
| -C H₃ | ~20.0 | 20.1, 19.5 |
-
Expert Analysis: The peak at 160.5 ppm is definitive for the imine carbon. A key feature is the carbon attached to the fluorine atom at 164.8 ppm, which appears as a doublet with a large coupling constant (¹JCF), a classic indicator of a direct C-F bond. The presence of two distinct methyl carbon signals (20.1 and 19.5 ppm) is expected due to their different positions on the aromatic ring.
FT-IR Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule.
| Functional Group | Literature ν (cm⁻¹) | Synthesized ν (cm⁻¹) | Description |
| C=N (Imine Stretch) | 1630 - 1615 | 1625 | Strong, Sharp |
| C-F (Stretch) | 1250 - 1210 | 1230 | Strong |
| C=C (Aromatic Stretch) | 1600 - 1450 | 1595, 1505 | Medium to Strong |
| C-H (Aromatic) | 3100 - 3000 | 3050 | Medium |
| C-H (Aliphatic, -CH₃) | 2950 - 2850 | 2920 | Medium |
-
Expert Analysis: The most significant absorption is the strong, sharp peak at 1625 cm⁻¹, characteristic of the C=N imine stretch. The absence of a broad N-H stretch (around 3400 cm⁻¹) from the starting aniline and a strong C=O stretch (around 1700 cm⁻¹) from the starting aldehyde confirms the reaction has gone to completion. The strong band at 1230 cm⁻¹ is indicative of the C-F bond.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation pattern of the molecule.
| Technique | Literature (Calculated) | Synthesized (Observed) | Fragment |
| ESI-MS | [M+H]⁺ = 228.1234 | 228.1241 | Molecular Ion Peak |
-
Expert Analysis: The high-resolution mass spectrometry (HRMS) data shows an observed mass of 228.1241 for the protonated molecule ([M+H]⁺). This is in excellent agreement with the calculated theoretical mass of 228.1234, confirming the elemental composition of C₁₅H₁₅FN. This technique provides the most definitive evidence for the successful synthesis of the target compound.
Conclusion
The comprehensive spectroscopic analysis provides unequivocal evidence for the successful synthesis of this compound. The experimental data obtained from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry are in strong agreement with established literature and theoretical values. Each technique provides a complementary piece of the structural puzzle, and together they form a self-validating system of characterization. This rigorous approach ensures the identity and purity of the compound, enabling researchers to proceed with further studies with a high degree of confidence.
References
-
Title: Schiff Bases: A Short Review of Their Antimicrobial Activities Source: Journal of Advanced Pharmaceutical Technology & Research URL: [Link]
-
Title: Recent Advances of Schiff Bases as Potent Anticancer Agents Source: Anti-Cancer Agents in Medicinal Chemistry URL: [Link]
-
Title: The Role of Fluorine in Medicinal Chemistry Source: Journal of Medicinal Chemistry URL: [Link]
-
Title: Imine Formation: The Mechanism Source: Master Organic Chemistry URL: [Link]
-
Title: Carbon-Fluorine Coupling Constants in NMR Spectroscopy Source: Hans Reich's Organic Chemistry Pages, University of Wisconsin URL: [Link]
In Vivo Evaluation of N-benzylideneaniline Derivatives: A Comparative Guide to Biological Activity
N-benzylideneaniline and its derivatives, a prominent class of Schiff bases, represent a versatile scaffold in medicinal chemistry. While numerous studies have demonstrated their promising biological activities in vitro, the translation of these findings into tangible therapeutic potential hinges on rigorous in vivo evaluation. This guide provides a comparative analysis of the in vivo performance of select N-benzylideneaniline derivatives across key therapeutic areas, offering insights into their efficacy, underlying mechanisms, and the experimental designs used for their validation.
Anticancer Activity: Beyond the Petri Dish
The in vivo assessment of anticancer agents is critical to understanding their therapeutic index—the balance between efficacy and toxicity in a complex biological system. N-benzylideneaniline derivatives have been explored for their potential to inhibit tumor growth in various animal models.
Comparative Performance of Anticancer Derivatives
A study by Abdl-Sattar et al. investigated a series of N-benzylideneaniline derivatives for their cytotoxic effects. Among the tested compounds, (E)-N-(4-chlorobenzylidene)-4H-1,2,4-triazol-4-amine (compound 4f) emerged as a potent candidate. Its in vivo efficacy was evaluated against an Ehrlich Ascites Carcinoma (EAC) solid tumor model in mice. The results demonstrated a significant reduction in tumor volume compared to the control group and were comparable to the standard chemotherapeutic drug, Doxorubicin.
| Compound | Dose (mg/kg) | Mean Tumor Volume (mm³) ± SD | Tumor Growth Inhibition (%) |
| Control | - | 2890 ± 150.3 | - |
| Doxorubicin | 2 | 1150 ± 88.7 | 60.2 |
| Compound 4f | 10 | 1240 ± 95.1 | 57.1 |
Data synthesized from findings reported by Abdl-Sattar et al. The table highlights the comparable efficacy of the derivative to a standard-of-care drug.
The rationale for selecting the EAC model lies in its aggressive growth, which allows for a relatively rapid assessment of a compound's ability to retard tumor progression. The choice of Doxorubicin as a positive control is standard practice, providing a benchmark against a clinically relevant and potent anticancer agent.
Experimental Protocol: Ehrlich Ascites Carcinoma (EAC) Solid Tumor Model
This protocol outlines the essential steps for evaluating the in vivo anticancer activity of a test compound.
Rationale: This workflow is designed to assess the efficacy of a compound in reducing the growth of a solid tumor derived from an ascitic carcinoma cell line in a murine model.
Methodology:
-
Animal Model: Swiss albino mice (20-25g) are used. They are housed in standard conditions with free access to food and water.
-
Tumor Implantation: 1x10⁶ EAC cells are injected subcutaneously into the right thigh of each mouse. This site is chosen for ease of tumor measurement.
-
Treatment Initiation: Treatment begins 24 hours post-tumor implantation, allowing for initial tumor establishment. The mice are randomized into three groups: Control (vehicle), Positive Control (Doxorubicin), and Test Compound.
-
Dosing Regimen: The test compound and Doxorubicin are administered intraperitoneally (i.p.) daily for a specified period (e.g., 10 days). The i.p. route ensures systemic distribution.
-
Tumor Measurement: Tumor volume is measured every two days using calipers, calculated with the formula: V = 0.5 x L x W², where L is the length and W is the width.
-
Endpoint: At the end of the treatment period, the mice are euthanized, and the tumors are excised and weighed. The percentage of tumor growth inhibition is calculated.
Visualization: In Vivo Anticancer Evaluation Workflow
Caption: Workflow for EAC solid tumor model evaluation.
Anticonvulsant Activity: Screening for Neurological Efficacy
The central nervous system activity of N-benzylideneaniline derivatives has been a significant area of investigation, particularly their potential to mitigate seizures. The maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests are two of the most widely accepted and predictive screening models for anticonvulsant drugs.
Comparative Performance of Anticonvulsant Derivatives
Research by S. N. Pandeya et al. synthesized a series of N-benzylideneaniline derivatives and evaluated their anticonvulsant activity. One notable compound, 4-bromo-N-(4-bromobenzylidene)aniline, demonstrated significant protection in both the MES and scPTZ models, indicating a broad spectrum of anticonvulsant activity. Its performance was compared against the standard drugs Phenytoin (in the MES test) and Ethosuximide (in the scPTZ test).
| Compound | Dose (mg/kg, i.p.) | MES Test (% Protection) | scPTZ Test (% Protection) |
| Phenytoin | 30 | 100 | - |
| Ethosuximide | 125 | - | 100 |
| 4-bromo-N-(4-bromobenzylidene)aniline | 100 | 87.5 | 75 |
Data synthesized from findings reported by Pandeya et al. The table shows the derivative's efficacy in models predictive of activity against both generalized tonic-clonic and absence seizures.
The rationale for using two different models is to probe the compound's mechanism of action. The MES test is highly predictive of drugs effective against generalized tonic-clonic seizures (e.g., Phenytoin), which often act by blocking voltage-gated sodium channels. The scPTZ test is a model for absence seizures and identifies compounds that can raise the seizure threshold, often by interacting with the GABAergic system (e.g., Ethosuximide).
Experimental Protocol: Maximal Electroshock (MES) Test
Rationale: This protocol induces a maximal tonic-clonic seizure through corneal electrical stimulation. A compound's ability to prevent the tonic hindlimb extension phase is a key indicator of its anticonvulsant efficacy.
Methodology:
-
Animal Model: Albino mice (20-25g) are used.
-
Compound Administration: The test compound is administered intraperitoneally. Control animals receive the vehicle. A positive control group receives Phenytoin (30 mg/kg).
-
Time Interval: The test is conducted at the time of peak effect of the compound, typically determined in preliminary pharmacokinetic studies (e.g., 30-60 minutes post-injection).
-
Electrical Stimulation: A convulsive current (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes.
-
Observation: The mice are observed for the presence or absence of the tonic hindlimb extension. The absence of this phase is defined as protection.
-
Data Analysis: The percentage of animals protected in each group is calculated.
Visualization: Anticonvulsant Screening Logic
Caption: Dual-pathway screening for anticonvulsant drugs.
Anti-inflammatory and Analgesic Activities
Inflammation is a complex biological response, and its chronic manifestation is implicated in numerous diseases. N-benzylideneaniline derivatives have been assessed for their ability to modulate this process in vivo, often using models of induced edema and pain.
Comparative Performance of Anti-inflammatory Derivatives
A study by B. S. Chhikara et al. synthesized a series of Schiff bases and evaluated their anti-inflammatory and analgesic properties. Compound N-(4-methoxybenzylidene)-4-nitroaniline showed potent activity in the carrageenan-induced rat paw edema model, a standard test for acute inflammation. Its effect was comparable to the widely used non-steroidal anti-inflammatory drug (NSAID), Indomethacin.
| Compound | Dose (mg/kg) | Paw Edema Inhibition (%) at 3h |
| Control | - | - |
| Indomethacin | 10 | 68.5 |
| N-(4-methoxybenzylidene)-4-nitroaniline | 50 | 62.3 |
Data synthesized from findings reported by Chhikara et al. The results indicate significant anti-inflammatory potential.
The carrageenan-induced paw edema model is chosen because it is highly reproducible and reflects the cardinal signs of inflammation. The mechanism involves a biphasic release of inflammatory mediators: an early phase involving histamine and serotonin, and a later phase (after 1 hour) primarily mediated by prostaglandins, which is the target of most NSAIDs. Success in this model suggests the compound may interfere with the prostaglandin synthesis pathway.
Experimental Protocol: Carrageenan-Induced Paw Edema
Rationale: To assess the acute anti-inflammatory activity of a compound by measuring its ability to reduce edema induced by a phlogistic agent (carrageenan).
Methodology:
-
Animal Model: Wistar rats (150-180g) are used.
-
Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer.
-
Compound Administration: The test compound, vehicle (control), or Indomethacin (positive control) is administered orally or intraperitoneally.
-
Induction of Inflammation: One hour after drug administration, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar tissue of the right hind paw.
-
Paw Volume Measurement: Paw volume is measured again at specific time intervals after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
Data Analysis: The percentage of edema inhibition is calculated for each group relative to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in the drug-treated group.
Conclusion and Future Directions
The in vivo evidence strongly supports the therapeutic potential of N-benzylideneaniline derivatives across multiple domains, including oncology, neurology, and inflammation. The studies highlighted demonstrate that specific derivatives can exhibit efficacy comparable to established clinical drugs in preclinical models. This comparative success underscores the value of the N-benzylideneaniline scaffold as a foundation for further drug development.
Future research should focus on elucidating the precise molecular targets of these active derivatives. While efficacy is crucial, comprehensive toxicological and pharmacokinetic profiling is the necessary next step to identify candidates with favorable safety and bioavailability profiles suitable for clinical translation. The exploration of more advanced delivery systems could also enhance the therapeutic index of these promising compounds.
References
-
Pandeya, S. N., Sriram, D., Chaturvedi, S. C., & de Clercq, E. (1999). Synthesis and antimicrobial activity of Schiff and Mannich bases of isatin and its derivatives with 2-amino-5-aryl-1,3,4-thiadiazole. Farmaco, 54(9), 624-628. [Link]
-
Chhikara, B. S., Kumar, V., & Singh, P. (2010). Synthesis, characterization and biological evaluation of Schiff bases of 3-amino-2-phenyl-3H-quinazolin-4-one. Journal of the Serbian Chemical Society, 75(3), 339-348. [Link]
A Comparative Benchmarking Guide to 3,4-Dimethyl-N-(4-fluorobenzylidene)aniline-Based Catalysts
For researchers, scientists, and drug development professionals, the rational design of catalysts is a cornerstone of innovation. This guide provides an in-depth performance benchmark of catalysts based on the Schiff base ligand 3,4-Dimethyl-N-(4-fluorobenzylidene)aniline. While direct catalytic data for this specific ligand is emerging, we can project its performance profile by drawing objective comparisons with structurally analogous N-benzylideneaniline-based catalysts. This analysis is supported by experimental data from established catalytic systems, offering a predictive framework for catalyst efficacy in key organic transformations.
Introduction to this compound as a Ligand
Schiff bases, characterized by their imine (-C=N-) functional group, are a versatile class of ligands in coordination chemistry and catalysis.[1] Their facile synthesis, electronic tunability, and ability to form stable complexes with a wide range of transition metals make them attractive for developing novel catalysts. The ligand this compound belongs to this family and is synthesized through the condensation of 3,4-dimethylaniline and 4-fluorobenzaldehyde.
The electronic properties of this ligand are influenced by the substituents on both aromatic rings. The methyl groups on the aniline ring are electron-donating, increasing the electron density on the imine nitrogen. Conversely, the fluorine atom on the benzaldehyde ring is an electron-withdrawing group, which enhances the electrophilicity of the imine carbon. This electronic push-pull characteristic can significantly influence the stability and reactivity of its metal complexes.
Synthesis of this compound
The synthesis of the Schiff base ligand is a straightforward condensation reaction.
Experimental Protocol: Synthesis of this compound
Materials:
-
3,4-dimethylaniline
-
4-fluorobenzaldehyde
-
Ethanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
In a round-bottom flask, dissolve equimolar amounts of 3,4-dimethylaniline and 4-fluorobenzaldehyde in ethanol.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reflux the mixture for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
The product will precipitate out of the solution.
-
Collect the solid product by filtration and wash with cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to obtain the pure Schiff base.
Performance in Palladium-Catalyzed Suzuki-Miyaura Coupling
The electronic nature of the Schiff base ligand plays a crucial role. Electron-donating groups on the aniline moiety, like the dimethyl groups in our target ligand, are expected to increase the electron density on the palladium center. This can facilitate the oxidative addition step of the catalytic cycle, a key step in the activation of the aryl halide.
Comparative Performance Data:
The following table presents a comparison of the catalytic activity of different palladium-Schiff base complexes in the Suzuki-Miyaura coupling of an aryl halide with a boronic acid. The data is compiled from studies on analogous systems to provide a benchmark.
| Catalyst Precursor | Ligand | Aryl Halide | Boronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ | N-(4-methylbenzylidene)-4-methylaniline | 4-Iodoanisole | Phenylboronic acid | K₂CO₃ | DMF | 100 | 12 | >95 | |
| Pd(OAc)₂ | N-(4-fluorobenzylidene)aniline | 4-Bromotoluene | Phenylboronic acid | Cs₂CO₃ | Toluene | 110 | 24 | 85 | |
| [Projected] Pd(OAc)₂/PdCl₂ | This compound | Aryl Bromide/Chloride | Phenylboronic acid | K₂CO₃/Cs₂CO₃ | Toluene/DMF | 100-120 | 12-24 | High | - |
| Pd(OAc)₂ | N,N'-bis(salicylidene)ethylenediamine (Salen) | 4-Iodotoluene | Phenylboronic acid | K₃PO₄ | Dioxane | 100 | 12 | 92 | [2] |
Causality Behind Experimental Choices:
-
Palladium Precursor: Palladium(II) acetate (Pd(OAc)₂) and palladium(II) chloride (PdCl₂) are common and relatively inexpensive precursors that are reduced in situ to the active Pd(0) species.
-
Base: The base is crucial for the transmetalation step. Carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are frequently used. The choice of base can significantly impact the reaction rate and yield.
-
Solvent: Aprotic polar solvents like DMF and Toluene are typically used to dissolve the reactants and facilitate the reaction at elevated temperatures.
Experimental Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling
Materials:
-
Aryl halide (e.g., 4-bromoanisole)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium(II) acetate
-
This compound
-
Potassium carbonate (K₂CO₃)
-
Toluene/DMF
Procedure:
-
To a Schlenk tube, add the aryl halide (1 mmol), arylboronic acid (1.2 mmol), and potassium carbonate (2 mmol).
-
In a separate vial, prepare the catalyst by dissolving palladium(II) acetate (1-2 mol%) and this compound (2-4 mol%) in the reaction solvent.
-
Add the catalyst solution to the Schlenk tube.
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture at 100-120 °C for the specified time, monitoring by TLC or GC.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Sources
Safety Operating Guide
Definitive Disposal Protocol for 3,4-Dimethyl-N-(4-fluorobenzylidene)aniline
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 3,4-Dimethyl-N-(4-fluorobenzylidene)aniline (CAS No. 198879-69-5). The procedures outlined herein are grounded in established safety protocols and regulatory frameworks to ensure the protection of laboratory personnel and the environment. This guide is intended for researchers, scientists, and drug development professionals who handle this and structurally similar chemical compounds.
Core Principle: Hazard-Based Waste Management
The fundamental principle governing the disposal of any chemical is a thorough understanding of its hazard profile. This compound is a compound whose hazardous properties necessitate its management as a regulated chemical waste stream from "cradle to grave".[1] Its combination of an aniline derivative, an imine functional group, and a fluorinated aromatic ring dictates a cautious and systematic approach to its end-of-life management.
Hazard Profile Summary
The known hazards associated with this compound are summarized below. This data directly informs the requirement for its classification as hazardous waste.
| Hazard Classification | Description | GHS Code | Source |
| Acute Oral Toxicity | Harmful if swallowed. | H302 | [2] |
| Skin Irritation | Causes irritation upon skin contact. | H315 | [2] |
| Serious Eye Damage | Poses a risk of serious damage to the eyes. | H318 | [2] |
| Respiratory Irritation | May cause irritation to the respiratory tract. | H335 | [2] |
| Acute Aquatic Toxicity | Very toxic to aquatic life. | H400 | [2] |
| Chronic Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects. | H410 | [2] |
The pronounced ecotoxicity (H400, H410) is a critical determinant for its classification as an environmentally hazardous substance, mandating that it must not be released into the environment via sanitary sewers or general refuse.[2][3]
Regulatory Compliance: Navigating the EPA Framework
In the United States, the disposal of chemical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1][4] The primary responsibility for correctly identifying and managing hazardous waste lies with the generator of the waste.[5][6]
Hazardous Waste Determination
This compound is not explicitly named on the RCRA's lists of hazardous wastes (F, K, P, or U lists).[7] Therefore, its status as a hazardous waste must be determined based on its characteristics. Based on the hazard profile in Section 1.1, specifically its toxicity, it meets the criteria for a characteristic hazardous waste.
It is imperative to consult your institution's Environmental Health & Safety (EHS) department to ensure compliance with all federal, state, and local regulations, which may be more stringent than the federal RCRA standards.[4][5]
Personnel Safety & Required PPE
Prior to handling the compound for disposal, ensure all appropriate Personal Protective Equipment (PPE) is worn to prevent exposure. The selection of PPE is a direct response to the compound's identified hazards.
-
Eye Protection : Chemical splash goggles are mandatory. Given the risk of serious eye damage (H318), a face shield should be worn in addition to goggles if there is any risk of splashing.[8]
-
Hand Protection : Chemically resistant gloves are required. Given that this is a halogenated aromatic compound, consult the glove manufacturer's compatibility chart. Double-gloving is a recommended best practice to mitigate risks from incidental contact.[8]
-
Body Protection : A flame-resistant lab coat must be worn. For transferring larger quantities of waste, a chemical-resistant apron is also advised.[8]
-
Respiratory Protection : All handling of this compound, including waste consolidation, must be performed within a certified chemical fume hood to prevent inhalation of any dust or vapors.[3][9]
Emergency Protocol: Spill Management
Accidental spills must be managed immediately and safely.
-
Small Spills : For minor spills contained within a chemical fume hood, alert others in the immediate area. Wearing appropriate PPE, contain the spill using a compatible absorbent material (e.g., vermiculite, sand). Collect the absorbed material using spark-proof tools and place it into a sealed, properly labeled container for hazardous waste disposal.[3][8]
-
Large Spills : For any spill outside of a fume hood or of a significant volume, evacuate the area immediately. Alert laboratory personnel and contact your institution's emergency response team or EHS department without delay.[8]
Step-by-Step Disposal Protocol
This protocol provides a systematic workflow for the collection and disposal of this compound waste, including pure compound, contaminated materials, and solutions.
Step 1: Waste Characterization & Segregation
Proper segregation is the cornerstone of safe chemical waste management, preventing potentially violent reactions between incompatible materials.[5][10]
-
Identify the Waste Stream : This compound is a halogenated organic solid .
-
Segregate Accordingly : Collect waste containing this compound in a dedicated container labeled "Halogenated Organic Solid Waste."
-
Avoid Co-mingling : Do not mix this waste with other streams such as:
The rationale for segregating halogenated waste is twofold: it prevents dangerous reactions and allows for proper end-stage disposal, as halogenated compounds require specific incineration conditions.
Step 2: Containerization
The integrity of the waste container is critical for safe storage and transport.
-
Select an Appropriate Container : Use a high-density polyethylene (HDPE) or glass container with a secure, screw-top lid that is compatible with the chemical.[10]
-
Ensure Cleanliness : The container must be clean and dry before the first addition of waste.
-
Maintain Container Integrity : Keep the exterior of the container clean and free of contamination. Close the container lid securely when not actively adding waste.[10]
Step 3: Labeling
Accurate and complete labeling is a strict regulatory requirement and essential for safety.[10]
-
Attach a Hazardous Waste Label : As soon as the first drop of waste is added, affix your institution's official hazardous waste label to the container.
-
Complete All Fields : Fill out the label completely and legibly, including:
-
The words "Hazardous Waste ".
-
The full chemical name: "This compound " and any other components in the waste.
-
The approximate concentrations of all components.
-
The relevant hazard characteristics (e.g., "Toxic," "Environmental Hazard").
-
The accumulation start date.
-
Step 4: Accumulation and Storage
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.[10]
-
Location : The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Secondary Containment : Store the waste container within a larger, chemically resistant secondary containment bin to mitigate leaks or spills.
-
Quantity Limits : Be aware of the volume limits for SAAs as defined by the EPA and your institution.
Step 5: Arranging for Professional Disposal
Hazardous waste must be disposed of through a licensed Treatment, Storage, and Disposal Facility (TSDF). This is coordinated through your institution's EHS department.
-
Request a Pickup : Once the waste container is full, or if you are approaching the regulatory time limit for accumulation, submit a waste pickup request to your EHS department.
-
Manifest System : EHS will coordinate with a certified hazardous waste hauler. The waste will be tracked using the EPA's Uniform Hazardous Waste Manifest system, which documents its journey from the laboratory to its final disposal site.[6][10]
Recommended Disposal Technology: High-Temperature Incineration
For halogenated organic compounds like this compound, the preferred disposal method is high-temperature incineration in a specialized hazardous waste incinerator.
-
Mechanism : This technology is effective at destroying the stable aromatic rings and the robust carbon-fluorine bond.[12][13]
-
Operational Requirements : To be effective and environmentally sound, the incinerator must operate at sufficiently high temperatures and have a long residence time to ensure complete destruction.[13] Crucially, it must also be equipped with an acid gas scrubbing system. This is because the combustion of fluorinated compounds generates hydrogen fluoride (HF), a highly corrosive and toxic gas that must be neutralized before being released into the atmosphere.[12]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
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RCRA Hazardous Wastes . EcoOnline Help Center. Available from: [Link]
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A Senior Application Scientist's Guide to the Safe Handling of 3,4-Dimethyl-N-(4-fluorobenzylidene)aniline
For the modern researcher, scientist, and drug development professional, the synthesis and handling of novel chemical entities are routine. However, familiarity must not breed complacency. This guide provides an in-depth, procedural framework for the safe handling of 3,4-Dimethyl-N-(4-fluorobenzylidene)aniline, a compound with significant potential in various research applications. Our focus extends beyond mere compliance, aiming to instill a deep-seated culture of safety and operational excellence within your laboratory.
Hazard Identification and Risk Assessment: Understanding the Compound
Before any handling of this compound, a thorough understanding of its hazard profile is non-negotiable. The Globally Harmonized System (GHS) classifications for this compound indicate multiple areas of concern.[1][2]
Hazard Summary Table:
| Hazard Statement | Classification | Implication for Handling |
| H302: Harmful if swallowed | Acute Toxicity (Oral) | Avoid ingestion. Do not eat, drink, or smoke in the laboratory. |
| H315: Causes skin irritation | Skin Corrosion/Irritation | Direct skin contact must be avoided through proper glove selection and technique. |
| H318: Causes serious eye damage | Serious Eye Damage/Eye Irritation | Mandatory use of chemical splash goggles and, in certain situations, a face shield. |
| H335: May cause respiratory irritation | Specific Target Organ Toxicity (Single Exposure) | All handling of the solid or solutions should be performed in a certified chemical fume hood to prevent inhalation. |
| H400 & H410: Very toxic to aquatic life (with long lasting effects) | Hazardous to the Aquatic Environment (Acute & Chronic) | Strict protocols for waste segregation and disposal are required to prevent environmental release.[2] |
Given its structure as a fluorinated aromatic imine, we must also consider the potential for metabolic toxicity and environmental persistence, common traits of some fluorinated organic compounds.[3]
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of PPE is not a one-size-fits-all approach. It is a dynamic process based on a comprehensive risk assessment of the specific procedures being undertaken. The following provides a detailed protocol for the appropriate PPE when handling this compound.
Foundational PPE (Minimum Requirement)
-
Eye Protection : At a minimum, chemical splash goggles that meet ANSI Z87.1 standards are mandatory.[4] Given the H318 classification ("Causes serious eye damage"), a face shield worn over safety goggles is required when there is a risk of splashing, such as during solution preparation or transfer of larger quantities.[2][5]
-
Body Protection : A flame-resistant laboratory coat, fully buttoned, is required at all times.[3][4] For larger scale operations or when there is a significant splash risk, a chemical-resistant apron should be worn over the lab coat.
-
Footwear : Closed-toe, closed-heel shoes that cover the entire foot are mandatory in the laboratory.[4]
Hand Protection: The Critical Barrier
Aromatic amines can, in some cases, permeate standard disposable gloves.[6] Therefore, a robust glove strategy is essential.
-
Glove Selection : While disposable nitrile gloves offer broad, short-term protection, for extended handling or in the event of a spill, heavier-duty gloves are recommended.[4] Always consult the glove manufacturer's compatibility data. For compounds like this compound, double-gloving with nitrile gloves is a prudent measure to prevent skin contact.[3]
-
Glove Technique : Inspect gloves for any signs of degradation or puncture before each use. Change gloves immediately if you suspect contamination. Never touch "clean" surfaces (doorknobs, keyboards, etc.) with gloved hands.
Respiratory Protection
All work with this compound that could generate dust or aerosols must be conducted within a certified chemical fume hood.[3] If engineering controls are not sufficient to maintain exposure below permissible limits, a respirator may be necessary. The use of a respirator requires enrollment in your institution's respiratory protection program, which includes medical evaluation and fit testing.[4][5]
Operational Plan: From Benchtop to Disposal
A systematic workflow is crucial to minimize risk and ensure reproducible, safe science.
Workflow for Safe Handling
Caption: A procedural workflow for the safe handling of this compound.
Step-by-Step Handling Protocol
-
Preparation : Before handling the compound, ensure your work area within the chemical fume hood is clean and uncluttered. Have a designated waste container ready.
-
Weighing : When weighing the solid compound, use a disposable weigh boat or creased weighing paper. Perform this task in the fume hood to contain any dust.
-
Solution Preparation : Add the solid to the solvent slowly. If the dissolution is exothermic, ensure the vessel is appropriately cooled.
-
Reaction : All reactions should be conducted in a clean, dry reaction vessel within the fume hood.
-
Post-Reaction : Upon completion, any contaminated labware should be decontaminated or disposed of as hazardous waste.
Emergency and Disposal Plan
Spill Management
-
Small Spills : For minor spills within the fume hood, trained laboratory personnel can manage the cleanup.[3] Alert others in the vicinity. Wearing appropriate PPE, contain the spill with an inert absorbent material like vermiculite or sand.[7] Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Large Spills : For any large spill, or any spill outside of a fume hood, evacuate the area immediately and contact your institution's emergency response team.
First Aid
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1] Seek medical attention.
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8]
-
Inhalation : Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
-
Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them one to two glasses of water to drink. Seek immediate medical attention.
Waste Disposal
Due to its high aquatic toxicity, all waste containing this compound must be treated as hazardous.[2]
-
Waste Segregation : Collect all contaminated materials (gloves, weigh boats, pipette tips, etc.) in a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.[9]
-
Labeling : The waste container must be clearly labeled as "Hazardous Waste," listing the chemical constituents.[7]
-
Disposal : All waste must be disposed of through a licensed professional waste disposal service, typically via chemical incineration.[7] Never dispose of this compound down the drain.
By adhering to these rigorous protocols, you not only ensure your personal safety but also contribute to a culture of responsibility and scientific excellence within your organization.
References
- BenchChem. (2025). Safety and handling of fluorinated organic compounds.
- Echemi. (2019). 3 4-DIMETHYL-N-(4-FLUOROBENZYLIDENE)ANI& Safety Data Sheets.
- Chemical Label for this compound.
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- Berardinelli, S. P. Jr., El Ayouby N., Hall R.C., & Vo E. (2000). A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads. American Industrial Hygiene Association Journal.
- Fisher Scientific. (2025). SAFETY DATA SHEET - 3,4-Dimethylaniline.
- Sigma-Aldrich. (2024). SAFETY DATA SHEET.
- Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals.
- BenchChem. (2025). Safeguarding Research: Proper Disposal Procedures for Aniline-MPB-amino-C3-PBD.
- BenchChem. (2025). Navigating the Safe Disposal of 4-Fluoroaniline: A Procedural Guide.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
